NU1025
Description
8-Hydroxy-2-methylquinazolin-4(3H)-one has been reported in Streptomyces with data available.
a poly(ADP-ribose) polymerase inhibitor; structure in first source
Propriétés
IUPAC Name |
8-hydroxy-2-methyl-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-10-8-6(9(13)11-5)3-2-4-7(8)12/h2-4,12H,1H3,(H,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDAOHJWLUNFLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2O)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20238166 | |
| Record name | Nu 1025 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20238166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90417-38-2 | |
| Record name | 8-Hydroxy-2-methyl-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90417-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NU 1025 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090417382 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NU1025 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02690 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nu 1025 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20238166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Hydroxy-2-methylquinazolin-4-[3H]one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-HYDROXY-2-METHYL-4(3H)-QUINAZOLINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5ZL2C7V9B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
NU1025: A Technical Guide to its Mechanism of Action in DNA Repair
For Researchers, Scientists, and Drug Development Professionals
Introduction
NU1025 is a potent small molecule inhibitor of poly(ADP-ribose) polymerase (PARP), a key enzyme family in the cellular response to DNA damage. By disrupting critical DNA repair pathways, this compound enhances the efficacy of various genotoxic agents, making it a significant subject of research in oncology and neuroprotection. This technical guide provides an in-depth overview of the core mechanism of action of this compound in DNA repair, summarizing key quantitative data, outlining experimental methodologies, and visualizing the involved signaling pathways.
Core Mechanism of Action: PARP Inhibition
This compound exerts its biological effects primarily through the competitive inhibition of PARP enzymes, particularly PARP-1 and PARP-2. These enzymes play a crucial role in detecting DNA single-strand breaks (SSBs) and initiating their repair. Upon binding to a DNA break, PARP becomes catalytically activated and synthesizes long, branched chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, a process known as PARylation. This PARylation serves as a scaffold to recruit other DNA repair proteins to the site of damage.
This compound, as a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) mimic, binds to the catalytic domain of PARP, preventing the synthesis of PAR. This inhibition of PARP activity leads to the accumulation of unrepaired SSBs. When a replication fork encounters an unrepaired SSB, it can lead to the formation of a more cytotoxic DNA double-strand break (DSB), ultimately triggering cell death. This mechanism is particularly effective in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, a concept known as synthetic lethality.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data reported for this compound, providing a comparative overview of its potency and efficacy in various experimental settings.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 400 nM | - | [1][2] |
| Ki | 48 nM | - | [1][2] |
Table 2: Potentiation of Cytotoxicity by this compound
| Co-administered Agent | Cell Line | Fold Enhancement of Cytotoxicity | This compound Concentration | Reference |
| γ-irradiation | L1210 | 1.4 | Not Specified | [2][3] |
| Bleomycin | L1210 | 2 | Not Specified | [2][3] |
| MTIC (Temozolomide metabolite) | L1210 | 3.5 | Not Specified | [2][3] |
| Camptothecin | L1210 | 2.6 | 200 µM | [4][5] |
| Etoposide | L1210 | No enhancement | 200 µM | [4][5] |
| Temozolomide | T98G (TMZ-resistant) | Sensitized | 200 µM | [6] |
| Temozolomide | LN18 (TMZ-resistant) | Sensitized | 200 µM | [6] |
| Temozolomide | U251MG (TMZ-sensitive) | Sensitized | Not Specified | [6] |
Table 3: Effect of this compound on DNA Damage
| DNA Damaging Agent | Cell Line | Effect on DNA Strand Breaks | This compound Concentration | Reference |
| γ-irradiation | L1210 | Marked retardation of DNA repair | Not Specified | [3] |
| Camptothecin | L1210 | 2.5-fold increase in DNA strand breaks | 200 µM | [4][7] |
| Etoposide | L1210 | No increase in DNA strand breaks | 200 µM | [4][7] |
| Ionizing Radiation (IR) | CHO-K1 | Increased net DSB levels (1.20-fold) | 300 µM | [8] |
| Ionizing Radiation (IR) | CHO-K1 | Increased net SSB levels (1.27-fold) | 300 µM | [8] |
Key DNA Repair Pathways Affected by this compound
This compound primarily impacts the following DNA repair pathways:
-
Base Excision Repair (BER): This pathway is responsible for repairing damaged DNA bases, such as those caused by alkylating agents and reactive oxygen species. PARP-1 is a key player in the later stages of BER, facilitating the recruitment of proteins needed to process the SSB intermediates that are generated. By inhibiting PARP, this compound stalls the BER pathway, leading to the accumulation of these toxic intermediates.
-
Single-Strand Break Repair (SSBR): PARP-1 is one of the first responders to SSBs. Its inhibition by this compound directly hampers the efficient repair of these lesions. The persistence of SSBs can lead to replication fork collapse and the formation of DSBs.
-
Alternative Non-Homologous End Joining (a-NHEJ): In the absence of the canonical NHEJ pathway for repairing DSBs, an alternative, more error-prone pathway called a-NHEJ can be activated. This pathway has been shown to be dependent on PARP-1. This compound can inhibit this backup DSB repair mechanism, further sensitizing cells to DNA damage.[1][9]
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a general experimental workflow for studying the effects of this compound.
Signaling Pathways
Caption: Base Excision Repair (BER) pathway and the inhibitory action of this compound on PARP-1.
Caption: Inhibition of SSBR by this compound leading to replication fork collapse and DSB formation.
Experimental Workflows
Caption: General workflow for assessing DNA single-strand breaks using the alkaline elution assay.
References
- 1. The alternative end-joining pathway for repair of DNA double-strand breaks requires PARP1 but is not dependent upon microhomologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Potentiation of anti-cancer agent cytotoxicity by the potent poly(ADP-ribose) polymerase inhibitors this compound and NU1064 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential effects of the poly (ADP-ribose) polymerase (PARP) inhibitor this compound on topoisomerase I and II inhibitor cytotoxicity in L1210 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential effects of the poly (ADP-ribose) polymerase (PARP) inhibitor this compound on topoisomerase I and II inhibitor cytotoxicity in L1210 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PARP‑1 inhibition sensitizes temozolomide‑treated glioblastoma cell lines and decreases drug resistance independent of MGMT activity and PTEN proficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
What is the IC50 of NU1025 for PARP-1?
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the PARP-1 inhibitor, NU1025, with a focus on its inhibitory concentration, the methodologies used for its characterization, and its role within the broader context of DNA damage repair pathways.
Quantitative Analysis of this compound Inhibition
This compound is a potent inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the cellular response to DNA damage. The inhibitory efficacy of this compound against PARP-1 has been quantified through various biochemical and cellular assays.
| Parameter | Value | Reference |
| IC50 | 400 nM | [1][2] |
| Ki | 48 nM | [1] |
The IC50 value represents the concentration of this compound required to inhibit 50% of PARP-1 enzymatic activity in a biochemical assay. The Ki, or inhibition constant, provides a measure of the inhibitor's binding affinity to the enzyme.
Experimental Protocols
The determination of the IC50 and the broader characterization of PARP inhibitors like this compound involve a range of experimental techniques. Below are detailed methodologies for key assays.
PARP-1 Inhibition Assay (General Protocol)
This protocol is a generalized procedure for determining the in vitro inhibitory activity of a compound against PARP-1.
Objective: To measure the concentration-dependent inhibition of PARP-1 enzymatic activity by this compound.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histones (or other suitable protein substrate)
-
Activated DNA (nicked or fragmented)
-
NAD+ (Nicotinamide adenine (B156593) dinucleotide), including a labeled version (e.g., biotinylated NAD+) for detection
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)
-
Detection reagents (e.g., Streptavidin-HRP for biotinylated NAD+)
-
96-well plates
-
Plate reader (e.g., for colorimetric or chemiluminescent detection)
Procedure:
-
Plate Coating: Coat a 96-well plate with histones and incubate to allow for protein adsorption. Wash the plate to remove unbound histones.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer. Include a vehicle control (e.g., DMSO) without the inhibitor.
-
Reaction Mixture: Prepare a reaction mixture containing the assay buffer, activated DNA, and NAD+.
-
Enzyme and Inhibitor Incubation: Add the diluted this compound solutions to the respective wells. Then, add the recombinant PARP-1 enzyme to all wells except for the negative control.
-
Reaction Initiation: Add the reaction mixture to all wells to start the enzymatic reaction. Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).
-
Detection:
-
Stop the reaction.
-
If using biotinylated NAD+, add Streptavidin-HRP and incubate.
-
Add a suitable HRP substrate to develop a colorimetric or chemiluminescent signal.
-
-
Data Analysis: Measure the signal using a plate reader. The signal intensity is proportional to the amount of poly(ADP-ribose) (PAR) synthesized, and thus to the PARP-1 activity. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Assays for PARP Inhibition
Clonogenic Cell Survival Assay: This assay assesses the long-term effect of a compound on the ability of single cells to form colonies. It is often used to evaluate the potentiation of cytotoxicity of DNA-damaging agents by PARP inhibitors.
DNA Strand Break Assay (Alkaline Elution): This technique measures the extent of DNA single-strand breaks in cells. It can be used to demonstrate that PARP inhibition by compounds like this compound leads to an accumulation of DNA damage, particularly in the presence of other DNA-damaging agents.[3][4]
Signaling Pathways and Experimental Workflows
The inhibitory action of this compound on PARP-1 has significant implications for cellular signaling, particularly in the context of DNA damage response.
PARP-1 Signaling in DNA Single-Strand Break Repair
PARP-1 is a critical sensor of DNA single-strand breaks (SSBs). Upon detection of a break, PARP-1 binds to the damaged DNA and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. These PAR chains act as a scaffold to recruit other DNA repair proteins, such as XRCC1, to the site of damage, facilitating the repair process. This compound, as a PARP inhibitor, blocks the synthesis of these PAR chains, thereby hindering the recruitment of the repair machinery and leading to the accumulation of unrepaired SSBs.
Experimental Workflow for Screening PARP Inhibitors
The screening and characterization of PARP inhibitors typically follow a multi-step workflow, starting from initial high-throughput screening to more detailed cellular and in vivo studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. scispace.com [scispace.com]
- 4. Differential effects of the poly (ADP-ribose) polymerase (PARP) inhibitor this compound on topoisomerase I and II inhibitor cytotoxicity in L1210 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
NU1025 as a Radiosensitizer in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The potentiation of radiotherapy by chemical agents, a strategy known as radiosensitization, is a cornerstone of modern cancer therapy. The goal is to increase the therapeutic ratio by enhancing the cytotoxic effects of ionizing radiation on tumor cells while minimizing damage to surrounding healthy tissues. NU1025, a potent inhibitor of poly(ADP-ribose) polymerase (PARP), has emerged as a promising radiosensitizer. This technical guide provides an in-depth overview of the core mechanisms, quantitative effects, experimental evaluation, and underlying signaling pathways of this compound when used in combination with radiation to treat cancer.
Core Mechanism of Radiosensitization by this compound
Ionizing radiation induces a variety of DNA lesions, with single-strand breaks (SSBs) being the most frequent. PARP enzymes, particularly PARP1, are critical for the detection and repair of these SSBs through the base excision repair (BER) pathway.[1][2] this compound exerts its radiosensitizing effect by inhibiting PARP's catalytic activity.[3] This inhibition leads to the accumulation of unrepaired SSBs. When the cell enters the S-phase of the cell cycle, these unrepaired SSBs are converted into more lethal DNA double-strand breaks (DSBs) at the replication fork.[1][2] The accumulation of these difficult-to-repair DSBs overwhelms the cellular DNA damage response (DDR), ultimately leading to cell cycle arrest, senescence, or cell death.[1][4][5]
Quantitative Data on this compound-Mediated Radiosensitization
The efficacy of a radiosensitizer is quantified by its ability to enhance the cell-killing effect of radiation. This is often expressed as a dose enhancement factor (DEF) or sensitization enhancement ratio (SER), which represent the ratio of the radiation dose required to achieve a certain level of cell kill without the sensitizer (B1316253) to the dose required with the sensitizer.[6]
| Parameter | Cell Line | Measurement | Value | Reference |
| IC50 (PARP Inhibition) | - | Concentration for 50% inhibition | 400 nM | [4] |
| Ki (PARP Inhibition) | - | Inhibitor constant | 48 nM | [4] |
| Cytotoxicity Enhancement | L1210 (mouse leukemia) | Fold-enhancement of γ-irradiation | 1.4-fold | [3] |
Experimental Protocols
The evaluation of this compound as a radiosensitizer involves a series of well-established in vitro assays. Below are detailed methodologies for key experiments.
Clonogenic Survival Assay
This assay is the gold standard for assessing the reproductive viability of cancer cells after treatment with ionizing radiation, with or without a radiosensitizer.
-
Cell Seeding: Plate a known number of single cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to adhere overnight.
-
Treatment: Pre-incubate the cells with this compound at the desired concentration for a specified period (e.g., 2-4 hours) before irradiation.
-
Irradiation: Expose the cells to graded doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated radiation source.
-
Incubation: After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 10-14 days to allow for colony formation.
-
Staining and Counting: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet. Count the colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction at each radiation dose by normalizing the plating efficiency of the treated cells to that of the untreated control cells. The data is then typically fitted to a linear-quadratic model to generate survival curves.
γ-H2AX Foci Formation Assay for DNA Double-Strand Breaks
This immunofluorescence-based assay is used to visualize and quantify DNA DSBs. The histone variant H2AX is rapidly phosphorylated (to form γ-H2AX) at the sites of DSBs, forming discrete nuclear foci.
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound and/or radiation as described for the clonogenic assay.
-
Fixation and Permeabilization: At various time points after treatment, fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent solution (e.g., 0.25% Triton X-100 in PBS).
-
Immunostaining: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS). Incubate the cells with a primary antibody specific for γ-H2AX, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Microscopy and Image Analysis: Visualize the cells using a fluorescence microscope. Acquire images and quantify the number of γ-H2AX foci per nucleus using image analysis software. An increase in the number and persistence of γ-H2AX foci in cells treated with this compound and radiation compared to radiation alone indicates inhibition of DNA repair.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G1, S, and G2/M).
-
Cell Preparation: Following treatment with this compound and/or radiation, harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) while vortexing to prevent clumping.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA intercalating dye (e.g., propidium (B1200493) iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of each cell is measured by the fluorescence intensity of the DNA dye.
-
Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases.
Apoptosis Assay by Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Harvest cells after treatment as described for cell cycle analysis.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension. Incubate in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Data Analysis:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Alkaline Elution Assay for DNA Single-Strand Breaks
This technique measures the rate at which DNA elutes through a filter under denaturing (alkaline) conditions. The rate of elution is proportional to the number of SSBs.
-
Cell Labeling and Treatment: Pre-label the cellular DNA with a radioactive precursor (e.g., [14C]thymidine). Treat the cells with this compound and/or radiation.
-
Lysis: Lyse the cells directly on a filter membrane (e.g., polycarbonate) with a lysis solution containing a detergent.
-
Elution: Elute the DNA from the filter with an alkaline solution (pH > 12) at a constant flow rate.
-
Fraction Collection and Quantification: Collect fractions of the eluate over time. Measure the amount of radioactive DNA in each fraction and on the filter at the end of the experiment.
-
Data Analysis: Plot the fraction of DNA remaining on the filter versus the elution time. A faster elution rate in treated cells compared to control cells indicates an increased number of SSBs. A delayed return to the control elution profile in the presence of this compound signifies inhibition of SSB repair.[7][8]
Signaling Pathways and Cellular Fate
The combination of this compound and radiation triggers a complex network of signaling pathways that ultimately determine the cell's fate.
DNA Damage Response (DDR) Pathway
Radiation-induced DSBs, either directly or as a consequence of this compound-mediated inhibition of SSB repair, activate the DDR. The primary sensors of DSBs are the MRN complex (Mre11-Rad50-Nbs1) and the ATM (Ataxia Telangiectasia Mutated) kinase.[9][10][11] ATM, once activated, phosphorylates a multitude of downstream targets, including the checkpoint kinase Chk2 and the histone variant H2AX (forming γ-H2AX).[9][10] This signaling cascade leads to cell cycle arrest, providing time for DNA repair.[12] The ATR (ATM and Rad3-related) kinase, in conjunction with its downstream effector Chk1, is also activated, particularly in response to single-stranded DNA at stalled replication forks.[12][13] By preventing the repair of SSBs, this compound indirectly leads to an increased burden of DSBs, thereby amplifying and sustaining the activation of the ATM/Chk2 and ATR/Chk1 pathways.
Cellular Fate: Senescence vs. Apoptosis
While high levels of DNA damage can trigger apoptosis (programmed cell death), studies involving PARP inhibitors and radiation have shown that the primary outcome is often cellular senescence, a state of irreversible growth arrest.[1][4][5] This is a critical distinction, as senescent cells, while not proliferating, remain metabolically active and can secrete factors that influence the tumor microenvironment.[1] Although apoptosis is not the predominant mode of cell death, activation of executioner caspases, such as caspase-3, has been observed following irradiation, and this can be influenced by the cellular context and the specific DNA damage load.[14][15][16]
Experimental Workflow for In Vitro Radiosensitization Study
A typical workflow for assessing a compound like this compound as a radiosensitizer is a multi-step process.
Conclusion and Future Directions
This compound has demonstrated clear potential as a radiosensitizing agent in preclinical studies. Its mechanism of action, centered on the inhibition of PARP-mediated DNA repair, is well-defined. The resulting accumulation of DNA damage, particularly in replicating cancer cells, leads to a significant enhancement of radiation-induced cytotoxicity, primarily through the induction of senescence. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of this compound and other PARP inhibitors as clinical radiosensitizers.
Future research should focus on expanding the evaluation of this compound to a broader range of cancer cell lines, including those with specific DNA repair deficiencies, to identify patient populations most likely to benefit from this combination therapy. In vivo studies are also crucial to assess the therapeutic window and potential toxicities in a more complex biological system. Furthermore, elucidating the detailed interplay between this compound-induced senescence and the tumor immune microenvironment may open new avenues for combination immunoradiotherapy strategies.
References
- 1. Tumor Cell Recovery from Senescence Induced by Radiation with PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP inhibitors combined with radiotherapy: are we ready? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potentiation of anti-cancer agent cytotoxicity by the potent poly(ADP-ribose) polymerase inhibitors this compound and NU1064 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Radiosensitization by PARP Inhibition in DNA Repair Proficient and Deficient Tumor Cells: Proliferative Recovery in Senescent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Main Approaches to Enhance Radiosensitization in Cancer Cells by Nanoparticles: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The alkaline elution technique for measuring DNA single strand breaks: increased reliability and sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Selective ATM inhibition augments radiation-induced inflammatory signaling and cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chk2 Activation Dependence on Nbs1 after DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting the ATM kinase to enhance the efficacy of radiotherapy and outcomes for cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Caspase 3-mediated stimulation of tumor cell repopulation during cancer radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Caspase-3 knockout attenuates radiation-induced tumor repopulation via impairing the ATM/p53/Cox-2/PGE2 pathway in non-small cell lung cancer | Aging [aging-us.com]
- 16. Association of Caspase 3 Activation and H2AX γ Phosphorylation in the Aging Brain: Studies on Untreated and Irradiated Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Neuroprotective Effects of NU1025
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
NU1025, a potent inhibitor of poly(ADP-ribose) polymerase (PARP), has demonstrated significant neuroprotective properties in both in vitro and in vivo models of neuronal injury, particularly in the context of cerebral ischemia. Oxidative stress, a key contributor to the pathogenesis of ischemic brain injury, triggers the overactivation of PARP-1. This hyperactivation leads to a cascade of detrimental cellular events, including severe depletion of cellular NAD+ and ATP, mitochondrial dysfunction, and ultimately, a form of programmed cell death known as parthanatos. This compound exerts its neuroprotective effects by mitigating this cascade. By inhibiting PARP-1, this compound preserves cellular energy stores, reduces DNA fragmentation, and enhances neuronal cell survival following oxidative and ischemic insults. This technical guide provides a comprehensive overview of the core data supporting the neuroprotective efficacy of this compound, detailed experimental protocols for its evaluation, and a mechanistic exploration of its role in neuronal signaling pathways.
Core Mechanism of Action: PARP Inhibition in Neurodegeneration
Reactive oxygen species (ROS) and reactive nitrogen species (RNS), generated in excess during cerebral ischemia and reperfusion, cause significant DNA damage in neurons.[1] This damage triggers the activation of the nuclear enzyme PARP-1, which plays a critical role in DNA repair. However, excessive DNA damage leads to the hyperactivation of PARP-1. This overactive state becomes a primary driver of cell death through several mechanisms:
-
NAD+ and ATP Depletion: PARP-1 utilizes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a substrate to synthesize poly(ADP-ribose) (PAR) polymers at the site of DNA damage.[1] Massive activation of PARP-1 consumes large quantities of NAD+, leading to a rapid depletion of the cellular NAD+ pool.[1] Since NAD+ is essential for glycolysis and mitochondrial respiration, its depletion results in a catastrophic energy failure, characterized by a sharp drop in ATP levels.
-
AIF-Mediated Cell Death (Parthanatos): The large, negatively charged PAR polymers synthesized by hyperactivated PARP-1 can translocate from the nucleus to the mitochondria. There, they trigger the release of Apoptosis-Inducing Factor (AIF), a key mediator of caspase-independent cell death.[2] AIF then translocates to the nucleus, where it induces large-scale DNA fragmentation and chromatin condensation, executing the cell death program known as parthanatos.
This compound, as a potent PARP inhibitor (IC50 of 400 nM), directly intervenes in this pathway.[3] By blocking the catalytic activity of PARP-1, it prevents the excessive synthesis of PAR polymers, thereby averting the subsequent NAD+ depletion and AIF release, and preserving neuronal viability.
Signaling Pathway of PARP-1 Mediated Neuronal Death
Caption: PARP-1 signaling cascade in ischemic neuronal death and this compound intervention.
Data Presentation: Quantitative Efficacy of this compound
The neuroprotective effects of this compound have been quantified in both cell culture and animal models of stroke. The following tables summarize the key findings.
Table 1: In Vitro Neuroprotective Effects of this compound in PC12 Cells
PC12 cells were pretreated with this compound before being exposed to oxidative stressors for 6 hours. Cell viability was assessed relative to untreated control cells.
| Oxidative Stressor | Concentration | This compound Pretreatment | Resulting Cell Viability (%) | Reference |
| Hydrogen Peroxide (H₂O₂) | 0.4 mM | - | Significant Decrease | [1] |
| Hydrogen Peroxide (H₂O₂) | 0.4 mM | 0.2 mM | ~73% | [1][3] |
| SIN-1 (3-morpholinosydnonimine) | 0.8 mM | - | Significant Decrease | [1] |
| SIN-1 (3-morpholinosydnonimine) | 0.8 mM | 0.2 mM | ~82% | [1][3] |
Table 2: In Vivo Neuroprotective Effects of this compound in a Rat MCAO Stroke Model
This compound was administered intraperitoneally 1 hour before reperfusion in a middle cerebral artery occlusion (MCAO) model.
| Treatment Group | Dosage (mg/kg) | Outcome Measured | Result | Reference |
| Vehicle Control | - | Total Infarct Volume | Baseline | [1] |
| This compound | 1 | Total Infarct Volume | 25% Reduction | [1][3] |
| This compound | 3 | Total Infarct Volume | 45% Reduction | [1][3] |
| This compound | 1 & 3 | Neurological Deficits | Significant Improvement | [1] |
| This compound | 1 & 3 | PAR Accumulation | Reduced | [1] |
| This compound | 1 & 3 | Brain NAD Depletion | Reversed | [1] |
| This compound | 1 & 3 | DNA Fragmentation | Reduced | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for the key experiments cited.
In Vitro Model: Oxidative Stress in PC12 Cells
This protocol describes the induction of oxidative injury in a rat pheochromocytoma (PC12) cell line, a common model for neuronal studies.
Materials:
-
PC12 cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS) and Horse Serum (HS)
-
Penicillin-Streptomycin solution
-
Collagen-coated culture plates
-
Hydrogen Peroxide (H₂O₂)
-
SIN-1 (3-morpholinosydnonimine)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay kit
Procedure:
-
Cell Culture: PC12 cells are cultured in DMEM supplemented with 10% HS and 5% FBS on collagen-coated plates. The medium is changed every 2-3 days.
-
Experimental Plating: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere for 24 hours.
-
This compound Pretreatment: The culture medium is replaced with fresh medium containing 0.2 mM this compound. Cells are incubated for a specified pretreatment period (e.g., 1-2 hours).
-
Induction of Oxidative Injury:
-
H₂O₂ Group: H₂O₂ is added directly to the culture medium to a final concentration of 0.4 mM.
-
SIN-1 Group: SIN-1, a peroxynitrite donor, is added to a final concentration of 0.8 mM. SIN-1 spontaneously decomposes in physiological solutions to release both nitric oxide and superoxide.
-
-
Incubation: Cells are incubated with the oxidative stressors for 6 hours at 37°C.
-
Assessment of Cell Viability: Cell viability is quantified using the MTT assay. The medium is replaced with MTT solution, incubated to allow formazan (B1609692) crystal formation, and then solubilized. Absorbance is read on a microplate reader. Viability is expressed as a percentage of the vehicle-treated control group.
Caption: Workflow for the in vitro assessment of this compound's neuroprotective effects.
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
This protocol describes a transient focal cerebral ischemia model, which mimics human ischemic stroke.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthetic (e.g., isoflurane, chloral (B1216628) hydrate)
-
Surgical instruments
-
4-0 nylon monofilament with a silicon-coated tip
-
This compound solution for intraperitoneal (i.p.) injection
-
Saline (vehicle control)
-
TTC (2,3,5-triphenyltetrazolium chloride) stain
Procedure:
-
Anesthesia and Surgical Preparation: Rats are anesthetized, and body temperature is maintained at 37°C. A midline neck incision is made to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
MCAO Induction: The ECA is ligated and transected. A 4-0 nylon monofilament is inserted through the ECA stump into the ICA to occlude the origin of the middle cerebral artery (MCA). Occlusion is typically maintained for 2 hours.
-
Drug Administration:
-
Treatment Groups: this compound (1 mg/kg or 3 mg/kg) is administered via i.p. injection 1 hour before the end of the occlusion period (i.e., 1 hour into the 2-hour occlusion).
-
Control Group: An equivalent volume of saline is administered.
-
-
Reperfusion: After 2 hours of occlusion, the monofilament is withdrawn to allow for reperfusion of the ischemic territory.
-
Post-Surgical Monitoring and Neurological Assessment: Animals are allowed to recover. Neurological deficits are assessed 24 hours post-MCAO using a standardized scale (e.g., Bederson scale), evaluating posture, forelimb flexion, and circling behavior.
-
Infarct Volume Measurement: At a terminal time point (e.g., 24 or 48 hours post-MCAO), rats are euthanized. Brains are rapidly removed, sectioned, and stained with 2% TTC. Viable tissue stains red, while the infarcted area remains unstained (white). The infarct volume is calculated from the stained sections.
-
Biochemical and Histological Analyses:
-
NAD+ Depletion: Brain tissue from the ischemic hemisphere is homogenized and NAD+ levels are measured using enzymatic cycling assays or LC-MS/MS.
-
PAR Accumulation: Brain sections are processed for immunohistochemistry using an anti-PAR antibody to visualize the accumulation of PAR polymer.
-
DNA Fragmentation: DNA fragmentation is assessed on brain sections using the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay, which labels the 3'-hydroxyl ends of fragmented DNA.
-
Caption: Workflow for the in vivo assessment of this compound in a rat MCAO model.
Conclusion and Future Directions
The PARP inhibitor this compound demonstrates robust neuroprotective effects in preclinical models of oxidative stress and cerebral ischemia.[1] Its mechanism of action is well-defined, targeting the critical node of PARP-1 hyperactivation to prevent the downstream consequences of energy collapse and AIF-mediated neuronal death. The quantitative data from both in vitro and in vivo studies provide a strong foundation for its potential as a therapeutic agent in acute ischemic stroke.
Future research should focus on expanding the therapeutic window for this compound administration, as the current data highlights its efficacy when given prior to or shortly after the ischemic event.[1] Further studies in combination with thrombolytic therapies and evaluation in models incorporating common comorbidities (e.g., hypertension, diabetes) will be essential for translating these promising preclinical findings into clinical applications for stroke and other neurodegenerative disorders characterized by oxidative stress and DNA damage.
References
- 1. NAD+ Depletion or PAR Polymer Formation: Which Plays the Role of Executioner in Ischemic Cell Death? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting poly(ADP-ribose)polymerase1 in neurological diseases: A promising trove for new pharmacological interventions… [ouci.dntb.gov.ua]
- 3. Modulating NAD+ metabolism, from bench to bedside | The EMBO Journal [link.springer.com]
NU1025: A Potent Protector Against Oxidative Stress-Induced Cell Death
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a key player in the pathophysiology of a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Excessive ROS can inflict damage upon crucial cellular components like DNA, lipids, and proteins, ultimately culminating in cell death. A pivotal enzyme in the cellular response to DNA damage is Poly(ADP-ribose) polymerase-1 (PARP-1). While essential for DNA repair, hyperactivation of PARP-1 under conditions of severe oxidative stress can trigger a self-destructive cellular cascade. NU1025, a potent inhibitor of PARP, has emerged as a significant research tool and potential therapeutic agent for mitigating oxidative stress-induced cell death. This technical guide provides a comprehensive overview of the core mechanisms, experimental validation, and signaling pathways associated with the protective effects of this compound.
Mechanism of Action: PARP Inhibition
This compound exerts its protective effects by inhibiting the enzymatic activity of PARP.[1] Under conditions of oxidative stress, ROS can cause extensive DNA single-strand breaks. This DNA damage triggers the activation of PARP-1, which then utilizes NAD+ as a substrate to synthesize poly(ADP-ribose) (PAR) polymers on itself and other nuclear proteins. This process is crucial for recruiting DNA repair machinery. However, excessive DNA damage leads to the hyperactivation of PARP-1, resulting in two detrimental consequences:
-
Depletion of Cellular Energy: The massive synthesis of PAR polymers rapidly depletes the cellular pool of NAD+, a critical coenzyme for glycolysis and mitochondrial respiration. This leads to a severe decline in ATP production, culminating in an energy crisis and necrotic cell death.
-
Parthanatos: Hyperactivation of PARP-1 can also initiate a caspase-independent form of programmed cell death termed "parthanatos." This pathway involves the nuclear translocation of Apoptosis-Inducing Factor (AIF), a mitochondrial protein, which upon reaching the nucleus, induces large-scale DNA fragmentation and chromatin condensation.[2][3][4][5]
This compound, by competitively binding to the catalytic domain of PARP, prevents the synthesis of PAR polymers. This action conserves cellular NAD+ and ATP levels, thereby averting the energy crisis and preventing the initiation of parthanatos.[6]
Data Presentation: Quantitative Effects of this compound
The protective effects of this compound against oxidative stress-induced cell death have been quantified in various in vitro and in vivo models. The following tables summarize key findings.
| Cell Line | Oxidative Stress Inducer | This compound Concentration | Incubation Time | Outcome | Reference |
| PC12 | 0.4 mM H₂O₂ | 0.2 mM | 6.5 hours | Restored cell viability to approximately 73% | [5][6] |
| PC12 | 0.8 mM SIN-1 | 0.2 mM | 6.5 hours | Restored cell viability to approximately 82% | [5][6] |
| L1210 | Camptothecin (LC50) | 200 µM | 16 hours | Increased DNA strand breakage by 2.5-fold | [7][8] |
| L1210 | Camptothecin (LC90) | 200 µM | 16 hours | Increased DNA strand breakage by 2.2-fold | [7] |
| Animal Model | Insult | This compound Dosage | Administration Time | Outcome | Reference |
| Male Sprague Dawley rats | Middle Cerebral Artery Occlusion (MCAO) | 1 mg/kg (i.p.) | 1 hour before reperfusion | Reduced total infarct volume to 25% | [5] |
| Male Sprague Dawley rats | Middle Cerebral Artery Occlusion (MCAO) | 3 mg/kg (i.p.) | 1 hour before reperfusion | Reduced total infarct volume to 45% | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound in preventing oxidative stress-induced cell death.
Cell Viability Assessment using MTT Assay
This protocol is adapted for PC12 cells treated with hydrogen peroxide (H₂O₂).
Materials:
-
PC12 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS) and Horse Serum (HS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed PC12 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium (DMEM supplemented with 10% FBS, 5% HS, and 1% Penicillin-Streptomycin). Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Pre-treatment with this compound: After 24 hours, replace the medium with fresh medium containing the desired concentrations of this compound (e.g., 0.2 mM). A vehicle control (DMSO) should be included. Incubate for 30 minutes.
-
Induction of Oxidative Stress: Add H₂O₂ to the wells to a final concentration of 0.4 mM. Incubate for 6 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the control (untreated) cells.
DNA Fragmentation Analysis by Agarose (B213101) Gel Electrophoresis
This protocol is a general method for detecting the characteristic DNA laddering seen in apoptosis.
Materials:
-
Treated and untreated cells
-
Lysis buffer (10 mM Tris-HCl pH 7.4, 10 mM EDTA, 0.5% Triton X-100)
-
RNase A (10 mg/mL)
-
Proteinase K (20 mg/mL)
-
Phenol:Chloroform:Isoamyl alcohol (25:24:1)
-
3 M Sodium Acetate (B1210297) (pH 5.2)
-
100% and 70% Ethanol (B145695)
-
TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
-
Agarose
-
TAE buffer
-
Ethidium bromide or other DNA stain
-
Gel loading dye
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells by centrifugation.
-
Cell Lysis: Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes.
-
Centrifugation: Centrifuge at 13,000 x g for 20 minutes to separate the supernatant (containing fragmented DNA) from the pellet (containing intact chromatin).
-
RNA and Protein Digestion: Transfer the supernatant to a new tube. Add RNase A to a final concentration of 100 µg/mL and incubate at 37°C for 1 hour. Then, add Proteinase K to a final concentration of 200 µg/mL and incubate at 50°C for 2 hours.
-
DNA Extraction: Perform a phenol:chloroform extraction to purify the DNA.
-
DNA Precipitation: Precipitate the DNA by adding 1/10th volume of 3 M sodium acetate and 2.5 volumes of cold 100% ethanol. Incubate at -20°C overnight.
-
DNA Pellet Collection: Centrifuge at 13,000 x g for 30 minutes. Wash the DNA pellet with 70% ethanol and air dry.
-
Resuspension: Resuspend the DNA pellet in TE buffer.
-
Agarose Gel Electrophoresis: Run the DNA samples on a 1.5% agarose gel containing a DNA stain.
-
Visualization: Visualize the DNA fragmentation pattern under UV light. A ladder-like pattern indicates apoptosis.
Western Blot for PARP-1 Cleavage
This protocol is used to detect the cleavage of PARP-1, a hallmark of caspase-dependent apoptosis.
Materials:
-
Treated and untreated cells
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against PARP-1 (recognizing both full-length and cleaved forms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-PARP-1 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. The appearance of an 89 kDa fragment indicates PARP-1 cleavage.[9]
Signaling Pathways and Visualizations
The protective effect of this compound is primarily mediated through its impact on the PARP-1 signaling pathway and its crosstalk with other cell survival and death pathways.
Core PARP-1 Signaling Pathway in Oxidative Stress
Oxidative stress induces DNA damage, leading to the activation of PARP-1. Hyperactivation of PARP-1 depletes NAD+ and ATP, causing an energy crisis and cell death. It also leads to the formation of PAR polymers, which signal for the translocation of AIF from the mitochondria to the nucleus, triggering parthanatos. This compound inhibits PARP-1, thereby blocking these downstream events.
Crosstalk with MAPK Signaling Pathway
Recent evidence suggests a crosstalk between PARP-1 and the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the stress-activated JNK and p38 MAPK pathways.[2][3] Oxidative stress activates both PARP-1 and the JNK/p38 pathways, which can promote apoptosis. Inhibition of PARP-1 has been shown to increase the expression of MAPK Phosphatase-1 (MKP-1), which in turn dephosphorylates and inactivates JNK and p38, thereby promoting cell survival.
Experimental Workflow for Evaluating this compound
The following diagram illustrates a typical experimental workflow for assessing the neuroprotective effects of this compound against oxidative stress.
Conclusion
This compound is a powerful tool for studying and potentially treating conditions associated with oxidative stress-induced cell death. Its well-defined mechanism of action as a PARP inhibitor provides a clear rationale for its protective effects. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and other PARP inhibitors. The intricate signaling pathways, including the crosstalk with MAPK signaling, highlight the multifaceted role of PARP-1 in cellular fate decisions and open new avenues for targeted therapeutic interventions. Further research into the dose- and time-dependent effects of this compound, as well as its impact on other relevant signaling pathways like PI3K/Akt, will be crucial in fully elucidating its neuroprotective capabilities and advancing its clinical translation.
References
- 1. researchgate.net [researchgate.net]
- 2. Poly(ADP-ribose) Signals to Mitochondrial AIF: A Key Event in Parthanatos - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Nuclear and mitochondrial conversations in cell death: PARP-1 and AIF signaling. | Semantic Scholar [semanticscholar.org]
- 4. Poly(ADP-Ribose) Polymerase-1 Causes Mitochondrial Damage and Neuron Death Mediated by Bnip3 | Journal of Neuroscience [jneurosci.org]
- 5. Apoptosis-inducing factor mediates poly(ADP-ribose) (PAR) polymer-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Activation of caspase 3 in HL-60 cells exposed to hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Independent regulation of JNK/p38 mitogen-activated protein kinases by metabolic oxidative stress in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Early Research on NU1025: A Technical Guide to its Preclinical Evaluation as a Cancer Therapeutic
This technical guide provides an in-depth overview of the early preclinical research on NU1025, a potent inhibitor of poly(ADP-ribose) polymerase (PARP). It is intended for researchers, scientists, and drug development professionals interested in the foundational studies that established the potential of this compound as a cancer therapeutic, particularly as a potentiating agent for DNA-damaging chemotherapies.
Introduction to this compound and its Mechanism of Action
This compound (8-hydroxy-2-methylquinazolin-4-[3H]one) emerged as a significant compound in early cancer research due to its potent inhibitory activity against the nuclear enzyme poly(ADP-ribose) polymerase (PARP).[1][2] PARP plays a crucial role in the cellular response to DNA damage, particularly in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway. By inhibiting PARP, this compound prevents the efficient repair of these SSBs. Unrepaired SSBs can be converted into more lethal double-strand breaks (DSBs) during DNA replication, leading to cell cycle arrest and apoptosis. This mechanism of action forms the basis for the use of this compound to potentiate the effects of DNA-damaging cancer therapies.
Quantitative Analysis of this compound's Therapeutic Potential
Early studies focused on quantifying the efficacy of this compound both as a single agent and in combination with various cytotoxic agents. The following tables summarize the key quantitative data from this research.
In Vitro Inhibitory and Cytotoxic Activity of this compound
| Parameter | Value | Cell Line(s) | Reference |
| PARP IC50 | 400 nM | - | [2] |
| Ki | 48 nM | - | [1][2] |
| LC50 (as single agent) | > 900 µM | 12 human tumor cell lines (lung, colon, ovary, breast) | [1][3] |
Potentiation of Cytotoxic Agents by this compound in Human Tumor Cell Lines
The primary therapeutic strategy for this compound in early research was its use in combination with DNA-damaging agents. The following table details the potentiation of temozolomide (B1682018) (TM) and topotecan (B1662842) (TP) by this compound in a panel of human cancer cell lines.
| Cell Line | Cancer Type | Cytotoxic Agent | This compound Concentration | Potentiation Factor (Fold Increase in Growth Inhibition) | Reference |
| Panel of 12 Human Tumor Cell Lines | Lung, Colon, Ovary, Breast | Temozolomide | 50 µM | 1.5 - 4.0 | [1][3] |
| 200 µM | 1.5 - 4.0 | [1][3] | |||
| Topotecan | 50 µM | 1.0 - 5.0 | [1][3] | ||
| 200 µM | 1.0 - 5.0 | [1][3] |
Potentiation of Cytotoxicity in L1210 Murine Leukemia Cells
| Cytotoxic Agent | Potentiation Factor (Fold Increase in Cytotoxicity) | Reference |
| MTIC (DNA-methylating agent) | 3.5 | [4] |
| Gamma-irradiation | 1.4 | [4] |
| Bleomycin | 2.0 | [4] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the early evaluation of this compound.
Cell Viability and Cytotoxicity Assays (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was a common method used to assess cell viability and the cytotoxic effects of this compound and other anti-cancer agents.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Protocol:
-
Cell Plating: Cells were seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight.
-
Drug Treatment: Cells were treated with various concentrations of this compound, a cytotoxic agent, or a combination of both. Control wells contained untreated cells.
-
Incubation: The plates were incubated for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: Following incubation, MTT solution (final concentration 0.5 mg/mL) was added to each well.
-
Formazan Formation: The plates were incubated for an additional 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The culture medium was removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) or a detergent-based solution) was added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. IC50 values (the concentration of a drug that inhibits cell growth by 50%) were determined from dose-response curves.
DNA Strand Break Analysis (Alkaline Elution Assay)
The alkaline elution assay was employed to measure the extent of DNA single-strand breaks induced by cytotoxic agents and to assess the impact of this compound on DNA repair.[4]
Principle: This technique measures the rate at which single-stranded DNA is eluted through a filter under denaturing alkaline conditions. The rate of elution is proportional to the number of single-strand breaks present in the DNA.
Protocol:
-
Cell Labeling: Cells were pre-labeled with a radioactive DNA precursor, such as [14C]thymidine, for one to two cell cycles.
-
Drug Treatment and DNA Damage Induction: The labeled cells were treated with the DNA-damaging agent in the presence or absence of this compound.
-
Cell Lysis on Filter: A known number of cells were loaded onto a polyvinylchloride filter and lysed with a detergent solution.
-
Alkaline Elution: The DNA was slowly eluted from the filter with an alkaline buffer (pH 12.1). The elution was performed at a constant flow rate.
-
Fraction Collection: Fractions of the eluate were collected at regular intervals.
-
Radioactivity Measurement: The amount of radioactive DNA in each fraction and remaining on the filter was determined by liquid scintillation counting.
-
Data Analysis: The rate of DNA elution was calculated and used to quantify the number of DNA single-strand breaks. An increased elution rate in the presence of this compound indicated an inhibition of DNA repair.
PARP Activity Assay
The activity of PARP was measured to confirm the inhibitory effect of this compound.
Principle: This assay measures the incorporation of radiolabeled NAD+ into acid-precipitable polymers of poly(ADP-ribose) by PARP in the presence of damaged DNA.
Protocol:
-
Preparation of Cell Extracts: Nuclear extracts containing PARP were prepared from untreated or drug-treated cells.
-
Reaction Mixture: The reaction was initiated by adding the cell extract to a reaction mixture containing a buffer, permeabilized cells or a source of PARP, activated DNA (e.g., DNA treated with a nuclease), and [32P]NAD+.
-
Incubation: The reaction was incubated at 37°C for a defined period, typically 10-30 minutes.
-
Precipitation of Poly(ADP-ribose): The reaction was stopped by the addition of ice-cold trichloroacetic acid (TCA) to precipitate the newly synthesized poly(ADP-ribose) polymers along with proteins.
-
Washing: The precipitate was washed multiple times with TCA to remove unincorporated [32P]NAD+.
-
Radioactivity Measurement: The radioactivity of the precipitate was measured using a scintillation counter.
-
Data Analysis: The amount of incorporated [32P]NAD+ was calculated to determine PARP activity. A decrease in activity in the presence of this compound confirmed its inhibitory effect.
Visualizations of Pathways and Processes
The following diagrams, generated using the DOT language, illustrate the key concepts and workflows related to the early research on this compound.
Signaling Pathway of PARP Inhibition by this compound
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Potentiation of temozolomide and topotecan growth inhibition and cytotoxicity by novel poly(adenosine diphosphoribose) polymerase inhibitors in a panel of human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potentiation of anti-cancer agent cytotoxicity by the potent poly(ADP-ribose) polymerase inhibitors this compound and NU1064 - PubMed [pubmed.ncbi.nlm.nih.gov]
NU1025: A Technical Overview of a Pioneering PARP Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and initial characterization of NU1025, a potent inhibitor of poly(ADP-ribose) polymerase (PARP). It details the compound's mechanism of action, its significant role in potentiating the efficacy of DNA-damaging cancer therapies, and the experimental methodologies used in its early evaluation.
Discovery and Core Properties
This compound, with the chemical name 8-hydroxy-2-methyl-quinazolin-4-[3H]one, was identified as a potent PARP inhibitor through a serendipitous molecular rearrangement during the attempted synthesis of 2-methylbenzoxazole-4-carboxamide.[1][2] This accidental discovery led to a compound with significantly greater potency than earlier PARP inhibitors.[2]
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Reference |
| IC50 (PARP) | 400 nM | [3][4] |
| Ki (PARP) | 48 nM | [3][4] |
Mechanism of Action: Inhibition of DNA Repair
This compound exerts its effects by inhibiting the enzyme poly(ADP-ribose) polymerase (PARP), a key component of the base excision repair (BER) pathway responsible for repairing DNA single-strand breaks (SSBs).[5][6] In the presence of DNA damage, PARP is activated and synthesizes poly(ADP-ribose) chains, which recruit other DNA repair proteins to the site of the lesion. By inhibiting PARP, this compound prevents the efficient repair of SSBs. When a replication fork encounters an unrepaired SSB, it can lead to the formation of a more cytotoxic DNA double-strand break (DSB).[6]
Potentiation of Cancer Therapies
A key characteristic of this compound is its ability to enhance the cytotoxicity of various DNA-damaging agents and radiation therapy. By compromising the cell's ability to repair DNA damage, this compound sensitizes cancer cells to treatments that induce DNA lesions.
Chemotherapy
This compound has been shown to potentiate the effects of several classes of chemotherapeutic agents.
-
DNA-methylating agents: this compound significantly enhances the cytotoxicity of the DNA-methylating agent MTIC (the active metabolite of temozolomide) by approximately 3.5-fold in L1210 cells.[3][7] This potentiation is equally effective whether this compound is administered simultaneously with or after the DNA-damaging agent, indicating that its primary role is in inhibiting cellular recovery and DNA repair.[7]
-
Topoisomerase I Inhibitors: The cytotoxicity of the topoisomerase I inhibitor camptothecin (B557342) was increased 2.6-fold in L1210 cells when co-incubated with this compound.[8] This is accompanied by a 2.5-fold increase in camptothecin-induced DNA strand breaks.[8]
-
Bleomycin (B88199): this compound enhances the cytotoxicity of bleomycin by 2-fold.[3][7]
In contrast, this compound does not increase the cytotoxicity of the topoisomerase II inhibitor etoposide (B1684455) or antimetabolites such as nolatrexed (B128640) and gemcitabine.[7][8]
Table 2: Potentiation of Cytotoxicity by this compound in L1210 Cells
| Anti-Cancer Agent | Mechanism of Action | Fold Increase in Cytotoxicity | Reference |
| MTIC (Temozolomide metabolite) | DNA Methylating Agent | 3.5 | [3][7] |
| γ-irradiation | Induces DNA Strand Breaks | 1.4 | [3][7] |
| Bleomycin | Induces DNA Strand Breaks | 2.0 | [3][7] |
| Camptothecin | Topoisomerase I Inhibitor | 2.6 | [8] |
| Etoposide | Topoisomerase II Inhibitor | No significant increase | [8] |
Radiation Therapy
This compound enhances the cytotoxicity of γ-irradiation by 1.4-fold in L1210 cells.[3][7] It inhibits the recovery from potentially lethal radiation damage in plateau-phase cells and causes a marked retardation of DNA repair following irradiation.[3][7]
Experimental Protocols
The following sections detail the methodologies employed in the initial characterization of this compound.
PARP Inhibition Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of PARP.
Protocol:
-
Cells are suspended in a hypotonic buffer (e.g., 9 mM HEPES, pH 7.8, 4.5% (v/v) dextran, 4.5 mM MgCl₂, and 5 mM DTT) on ice.
-
An isotonic buffer is added to the cell suspension.
-
The reaction is initiated by adding NAD+ containing [³²P]-NAD+.
-
The reaction is terminated by the addition of ice-cold 10% (w/v) TCA + 10% (w/v) sodium pyrophosphate.
-
Precipitated ³²P-labelled ADP-ribose polymers are filtered and washed.
-
The radioactivity is measured using a scintillation counter to determine the extent of PARP activity. The IC50 value is calculated from the dose-response curve.[5]
Cell Viability and Cytotoxicity Assays
These assays determine the effect of this compound, alone or in combination with other agents, on cell survival.
Protocol (MTT Assay):
-
Cells are seeded in 96-well plates and allowed to adhere.
-
Cells are treated with this compound and/or the cytotoxic agent for a specified duration (e.g., 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well to a final concentration of 0.45 mg/ml.
-
Plates are incubated for 1-4 hours at 37°C to allow for the conversion of MTT to formazan (B1609692) by viable cells.
-
A solubilization solution is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader. The potentiation factor is calculated by comparing the IC50 of the cytotoxic agent alone to its IC50 in the presence of this compound.[9]
DNA Strand Breakage Assay (Alkaline Elution)
This technique is used to quantify DNA single-strand breaks.
Protocol:
-
Cells are radiolabeled with a DNA precursor (e.g., [¹⁴C]-thymidine).
-
Cells are exposed to the DNA-damaging agent with or without this compound.
-
Cells are lysed on a filter, and the DNA is subjected to alkaline elution.
-
The rate of elution of DNA from the filter is proportional to the number of single-strand breaks.
-
The amount of DNA in the eluted fractions and on the filter is quantified to determine the extent of DNA damage.[7]
In Vivo Potentiation of Temozolomide (B1682018)
Animal models are used to assess the efficacy of this compound in a physiological setting.
Protocol:
-
Mice are intracranially injected with lymphoma cells.
-
This compound is delivered intracerebrally.
-
Temozolomide (TZM) is administered intraperitoneally as a single or fractionated dose.
-
The survival of the tumor-bearing mice is monitored.
-
Histological studies are performed to assess tumor growth.[10]
Conclusion
The discovery and initial characterization of this compound marked a significant step in the development of PARP inhibitors as a new class of anti-cancer agents. Its ability to potently inhibit PARP and thereby sensitize cancer cells to DNA-damaging therapies laid the groundwork for the clinical development of subsequent, more advanced PARP inhibitors. The methodologies used to characterize this compound have become standard in the preclinical evaluation of such compounds. This technical guide provides a comprehensive summary of the foundational data and protocols associated with this pioneering molecule.
References
- 1. tandfonline.com [tandfonline.com]
- 2. scispace.com [scispace.com]
- 3. Evaluating nanobiomaterial-induced DNA strand breaks using the alkaline comet assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The alkaline elution technique for measuring DNA single strand breaks: increased reliability and sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potentiation of temozolomide and topotecan growth inhibition and cytotoxicity by novel poly(adenosine diphosphoribose) polymerase inhibitors in a panel of human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
The Role of NU1025 in Mitigating NAD+ Depletion in Ischemic Injury: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ischemic events, such as stroke, trigger a cascade of detrimental biochemical events within neural tissue, leading to widespread cell death and neurological dysfunction. A critical component of this pathological process is the overactivation of Poly(ADP-ribose) polymerase-1 (PARP-1) in response to DNA damage, which in turn leads to a severe depletion of cellular nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a molecule essential for energy metabolism and cell survival. This guide provides a comprehensive technical overview of NU1025, a potent PARP-1 inhibitor, and its therapeutic potential in preventing NAD+ depletion and conferring neuroprotection in the context of ischemic injury. We will delve into the underlying signaling pathways, present quantitative data from key preclinical studies, and provide detailed experimental protocols for researchers seeking to investigate this promising therapeutic strategy.
Introduction: The Pathophysiology of Ischemic Brain Injury and the Role of PARP-1
Cerebral ischemia, characterized by a reduction in blood flow to the brain, initiates a complex series of events that culminate in neuronal death. The core of the ischemic region undergoes necrotic cell death due to severe energy failure. However, in the surrounding penumbral region, delayed and potentially preventable apoptotic and necrotic cell death pathways are activated.
A key player in this delayed cell death is the nuclear enzyme Poly(ADP-ribose) polymerase-1 (PARP-1). Ischemia and subsequent reperfusion generate excessive reactive oxygen species (ROS) and reactive nitrogen species (RNS), which cause significant DNA damage.[1] This DNA damage triggers the activation of PARP-1, a DNA repair enzyme. While moderate PARP-1 activation is beneficial for DNA repair, its hyperactivation in the context of severe ischemia becomes a major driver of cell death.[2][3]
Overactivated PARP-1 utilizes NAD+ as a substrate to synthesize long polymers of poly(ADP-ribose) (PAR) on nuclear proteins.[4] This rampant consumption of NAD+ leads to a rapid depletion of cellular NAD+ pools. NAD+ is a critical coenzyme for numerous metabolic reactions, including glycolysis and oxidative phosphorylation, which are the primary pathways for ATP production. The depletion of NAD+ cripples cellular energy metabolism, leading to an energy crisis and ultimately, cell death.[2][5][6] This form of cell death is often referred to as "parthanatos," a caspase-independent cell death pathway.
This compound: A Potent PARP-1 Inhibitor
This compound, with the chemical name 8-hydroxy-2-methyl-quinazolin-4-[3H]one, is a potent inhibitor of PARP-1.[1][7] It functions by competing with NAD+ for the catalytic domain of PARP-1, thereby preventing the synthesis of PAR and the subsequent depletion of NAD+.[4] By inhibiting PARP-1, this compound effectively breaks the cycle of DNA damage-induced NAD+ depletion and energy failure, thus exerting a neuroprotective effect in the setting of ischemic injury.[1][8]
Mechanism of Action of this compound in Ischemic Injury
The protective effect of this compound in ischemic injury is primarily mediated through the inhibition of PARP-1 overactivation. The signaling pathway can be summarized as follows:
Quantitative Data on the Efficacy of this compound
Preclinical studies have provided quantitative evidence for the neuroprotective effects of this compound in both in vitro and in vivo models of ischemic injury.
In Vivo Efficacy of this compound in a Rat Model of Focal Cerebral Ischemia
| Treatment Group | Dose (mg/kg) | Administration Time | Infarct Volume Reduction (%) | Reference |
| This compound | 1 | 1 hour before reperfusion | 25 | [1][7] |
| This compound | 3 | 1 hour before reperfusion | 45 | [1][7] |
In Vitro Efficacy of this compound in PC12 Cells
| Cell Line | Insult | This compound Concentration (mM) | Increase in Cell Viability (%) | Reference |
| PC12 | 0.4 mM H₂O₂ | 0.2 | ~73 | [1][8] |
| PC12 | 0.8 mM SIN-1 | 0.2 | ~82 | [1][8] |
Biochemical Parameters of this compound
| Parameter | Value | Reference |
| IC₅₀ | 400 nM | [7] |
| Kᵢ | 48 nM | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's effect on NAD+ depletion in ischemic injury.
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
The MCAO model is a widely used and reproducible model of focal cerebral ischemia in rodents.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Surgical microscope
-
Micro-surgical instruments
-
4-0 silk sutures
-
4-0 nylon monofilament with a silicone-coated tip
-
Heating pad and rectal probe for temperature monitoring
-
This compound solution and vehicle control
Procedure:
-
Anesthetize the rat and maintain body temperature at 37°C.
-
Make a midline cervical incision and expose the right common carotid artery (CCA), internal carotid artery (ICA), and external carotid artery (ECA).
-
Ligate the distal ECA and the proximal CCA.
-
Insert a 4-0 nylon monofilament with a silicone-coated tip into the ICA via the ECA stump.
-
Advance the filament approximately 18-20 mm from the carotid bifurcation until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).
-
Administer this compound or vehicle at the desired time point (e.g., 1 hour before reperfusion).
-
After the desired occlusion period (e.g., 90 minutes), withdraw the filament to allow for reperfusion.
-
Suture the incision and allow the animal to recover.
-
Monitor the animal for neurological deficits.
Quantification of Infarct Volume with TTC Staining
2,3,5-triphenyltetrazolium chloride (TTC) is a salt that is reduced by mitochondrial dehydrogenases in viable tissue to a red formazan (B1609692) product. Infarcted tissue, lacking mitochondrial activity, remains unstained (white).
Materials:
-
Rat brain from MCAO model
-
2% TTC solution in phosphate-buffered saline (PBS)
-
Brain matrix
-
Digital scanner or camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
At the desired time point post-MCAO (e.g., 24 hours), euthanize the rat and perfuse transcardially with cold saline.
-
Carefully remove the brain and chill it at -20°C for 30 minutes.
-
Slice the brain into 2 mm coronal sections using a brain matrix.
-
Immerse the slices in a 2% TTC solution at 37°C for 20-30 minutes in the dark.
-
Fix the stained slices in 10% formalin.
-
Digitally scan or photograph the slices.
-
Using image analysis software, measure the area of the infarct (white) and the total area of the ipsilateral and contralateral hemispheres for each slice.
-
Calculate the infarct volume, often corrected for edema: Corrected Infarct Volume = [Volume of Contralateral Hemisphere - (Volume of Ipsilateral Hemisphere - Volume of Infarct)].
Neurological Deficit Scoring
A neurological scoring system is used to assess the functional outcome after MCAO. A common scoring system is the Bederson scale:
-
0: No observable deficit.
-
1: Forelimb flexion.
-
2: Circling to the contralateral side.
-
3: Falling to the contralateral side.
-
4: No spontaneous motor activity.
In Vitro Model: PC12 Cell Cytotoxicity Assay
PC12 cells, a rat pheochromocytoma cell line, are commonly used to model neuronal cell death.
Materials:
-
PC12 cells
-
Cell culture medium (e.g., DMEM with horse and fetal bovine serum)
-
Hydrogen peroxide (H₂O₂) or 3-morpholinosydnonimine (SIN-1)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
96-well plates
-
Plate reader
Procedure:
-
Seed PC12 cells in 96-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Induce cytotoxicity by adding H₂O₂ (e.g., 0.4 mM) or SIN-1 (e.g., 0.8 mM) to the wells.
-
Incubate for the desired duration (e.g., 6 hours).
-
Add MTT solution to each well and incubate for 4 hours. The MTT is reduced to a purple formazan product by viable cells.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a plate reader. Cell viability is proportional to the absorbance.
Measurement of NAD+ Levels
NAD+ levels in brain tissue can be quantified using enzymatic cycling assays or mass spectrometry.
Materials:
-
Brain tissue homogenates
-
NAD+/NADH extraction buffer
-
NAD+ cycling assay kit (containing NAD cycling enzyme, cycling substrate, and developer)
-
96-well plate
-
Plate reader
Procedure (Enzymatic Cycling Assay):
-
Homogenize brain tissue samples in cold NAD+/NADH extraction buffer.
-
To measure NAD+ specifically, NADH can be decomposed by acid treatment. To measure total NAD(H), no decomposition is necessary.
-
Add the prepared samples and NAD+ standards to a 96-well plate.
-
Add the NAD cycling reagent mix to each well.
-
Incubate at room temperature, protected from light.
-
Add the developer solution.
-
Measure the absorbance or fluorescence at the appropriate wavelength. The signal is proportional to the NAD+ concentration.
Western Blot for PARP-1 and PAR
Western blotting can be used to assess the levels of PARP-1 protein and the accumulation of PAR, an indicator of PARP-1 activity.
Materials:
-
Brain tissue lysates
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-PARP-1, anti-PAR)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Extract proteins from brain tissue samples.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (anti-PARP-1 or anti-PAR) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
Conclusion and Future Directions
The PARP-1 inhibitor this compound has demonstrated significant neuroprotective effects in preclinical models of ischemic injury by mitigating the detrimental depletion of NAD+. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of PARP-1 inhibition for stroke and other ischemic conditions.
Future research should focus on further elucidating the downstream effects of NAD+ preservation by this compound, exploring its efficacy in combination with other neuroprotective agents, and investigating its therapeutic window in more detail. The development of more potent and specific PARP-1 inhibitors, along with the optimization of their delivery to the ischemic brain, holds great promise for improving outcomes for patients suffering from ischemic stroke.
References
- 1. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Neuroprotective effects of this compound, a PARP inhibitor in cerebral ischemia are mediated through reduction in NAD depletion and DNA fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of 2,3,5-triphenyltetrazolium chloride as a stain for detection and quantification of experimental cerebral infarction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. MCAO Model Establishment [bio-protocol.org]
- 8. Long-term behavioral assessment of function in an experimental model for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
The Core Principles of PARP Inhibition by NU1025: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core principles underlying the inhibition of Poly(ADP-ribose) polymerase (PARP) by the potent inhibitor NU1025. This document details the mechanism of action, quantitative inhibitory data, and relevant experimental protocols for researchers and professionals in the field of drug development.
Introduction to PARP and the Role of this compound
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair and the maintenance of genomic stability. PARP1, the most abundant and well-studied member, acts as a DNA damage sensor. Upon detecting a single-strand break (SSB) in DNA, PARP1 binds to the damaged site and catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This process, known as PARylation, recruits other DNA repair proteins to the site of damage, facilitating the repair process, primarily through the Base Excision Repair (BER) pathway.
This compound (8-hydroxy-2-methylquinazolin-4-[3H]one) is a potent, first-generation PARP inhibitor. By competitively inhibiting the catalytic activity of PARP enzymes, this compound prevents the synthesis of PAR, thereby disrupting the recruitment of DNA repair machinery. This inhibition of DNA repair can lead to the accumulation of SSBs, which can then collapse replication forks during DNA replication, resulting in the formation of more cytotoxic double-strand breaks (DSBs). In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality and cell death.
Mechanism of Action of this compound
The primary mechanism of action of this compound is the competitive inhibition of the catalytic activity of PARP enzymes, particularly PARP1. This compound binds to the nicotinamide-binding pocket of the PARP1 catalytic domain, competing with the natural substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). This binding prevents the transfer of ADP-ribose units from NAD+ to target proteins, thereby inhibiting the formation of PAR chains.
While a crystal structure of this compound in complex with PARP1 is not publicly available, its binding mode can be inferred from the structures of other quinazolinone-based PARP inhibitors. These inhibitors typically form hydrogen bonds with key residues in the active site, such as Gly863 and Ser904, and engage in π-stacking interactions with Tyr907. The quinazolinone scaffold of this compound is expected to occupy the nicotinamide-binding pocket in a similar fashion.
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound has been characterized through various in vitro assays. The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Enzyme | Reference |
| IC50 | 400 nM | PARP | [1] |
| Ki | 48 nM | PARP | [1][2] |
Table 2: Potentiation of Cytotoxicity of Chemotherapeutic Agents by this compound
| Cell Line | Chemotherapeutic Agent | This compound Concentration | Potentiation Factor | Reference |
| L1210 | MTIC | Not Specified | 3.5-fold | [3] |
| L1210 | γ-irradiation | Not Specified | 1.4-fold | [3] |
| L1210 | Bleomycin | Not Specified | 2-fold | [3] |
| Multiple Human Tumor Cell Lines | Temozolomide (B1682018) (TM) | 50 µM, 200 µM | 1.5- to 4-fold | [2] |
| Multiple Human Tumor Cell Lines | Topotecan (B1662842) (TP) | 50 µM, 200 µM | 1- to 5-fold | [2] |
| L1210 | Camptothecin | 200 µM | 2.6-fold increase in cytotoxicity | [4][5] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of PARP inhibitors like this compound.
PARP Activity Assay (Radiometric)
This assay measures the incorporation of radiolabeled NAD+ into acid-precipitable PAR polymers.
Materials:
-
Purified recombinant PARP1 enzyme
-
Activated DNA (e.g., DNase I-treated calf thymus DNA)
-
[32P]-NAD+
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 4 mM MgCl2, 250 µM DTT
-
This compound or other PARP inhibitors
-
20% (w/v) Trichloroacetic acid (TCA)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, activated DNA, and the desired concentration of this compound.
-
Add purified PARP1 enzyme to the reaction mixture and pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding [32P]-NAD+.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding ice-cold 20% TCA.
-
Incubate on ice for 10 minutes to allow precipitation of PAR polymers.
-
Filter the precipitate through a glass fiber filter and wash with 5% TCA.
-
Measure the radioactivity of the filter using a scintillation counter.
-
Calculate the percentage of PARP activity inhibition relative to a vehicle control.
Clonogenic Cell Survival Assay
This assay assesses the long-term reproductive viability of cells after treatment with a cytotoxic agent, with or without a PARP inhibitor.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Cytotoxic agent (e.g., temozolomide)
-
This compound
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a known number of cells into 6-well plates and allow them to attach overnight.
-
Treat the cells with the cytotoxic agent at various concentrations, in the presence or absence of a fixed concentration of this compound.
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.
-
Incubate the plates for 7-14 days, allowing colonies to form.
-
Fix the colonies with methanol (B129727) and stain with crystal violet solution.
-
Count the number of colonies (typically defined as >50 cells).
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
Alkaline Elution Assay for DNA Strand Break Measurement
This assay is used to quantify DNA single-strand breaks in cells.
Materials:
-
Cell line of interest
-
[14C]-thymidine for labeling DNA
-
Lysis solution (e.g., 2 M NaCl, 0.04 M EDTA, 0.2% N-lauroylsarcosine, pH 10.0)
-
Elution buffer (e.g., 0.1 M tetrapropylammonium (B79313) hydroxide, 0.02 M EDTA, pH 12.1)
-
Polycarbonate filters (2 µm pore size)
-
Fraction collector
-
Fluorometer or scintillation counter
Procedure:
-
Label the cellular DNA by growing cells in the presence of [14C]-thymidine for one to two cell cycles.
-
Treat the cells with the DNA damaging agent and/or this compound.
-
Harvest the cells and load them onto a polycarbonate filter.
-
Lyse the cells on the filter with the lysis solution to release the DNA.
-
Elute the DNA from the filter using the alkaline elution buffer at a constant flow rate.
-
Collect fractions of the eluate over time.
-
Quantify the amount of DNA in each fraction and the amount remaining on the filter using fluorometry or scintillation counting.
-
The rate of DNA elution is proportional to the number of single-strand breaks.
Mandatory Visualizations
Signaling Pathway of PARP Inhibition
Experimental Workflow for In Vitro Evaluation of PARP Inhibitors
Conclusion
This compound serves as a foundational tool for understanding the principles of PARP inhibition. Its ability to potentiate the effects of DNA-damaging agents highlights the therapeutic potential of targeting DNA repair pathways. The experimental protocols and data presented in this guide provide a solid framework for researchers to design and interpret studies involving this compound and other PARP inhibitors. Further investigation into the structural interactions of quinazolinone-based inhibitors with PARP enzymes will continue to refine our understanding and aid in the development of next-generation PARP-targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Potentiation of temozolomide and topotecan growth inhibition and cytotoxicity by novel poly(adenosine diphosphoribose) polymerase inhibitors in a panel of human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potentiation of anti-cancer agent cytotoxicity by the potent poly(ADP-ribose) polymerase inhibitors this compound and NU1064 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential effects of the poly (ADP-ribose) polymerase (PARP) inhibitor this compound on topoisomerase I and II inhibitor cytotoxicity in L1210 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
The Impact of NU1025 on Single-Strand Break Repair Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NU1025 is a potent inhibitor of poly(ADP-ribose) polymerase (PARP), a key enzyme in the cellular response to DNA damage, particularly in the single-strand break repair (SSBR) pathway. By impeding the catalytic activity of PARP, this compound disrupts the efficient repair of DNA lesions, leading to the accumulation of single-strand breaks (SSBs). This inhibition has been shown to sensitize cancer cells to the cytotoxic effects of various DNA-damaging agents, including alkylating agents and topoisomerase I inhibitors. This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative impact on PARP activity and cellular responses, detailed experimental protocols for its evaluation, and visual representations of the pertinent signaling pathways and experimental workflows.
Introduction to this compound and Single-Strand Break Repair
Single-strand breaks are a common form of DNA damage arising from endogenous cellular processes and exposure to exogenous agents. The base excision repair (BER) pathway is the primary mechanism for repairing these lesions. A critical player in the initial stages of BER is the family of Poly(ADP-ribose) polymerases (PARPs), with PARP-1 being the most abundant and well-characterized member. Upon detection of a single-strand break, PARP-1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This PARylation event serves as a scaffold to recruit other essential DNA repair proteins, such as XRCC1 (X-ray repair cross-complementing protein 1), DNA ligase III, and DNA polymerase beta, to the site of damage, thereby facilitating the subsequent steps of repair.
This compound (8-hydroxy-2-methylquinazolin-4-[3H]one) is a small molecule inhibitor that competitively binds to the NAD+ binding site of PARP enzymes, preventing the synthesis of PAR. This inhibition of PARP activity leads to a retardation of DNA repair, causing an accumulation of unrepaired SSBs.[1][2][3] While not significantly cytotoxic on its own, this compound's ability to cripple the SSBR pathway makes it a powerful potentiating agent for chemotherapeutics that induce single-strand breaks as part of their mechanism of action.[2][4][5]
Quantitative Data on this compound Activity
The efficacy of this compound as a PARP inhibitor and a chemo-sensitizing agent has been quantified across various studies. The following tables summarize the key quantitative data.
| Parameter | Value | Reference |
| IC50 | 400 nM | [1][6][7][8] |
| Ki | 48 nM | [1][4][5][8] |
| IC50: The half maximal inhibitory concentration of a substance. Ki: The inhibition constant, indicating the potency of an inhibitor. |
Table 1: Inhibitory Potency of this compound against PARP
| DNA Damaging Agent | Cell Line | Potentiation Factor | Reference |
| Temozolomide (B1682018) (TMZ) | 12 human tumor cell lines | 1.5- to 4-fold | [4][5] |
| Topotecan (B1662842) (TP) | 12 human tumor cell lines | 1- to 5-fold | [4][5] |
| MTIC (methylating agent) | L1210 | 3.5-fold | [1][2][3] |
| γ-irradiation | L1210 | 1.4-fold | [1][2][3] |
| Bleomycin | L1210 | 2-fold | [1][2][3] |
| Camptothecin | L1210 | 2.6-fold | [9] |
| Potentiation Factor: The fold-increase in cytotoxicity of a DNA damaging agent in the presence of this compound. |
Table 2: Potentiation of Cytotoxicity by this compound
| Cell Line / Condition | Effect of this compound | Quantitative Measure | Reference |
| γ-irradiated cells | Retardation of DNA repair | Marked retardation | [1][2][3] |
| Camptothecin-treated L1210 cells | Increased DNA strand breaks | 2.5-fold increase | [9] |
| IR-treated cells | Increased single-strand breaks | SSB levels increased to 1.27 ± 0.05 | [10] |
| H2O2-injured PC12 cells | Restored cell viability | ~73% viability | [1] |
| SIN-1 injured PC12 cells | Restored cell viability | ~82% viability | [1] |
Table 3: Cellular Effects of this compound on DNA Repair and Viability
Signaling Pathways and Mechanisms of Action
The primary mechanism of action of this compound is the inhibition of PARP-1 and PARP-2, which are critical for the efficient repair of single-strand DNA breaks through the base excision repair (BER) pathway.
Caption: The Single-Strand Break Repair (SSBR) pathway and the inhibitory action of this compound.
When a single-strand break occurs, PARP-1 is recruited to the site of damage. The catalytic activity of PARP-1 leads to the synthesis of PAR chains, which act as a signaling scaffold. This scaffold facilitates the recruitment of the XRCC1-DNA Ligase III-DNA polymerase β complex, which then carries out the subsequent steps of DNA end processing, gap filling, and ligation to restore the integrity of the DNA strand.[11][12][13]
This compound, by inhibiting the synthesis of PAR, prevents the recruitment of this repair complex. As a result, the single-strand breaks persist. In the context of cancer therapy, the accumulation of these SSBs can lead to the collapse of replication forks during DNA replication, resulting in the formation of more cytotoxic double-strand breaks (DSBs). In cells with compromised homologous recombination repair (HRR) pathways (e.g., those with BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to cell death. This concept is known as synthetic lethality.
Furthermore, the potentiation of alkylating agents like temozolomide is a direct consequence of inhibiting the repair of the DNA lesions they induce. Temozolomide methylates DNA bases, and the subsequent removal of these methylated bases by DNA glycosylases creates abasic sites, which are then converted into single-strand breaks during the BER process. By inhibiting the repair of these SSBs, this compound enhances the cytotoxic effect of temozolomide.[14][15]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the impact of this compound on single-strand break repair pathways.
PARP Activity Assay (Radiometric)
This assay measures the catalytic activity of PARP by quantifying the incorporation of radiolabeled NAD+ into acid-precipitable PAR polymers.
Materials:
-
Permeabilized cells or purified PARP enzyme
-
Reaction buffer (e.g., 9 mM HEPES, pH 7.8, 4.5% (v/v) dextran, 4.5 mM MgCl2, 5 mM DTT)
-
Isotonic buffer (e.g., 40 mM HEPES, pH 7.8, 130 mM KCl, 4% (v/v) dextran, 2 mM EGTA, 2.3 mM MgCl2, 225 mM sucrose, 2.5 mM DTT)
-
NAD+ solution (300 µM)
-
[³²P]-NAD+
-
10% (w/v) Trichloroacetic acid (TCA) + 10% (w/v) sodium pyrophosphate
-
1% (v/v) TCA + 1% (v/v) sodium pyrophosphate
-
This compound stock solution (in DMSO)
-
Scintillation counter and vials
Procedure:
-
Prepare cell suspension in hypotonic buffer at a concentration of 1.5 × 10⁷ cells/mL and incubate on ice for 30 minutes.[6]
-
Add 9 volumes of isotonic buffer.[6]
-
Initiate the reaction by adding 300 µL of the cell suspension to 100 µL of 300 µM NAD+ containing [³²P]-NAD+ and the desired concentration of this compound or vehicle control.[6]
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Terminate the reaction by adding 2 mL of ice-cold 10% (w/v) TCA + 10% (w/v) sodium pyrophosphate.[6]
-
Incubate on ice for 30 minutes to allow precipitation of the ³²P-labeled ADP-ribose polymers.[6]
-
Filter the precipitate through a glass fiber filter and wash five times with 1% (v/v) TCA, 1% (v/v) sodium pyrophosphate.[6]
-
Dry the filters and measure the radioactivity using a scintillation counter.[6]
-
Calculate the percentage of PARP inhibition relative to the vehicle-treated control.
Caption: Workflow for a radiometric PARP activity assay.
Clonogenic Cell Survival Assay
This assay assesses the long-term reproductive viability of cells after treatment with a cytotoxic agent in the presence or absence of this compound.
Materials:
-
Appropriate cell line(s) and complete culture medium
-
DNA damaging agent (e.g., Temozolomide, Topotecan)
-
This compound stock solution
-
6-well or 100 mm culture plates
-
Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)
Procedure:
-
Seed cells at a low density (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with increasing concentrations of the DNA damaging agent with or without a fixed concentration of this compound (e.g., 50 µM or 200 µM).[4][5] A control group with this compound alone should also be included.
-
Incubate the cells for a defined period (e.g., 72 hours).[4][5]
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh medium.
-
Allow the cells to grow for 10-14 days, until visible colonies are formed.
-
Fix the colonies with methanol (B129727) and stain with crystal violet solution.
-
Count the number of colonies (containing ≥50 cells).
-
Calculate the surviving fraction for each treatment condition relative to the untreated control. The potentiation factor can be determined by comparing the IC50 values of the DNA damaging agent with and without this compound.
DNA Strand Break Assay (Alkaline Elution)
This technique is used to measure the frequency of single-strand breaks in DNA.
Materials:
-
Cell lines labeled with a radioactive DNA precursor (e.g., [¹⁴C]thymidine)
-
Lysis solution (e.g., 2 M NaCl, 0.04 M EDTA, 0.2% N-lauroylsarcosine, pH 10.0)
-
Elution buffer (e.g., 0.1 M tetrapropylammonium (B79313) hydroxide, 0.02 M EDTA, pH 12.1)
-
Polyvinylchloride filters
-
Fraction collector
-
Scintillation counter
Procedure:
-
Pre-label the cellular DNA by growing cells in the presence of [¹⁴C]thymidine for at least one cell cycle.
-
Treat the cells with the DNA damaging agent and/or this compound.
-
Harvest the cells and load them onto polyvinylchloride filters.
-
Lyse the cells on the filter with the lysis solution.
-
Elute the DNA from the filter using the alkaline elution buffer at a constant flow rate. DNA with more single-strand breaks will elute faster.
-
Collect fractions of the eluate over time.
-
Measure the radioactivity in each fraction and the amount of DNA remaining on the filter.
-
Plot the fraction of DNA retained on the filter versus the fraction of total DNA eluted. The elution rate is proportional to the number of single-strand breaks. An increase in the elution rate in the presence of this compound indicates an inhibition of SSB repair.[2][3]
Logical Relationships and Therapeutic Implications
The inhibition of SSBR by this compound has significant implications for cancer therapy, particularly in combination with DNA-damaging agents. The logical relationship underpinning this therapeutic strategy is the conversion of manageable DNA lesions into highly cytotoxic damage.
Caption: Logical flow of this compound-mediated potentiation of DNA damaging agents.
This strategy is particularly promising for tumors that exhibit deficiencies in other DNA repair pathways, such as homologous recombination. The selective targeting of cancer cells with specific DNA repair defects while sparing normal cells is a cornerstone of personalized medicine in oncology. The development and characterization of PARP inhibitors like this compound have paved the way for novel therapeutic approaches that exploit the inherent vulnerabilities of cancer cells.
Conclusion
This compound is a potent PARP inhibitor that effectively disrupts the single-strand break repair pathway. Its ability to retard DNA repair and potentiate the cytotoxicity of a range of DNA-damaging agents highlights the critical role of PARP in maintaining genomic integrity. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the mechanisms of PARP inhibition and develop novel anti-cancer therapies. The continued investigation of this compound and other PARP inhibitors holds significant promise for improving clinical outcomes for cancer patients.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Potentiation of anti-cancer agent cytotoxicity by the potent poly(ADP-ribose) polymerase inhibitors this compound and NU1064 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Potentiation of anti-cancer agent cytotoxicity by the potent poly(ADP-ribose) polymerase inhibitors this compound and NU1064 - University of Leicester - Figshare [figshare.le.ac.uk]
- 4. Potentiation of temozolomide and topotecan growth inhibition and cytotoxicity by novel poly(adenosine diphosphoribose) polymerase inhibitors in a panel of human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | PARP | TargetMol [targetmol.com]
- 8. NU 1025 | CAS:90417-38-2 | PARP inhibitor,potent and novel | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. Differential effects of the poly (ADP-ribose) polymerase (PARP) inhibitor this compound on topoisomerase I and II inhibitor cytotoxicity in L1210 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 13. Item - XRCC1 prevents toxic PARP1 trapping during DNA base excision repair - University of Sussex - Figshare [sussex.figshare.com]
- 14. PARP‑1 inhibition sensitizes temozolomide‑treated glioblastoma cell lines and decreases drug resistance independent of MGMT activity and PTEN proficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for NU1025 in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
NU1025 is a potent inhibitor of poly(ADP-ribose) polymerase (PARP), a key enzyme in the cellular response to DNA damage.[1][2][3] By blocking PARP-mediated DNA repair, this compound can enhance the efficacy of DNA-damaging agents, making it a valuable tool for cancer research and drug development. These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments to study its effects on cell viability, DNA damage, and PARP activity, particularly in combination with chemotherapeutic agents. This compound has been shown to potentiate the cytotoxicity of DNA-methylating agents, ionizing radiation, and topoisomerase I inhibitors.[1][3][4][5]
Mechanism of Action
This compound functions as a competitive inhibitor of PARP, with a reported IC50 of 400 nM and a Ki of 48 nM.[2] PARP enzymes play a critical role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[6][7][8][9] When SSBs occur, PARP1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains, which act as a scaffold to recruit other DNA repair proteins. Inhibition of PARP by this compound prevents the repair of these SSBs. During DNA replication, unrepaired SSBs are converted into more cytotoxic double-strand breaks (DSBs).[7][8] In cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and cell death. This concept is known as synthetic lethality.
Data Presentation
Table 1: Potentiation of Cytotoxicity by this compound in L1210 Cells
| Agent | This compound Concentration | Enhancement Factor | Reference |
| Camptothecin (Topoisomerase I inhibitor) | 200 µM | 2.6-fold increase in cytotoxicity | [1][10] |
| MTIC (DNA-methylating agent) | Not specified | 3.5-fold increase in cytotoxicity | [3] |
| γ-irradiation | Not specified | 1.4-fold increase in cytotoxicity | [3] |
| Bleomycin | Not specified | 2.0-fold increase in cytotoxicity | [3] |
| Etoposide (Topoisomerase II inhibitor) | 200 µM | No enhancement | [1][10] |
Table 2: Potentiation of Temozolomide (B1682018) and Topotecan (B1662842) Growth Inhibition by this compound in Human Tumor Cell Lines
| Cell Line Type | Agent | This compound Concentration | Fold Potentiation of Growth Inhibition | Reference |
| Lung, Colon, Ovary, Breast | Temozolomide | 50 µM, 200 µM | 1.5 to 4-fold | [4][5] |
| Lung, Colon, Ovary, Breast | Topotecan | 50 µM, 200 µM | 1 to 5-fold | [4][5] |
Table 3: Effect of this compound on DNA Strand Breaks in L1210 Cells
| Treatment | This compound Concentration | Effect on DNA Strand Breaks | Reference |
| Camptothecin | 200 µM | 2.5-fold increase | [1][10] |
| Etoposide | 200 µM | No increase | [1][10] |
Experimental Protocols
Cell Viability and Cytotoxicity Assays
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Chemotherapeutic agent of choice
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, 16% (w/v) SDS, pH 4.7)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the chemotherapeutic agent with and without a fixed concentration of this compound (e.g., 50 µM or 200 µM) in complete medium.
-
Remove the medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include wells with this compound alone and untreated controls.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[11]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[11]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
This assay assesses the ability of single cells to form colonies, providing a measure of long-term cell survival and reproductive integrity.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Chemotherapeutic agent of choice
-
6-well plates
-
Crystal violet staining solution (0.5% w/v in methanol)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Seed a known number of cells (e.g., 200-1000 cells per well) into 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the chemotherapeutic agent, with or without a fixed concentration of this compound, for a defined period (e.g., 16-24 hours).
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free complete medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
After the incubation period, remove the medium and gently wash the wells with PBS.
-
Fix the colonies with 1 mL of methanol (B129727) for 15 minutes.
-
Remove the methanol and add 1 mL of 0.5% crystal violet solution to each well for 15-30 minutes.
-
Wash the wells with water to remove excess stain and allow the plates to air dry.
-
Count the number of colonies (containing at least 50 cells) in each well.
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
DNA Damage Assessment
This technique measures the rate of elution of single-stranded DNA from cells lysed on a filter under alkaline conditions, which is proportional to the number of single-strand breaks.
Materials:
-
Cells labeled with a radioactive DNA precursor (e.g., [14C]thymidine)
-
This compound
-
DNA-damaging agent
-
Lysis solution (e.g., 2 M NaCl, 0.04 M EDTA, 0.2% Sarkosyl, pH 10.0)
-
Eluting solution (e.g., 0.1 M tetrapropylammonium (B79313) hydroxide, 0.02 M EDTA, pH 12.1)
-
Polyvinyl chloride filters (2.0 µm pore size)
-
Scintillation counter and vials
Protocol:
-
Label the cellular DNA by growing cells in the presence of a radioactive precursor for at least one cell cycle.
-
Treat the cells with the DNA-damaging agent in the presence or absence of this compound for the desired time.
-
After treatment, wash the cells with ice-cold PBS and resuspend them in cold medium.
-
Load a known number of cells onto a polyvinyl chloride filter.
-
Lyse the cells by passing the lysis solution through the filter.
-
Wash the filter with a washing solution to remove cellular debris.
-
Elute the DNA by passing the alkaline eluting solution through the filter at a constant flow rate.
-
Collect fractions of the eluate at regular intervals.
-
Measure the radioactivity in each fraction, the filter, and the initial cell lysate using a scintillation counter.
-
Calculate the rate of DNA elution, which is indicative of the extent of DNA single-strand breaks.
PARP Activity Assay
This assay measures the activity of PARP by quantifying the incorporation of NAD+ into PAR polymers.
Materials:
-
Cell lysates
-
This compound
-
Reaction buffer (containing activated DNA, histones)
-
[32P]-NAD+
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter and vials
Protocol:
-
Prepare cell extracts from treated and untreated cells.
-
In a reaction tube, combine the cell extract, reaction buffer, and [32P]-NAD+.
-
To test the inhibitory effect of this compound, add it to the reaction mixture at the desired concentration.
-
Incubate the reaction at room temperature for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by adding ice-cold TCA to precipitate the proteins and PAR polymers.
-
Collect the precipitate on a glass fiber filter by vacuum filtration.
-
Wash the filter with TCA to remove unincorporated [32P]-NAD+.
-
Measure the radioactivity on the filter using a scintillation counter.
-
The amount of radioactivity is proportional to the PARP activity in the cell extract.
Visualizations
Caption: Signaling pathway of PARP inhibition by this compound.
Caption: General experimental workflow for in vitro studies with this compound.
References
- 1. Differential effects of the poly (ADP-ribose) polymerase (PARP) inhibitor this compound on topoisomerase I and II inhibitor cytotoxicity in L1210 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Potentiation of anti-cancer agent cytotoxicity by the potent poly(ADP-ribose) polymerase inhibitors this compound and NU1064 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potentiation of temozolomide and topotecan growth inhibition and cytotoxicity by novel poly(adenosine diphosphoribose) polymerase inhibitors in a panel of human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. brieflands.com [brieflands.com]
- 7. Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The ups and downs of DNA repair biomarkers for PARP inhibitor therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. scispace.com [scispace.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Dissolution of NU1025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the dissolution of NU1025, a potent poly(ADP-ribose) polymerase (PARP) inhibitor, for in vivo research applications. The following methods have been compiled to ensure the effective and safe administration of this compound in animal models.
Introduction
This compound is a valuable tool in cancer and neuroscience research, known for its ability to potentiate the cytotoxicity of DNA-damaging agents and exhibit neuroprotective effects.[1][2] Proper dissolution is critical for achieving accurate dosing and ensuring the bioavailability of the compound in in vivo studies. This guide outlines recommended solvents, vehicles, and step-by-step procedures for preparing this compound solutions for various administration routes.
Quantitative Data Summary
The following table summarizes the solubility of this compound in various vehicles suitable for in vivo administration.
| Vehicle Composition | Achievable Concentration | Route of Administration (Suggested) | Source |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | Intraperitoneal (IP), Intravenous (IV) | MedchemExpress[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | Intraperitoneal (IP), Intravenous (IV) | MedchemExpress[1] |
| 40% PEG400 in Saline | Not specified | Intraperitoneal (IP) | Selleck Chemicals[3] |
| DMSO | 35 mg/mL | Stock solution preparation | Selleck Chemicals[3] |
Experimental Protocols
Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation
This protocol is suitable for achieving a clear solution of this compound for systemic administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Warming bath or sonicator (optional)
Procedure:
-
Prepare a stock solution of this compound in DMSO. Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).
-
Add PEG300. In a sterile conical tube, add the required volume of the this compound/DMSO stock solution. To this, add four times the volume of PEG300 (to achieve a 1:4 ratio of DMSO to PEG300).
-
Mix thoroughly. Vortex the solution until it is clear and homogenous.
-
Add Tween-80. Add Tween-80 to the mixture to a final concentration of 5%. For example, if you have 500 µL of the DMSO/PEG300 mixture, add 50 µL of Tween-80.
-
Mix again. Vortex the solution thoroughly.
-
Add Saline. Add sterile saline to reach the final desired volume and concentration. For the example above, you would add 450 µL of saline to bring the total volume to 1 mL.
-
Final Mix. Vortex the final solution until it is completely clear. If precipitation occurs, gentle warming or sonication can be used to aid dissolution.[1]
-
Administration. The solution is now ready for in vivo administration.
Protocol 2: DMSO/SBE-β-CD/Saline Formulation
This protocol utilizes sulfobutylether-β-cyclodextrin (SBE-β-CD) as a solubilizing agent, which can be advantageous for reducing potential DMSO-related toxicity.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Prepare a 20% SBE-β-CD solution. Dissolve SBE-β-CD in sterile saline to a final concentration of 20% (w/v).
-
Prepare a stock solution of this compound in DMSO. As in Protocol 1, dissolve the required amount of this compound in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).
-
Combine solutions. In a sterile conical tube, add the required volume of the this compound/DMSO stock solution. To this, add nine times the volume of the 20% SBE-β-CD in saline solution.
-
Mix thoroughly. Vortex the solution until the this compound is completely dissolved and the solution is clear.
-
Administration. The formulation is ready for in vivo administration.
In Vivo Administration Considerations
In published studies, this compound has been administered via intraperitoneal (i.p.) and intracerebral routes.[1][4] Dosages have ranged from 1 to 3 mg/kg in rats for neuroprotection studies and 1 mg/animal for intracerebral injection in mice for oncology studies.[4][5] The choice of administration route and dosage will depend on the specific experimental design.
Visualizations
Experimental Workflow for this compound Dissolution (Protocol 1)
Caption: Workflow for this compound dissolution using Protocol 1.
Simplified Signaling Pathway of PARP Inhibition by this compound
Caption: this compound inhibits PARP, leading to decreased DNA repair.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Combined treatment with temozolomide and poly(ADP-ribose) polymerase inhibitor enhances survival of mice bearing hematologic malignancy at the central nervous system site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of this compound, a PARP inhibitor in cerebral ischemia are mediated through reduction in NAD depletion and DNA fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimal Concentration of NU1025 for Treating Neuron Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of NU1025, a potent poly (ADP-ribose) polymerase (PARP) inhibitor, in neuron cultures. This compound has demonstrated significant neuroprotective effects in various in vitro models of neuronal injury, primarily by mitigating the consequences of oxidative stress and DNA damage. This document outlines the optimal concentrations, experimental procedures, and underlying signaling pathways to guide researchers in utilizing this compound for neuroprotection studies.
Mechanism of Action
This compound exerts its neuroprotective effects by inhibiting PARP-1, an enzyme that is overactivated in response to DNA damage, often induced by oxidative stress.[1] This overactivation leads to the depletion of cellular NAD+ and ATP, ultimately causing energy failure and cell death.[1] By inhibiting PARP-1, this compound prevents this catastrophic energy depletion, reduces DNA fragmentation, and promotes neuronal survival.[1]
Quantitative Data Summary
The following table summarizes the quantitative data on the effects of this compound in a neuronal cell culture model. This data provides a reference for the expected efficacy of this compound in neuroprotection assays.
| Cell Line | Insult | This compound Concentration | Incubation Time | Outcome | Reference |
| PC12 Cells | 0.4 mM Hydrogen Peroxide (H₂O₂) | 0.2 mM | Pretreatment | Restored cell viability to ~73% | [1] |
| PC12 Cells | 0.8 mM SIN-1 (Peroxynitrite Donor) | 0.2 mM | Pretreatment | Restored cell viability to ~82% | [1] |
Signaling Pathway
The signaling pathway below illustrates the mechanism of this compound-mediated neuroprotection.
References
Application Notes and Protocols: Synergistic Antitumor Activity of NU1025 and Temozolomide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temozolomide (B1682018) (TMZ) is an oral alkylating agent that is a standard-of-care chemotherapy for glioblastoma and other cancers. Its cytotoxic effect is primarily mediated by the induction of DNA methylation, particularly at the O6 position of guanine (B1146940) (O6-meG). However, the efficacy of TMZ is often limited by cellular DNA repair mechanisms. Poly(ADP-ribose) polymerase (PARP) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks that can arise from TMZ-induced DNA damage.
NU1025 is a potent inhibitor of PARP, and its combination with temozolomide has been shown to synergistically enhance the antitumor effects of TMZ. By inhibiting PARP, this compound prevents the repair of TMZ-induced DNA lesions, leading to the accumulation of DNA double-strand breaks during replication and subsequent cell death. These application notes provide a summary of the quantitative effects of this drug combination, detailed experimental protocols, and a visualization of the underlying signaling pathway.
Data Presentation
The combination of this compound and temozolomide has been evaluated in various cancer cell lines, demonstrating a significant potentiation of temozolomide's cytotoxic effects. The following tables summarize the key quantitative data from preclinical studies.
Table 1: Potentiation of Temozolomide Growth Inhibition by this compound in Human Tumor Cell Lines
| Cell Line | Cancer Type | Potentiation Factor* with 50 µM this compound | Potentiation Factor* with 200 µM this compound |
| A2780 | Ovarian | 2.1 | 3.1 |
| CH1 | Ovarian | 1.9 | 2.5 |
| L1210 | Leukemia | 3.5 | - |
| HT29 | Colon | 1.7 | 2.2 |
| LoVo | Colon | 1.5 | 2.0 |
| A549 | Lung | 2.0 | 2.8 |
| COR-L23 | Lung | 1.8 | 2.4 |
| MCF-7 | Breast | 1.6 | 2.3 |
| T47D | Breast | 1.7 | 2.1 |
| T98G | Glioblastoma | - | >2.0 |
| LN18 | Glioblastoma | - | >2.0 |
*Potentiation factor is defined as the IC50 of temozolomide alone divided by the IC50 of temozolomide in the presence of this compound.[1]
Table 2: Effects of this compound and Temozolomide on Glioblastoma Cell Viability and Apoptosis
| Cell Line | Treatment | % Cell Viability (after 7 days) | % Apoptotic Cells (after 5 days) |
| T98G (TMZ-resistant) | Control | 100 | ~5 |
| TMZ (200 µM) | ~80 | ~10 | |
| This compound (200 µM) | ~95 | ~5 | |
| TMZ (200 µM) + this compound (200 µM) | ~30 | ~40 | |
| LN18 (TMZ-resistant) | Control | 100 | ~4 |
| TMZ (200 µM) | ~75 | ~8 | |
| This compound (200 µM) | ~90 | ~4 | |
| TMZ (200 µM) + this compound (200 µM) | ~25 | ~35 |
Data adapted from de-Oliveira-Junior et al., 2020.[2]
Signaling Pathway
The synergistic effect of this compound and temozolomide is rooted in the disruption of DNA damage repair pathways. The following diagram illustrates the proposed mechanism of action.
Experimental Workflow
The following diagram outlines a general workflow for in vitro evaluation of the combination of this compound and temozolomide.
Experimental Protocols
Cell Viability Assay (XTT)
This protocol is adapted from de-Oliveira-Junior et al. (2020)[2].
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
Temozolomide (TMZ)
-
This compound
-
XTT labeling and electron-coupling solution (e.g., Cell Proliferation Kit II, Roche)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 2 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C and 5% CO₂.
-
Prepare serial dilutions of TMZ and a fixed concentration of this compound (e.g., 50 µM or 200 µM).
-
Treat the cells with:
-
Vehicle control (e.g., DMSO)
-
TMZ alone
-
This compound alone
-
TMZ in combination with this compound
-
-
Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plates for 4 hours at 37°C and 5% CO₂.
-
Measure the absorbance of the samples at 492 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Clonogenic Survival Assay
This protocol is a generalized procedure based on common laboratory practices.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
Temozolomide (TMZ)
-
This compound
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with the drug combinations as described in the cell viability assay.
-
Incubate the plates for 10-14 days at 37°C and 5% CO₂, allowing colonies to form.
-
Carefully remove the medium and wash the wells twice with PBS.
-
Fix the colonies by adding 1 mL of methanol (B129727) to each well and incubating for 15 minutes at room temperature.
-
Remove the methanol and add 1 mL of Crystal Violet staining solution to each well.
-
Incubate for 15-30 minutes at room temperature.
-
Gently wash the wells with water until the background is clear.
-
Allow the plates to air dry.
-
Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells).
-
Calculate the plating efficiency and surviving fraction for each treatment group.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is adapted from de-Oliveira-Junior et al. (2020)[2].
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest the cells (including any floating cells in the medium) after the desired treatment period (e.g., 72 hours).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is adapted from de-Oliveira-Junior et al. (2020)[2].
Materials:
-
Treated and control cells
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Harvest the cells after the desired treatment period.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in 500 µL of PBS.
-
Fix the cells by adding the cell suspension dropwise into 4.5 mL of cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Murine Model Protocol
This protocol is based on the study by D'Atri et al. (2000) for intracerebral neoplasia.
Animal Model:
-
Immunocompromised mice (e.g., nude or SCID)
-
Intracranial injection of human cancer cells.
Treatment Protocol:
-
This compound Administration: Administer this compound intracerebrally at a dose of 1 mg/animal.
-
Temozolomide Administration: Administer temozolomide intraperitoneally at a dose of 200 mg/kg. This can be given as a single dose or a fractionated dose schedule.
-
Monitoring: Monitor the mice for tumor growth (e.g., via bioluminescence imaging if using luciferase-expressing cells) and overall survival.
-
Histology: At the end of the study, perform histological analysis of the brains to assess tumor reduction.
Note: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Conclusion
The combination of the PARP inhibitor this compound with the alkylating agent temozolomide represents a promising therapeutic strategy to overcome resistance and enhance the efficacy of chemotherapy. The provided data and protocols offer a framework for researchers to further investigate this synergistic interaction in various cancer models. Careful consideration of cell line-specific responses and in vivo validation are crucial steps in the preclinical development of this combination therapy.
References
Application Notes and Protocols for NU1025 Administration in a Mouse Model of Cerebral Ischemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerebral ischemia, characterized by a reduction in blood flow to the brain, triggers a cascade of detrimental events including oxidative stress and DNA damage. This leads to the overactivation of Poly(ADP-ribose) polymerase-1 (PARP-1), a nuclear enzyme involved in DNA repair. Excessive PARP-1 activation, however, depletes cellular energy stores (NAD+ and ATP), ultimately causing neuronal cell death.[1] NU1025, a potent inhibitor of PARP-1, has demonstrated significant neuroprotective effects in preclinical models of stroke, making it a promising candidate for therapeutic development.[1][2]
These application notes provide a comprehensive overview of the administration of this compound in a mouse model of focal cerebral ischemia, specifically the transient middle cerebral artery occlusion (tMCAO) model. The protocols and data presented are synthesized from established research, primarily adapting findings from a key study in a rat model due to the limited availability of published data on this compound in mouse stroke models.[1]
Data Presentation
The neuroprotective efficacy of this compound has been quantified by its effect on infarct volume and neurological deficits. The following tables summarize the key findings from a study using a rat model of MCAO, which can serve as a basis for designing murine experiments.[1]
Table 1: Effect of this compound on Infarct Volume in a Rat MCAO Model [1]
| Treatment Group | Dose (mg/kg) | Administration Time (Relative to Reperfusion) | Mean Infarct Volume Reduction (%) |
| Vehicle Control | - | - | 0% |
| This compound | 1 | 1 hour before | 25% |
| This compound | 3 | 1 hour before | 45% |
Table 2: Effect of this compound on Neurological Deficit Scores [1]
| Treatment Group | Dose (mg/kg) | Administration Time (Relative to Reperfusion) | Neurological Improvement |
| Vehicle Control | - | - | Baseline |
| This compound | 1 | 1 hour before | Significant Improvement |
| This compound | 3 | 1 hour before | Significant Improvement |
Note: Neurological improvement was reported as significant but specific scores were not detailed in the source material.
Signaling Pathway of this compound in Cerebral Ischemia
This compound exerts its neuroprotective effects by intervening in the PARP-1 hyperactivation pathway, which is a critical component of ischemia-induced cell death.
Experimental Protocols
The following protocols provide a detailed methodology for the administration of this compound in a transient middle cerebral artery occlusion (tMCAO) mouse model.
Preparation of this compound Solution
-
Compound: this compound (8-hydroxy-2-methyl-quinazolin-4-[3H]one)
-
Vehicle: A suitable vehicle for intraperitoneal (i.p.) injection should be used, such as sterile saline or a solution containing a solubilizing agent like DMSO and/or PEG 400, depending on the compound's solubility. A stock solution of this compound in DMSO can be prepared and then diluted with saline for the final injection volume.
-
Concentration: Prepare solutions to deliver doses of 1 mg/kg and 3 mg/kg in a standard injection volume for mice (e.g., 10 ml/kg). For a 25g mouse, this would be a 0.25 ml injection.
-
Storage: Store the stock solution at -20°C and prepare fresh dilutions on the day of the experiment.
Transient Middle Cerebral Artery Occlusion (tMCAO) Model
This protocol is a standard method for inducing focal cerebral ischemia in mice.
-
Animals: Adult male C57BL/6 mice (20-25g) are commonly used.
-
Anesthesia: Anesthetize the mouse with isoflurane (B1672236) (3-4% for induction, 1-2% for maintenance) in a mixture of N₂O and O₂.
-
Surgical Procedure:
-
Place the anesthetized mouse in a supine position on a heating pad to maintain body temperature at 37°C.
-
Make a midline neck incision and carefully expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA.
-
Place a temporary ligature around the CCA.
-
Introduce a silicone-coated monofilament (e.g., 6-0) through a small incision in the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, monitored by Laser Doppler Flowmetry, confirms occlusion.
-
The duration of occlusion is typically 60-90 minutes.
-
After the occlusion period, withdraw the filament to allow reperfusion.
-
Close the neck incision with sutures.
-
-
Post-operative Care: Provide post-operative analgesia and monitor the animal's recovery. Soft food and hydrogel should be provided on the cage floor to facilitate eating and drinking.
Administration of this compound
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Timing of Administration: Based on the neuroprotective effects observed in the rat model, administration 1 hour before reperfusion is recommended for initial studies.[1] Other time points, such as immediately before or after reperfusion, can also be investigated to determine the therapeutic window.
-
Experimental Groups:
-
Sham-operated + Vehicle
-
tMCAO + Vehicle
-
tMCAO + this compound (1 mg/kg)
-
tMCAO + this compound (3 mg/kg)
-
Assessment of Outcomes
-
Neurological Deficit Scoring: At 24 hours post-tMCAO, evaluate neurological function using a standardized scoring system (e.g., a 5-point scale assessing motor deficits).
-
Infarct Volume Measurement: At a predetermined endpoint (e.g., 24 or 48 hours post-tMCAO), euthanize the mice and perfuse the brains. Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area (which appears white) against healthy tissue (red). Calculate the infarct volume as a percentage of the total hemispheric volume.
-
Molecular Analysis: Brain tissue can be collected for Western blotting or immunohistochemistry to measure levels of PAR accumulation, NAD+, and markers of apoptosis (e.g., cleaved caspase-3) to confirm the mechanism of action.
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for evaluating this compound in a mouse model of cerebral ischemia.
References
- 1. Neuroprotective effects of this compound, a PARP inhibitor in cerebral ischemia are mediated through reduction in NAD depletion and DNA fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Delayed PARP-1 Inhibition Alleviates Post-stroke Inflammation in Male Versus Female Mice: Differences and Similarities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Verification of PARP Inhibition by NU1025 Using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for verifying the activity of NU1025, a potent Poly(ADP-ribose) polymerase (PARP) inhibitor, by observing its downstream effects on PARP-1 cleavage using Western blot analysis. PARP-1 cleavage is a well-established hallmark of apoptosis, which can be induced by PARP inhibitors, particularly in cells with existing DNA repair deficiencies or in combination with DNA damaging agents.
Introduction
Poly(ADP-ribose) polymerase 1 (PARP-1) is a crucial enzyme involved in the cellular response to DNA damage.[1][2] Upon detecting DNA single-strand breaks, PARP-1 becomes activated and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, thereby recruiting the machinery for DNA repair.[1][3] In the context of apoptosis, PARP-1 is a key substrate for executioner caspases, primarily caspase-3 and caspase-7.[2] This cleavage event inactivates PARP-1, preventing it from consuming NAD+ and ATP for DNA repair, which is thought to be a mechanism to conserve energy for the apoptotic process. The cleavage of the full-length 116 kDa PARP-1 protein generates an 89 kDa C-terminal catalytic fragment and a 24 kDa N-terminal DNA-binding fragment.[2][4] The detection of this 89 kDa fragment by Western blot is a reliable indicator of apoptosis.[1][2][4]
This compound is a potent PARP inhibitor with an IC50 of 400 nM.[5][6] By inhibiting PARP's enzymatic activity, this compound can lead to an accumulation of unrepaired DNA damage, which can subsequently trigger apoptosis and result in PARP-1 cleavage.[7][8] This protocol details the use of Western blotting to detect this cleavage event, thereby providing evidence for the pro-apoptotic efficacy of this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PARP-1 signaling pathway in response to DNA damage and the subsequent experimental workflow to verify the inhibitory action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Differential effects of the poly (ADP-ribose) polymerase (PARP) inhibitor this compound on topoisomerase I and II inhibitor cytotoxicity in L1210 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential effects of the poly (ADP-ribose) polymerase (PARP) inhibitor this compound on topoisomerase I and II inhibitor cytotoxicity in L1210 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays with NU1025 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing cell viability following treatment with NU1025, a potent inhibitor of poly(ADP-ribose) polymerase (PARP). The information herein is intended to guide researchers in designing and executing robust experiments to evaluate the cytotoxic and cytostatic effects of this compound, both as a standalone agent and in combination with other therapies.
Introduction to this compound
This compound is a small molecule inhibitor of PARP, a family of enzymes crucial for DNA repair.[1] With an IC50 of 400 nM and a Ki of 48 nM for PARP, this compound effectively blocks the enzyme's function.[1] PARP-1, the most abundant member of the PARP family, acts as a primary sensor for DNA damage, particularly single-strand breaks.[2][3] Upon detecting a break, PARP-1 synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, a process that recruits DNA repair machinery. By inhibiting PARP, this compound prevents the repair of DNA single-strand breaks. During DNA replication, these unrepaired single-strand breaks can lead to the formation of double-strand breaks, which are highly cytotoxic if not repaired, particularly in cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This mechanism of action underlies the use of PARP inhibitors as anti-cancer agents. This compound has been shown to potentiate the cytotoxicity of DNA-damaging agents like ionizing radiation and certain chemotherapeutics.[1][4]
Data Presentation: Quantitative Effects of this compound on Cell Viability
The following tables summarize the effects of this compound on cell viability from various published studies. These data can serve as a reference for designing experiments with specific cell lines and treatment conditions.
| Cell Line | Treatment | This compound Concentration | Incubation Time | Effect on Cell Viability | Reference |
| PC12 | H2O2 | 0.2 mM | 6.5 hours | Restored cell viability to ~73% | [1] |
| PC12 | SIN-1 | 0.2 mM | 6.5 hours | Restored cell viability to ~82% | [1] |
| L1210 | MTIC (DNA-methylating agent) | Not Specified | Not Specified | 3.5-fold enhancement of cytotoxicity | [4] |
| L1210 | γ-irradiation | Not Specified | Not Specified | 1.4-fold enhancement of cytotoxicity | [4] |
| L1210 | Bleomycin | Not Specified | Not Specified | 2-fold enhancement of cytotoxicity | [4] |
| L1210 | Camptothecin | 200 µM | 16 hours | 2.6-fold increase in cytotoxicity | [5] |
| BT-20 (BRCA1-positive breast cancer) | This compound alone | Low doses | Not Specified | Strongly affected | [6] |
| SKBr-3 (BRCA1-deficient breast cancer) | This compound alone | Not Specified | Not Specified | Almost completely insensitive | [6] |
| D54 and U251 | This compound alone | 160 µM | 5 days | No detectable effect on proliferation | [7] |
Signaling Pathway
The following diagram illustrates the central role of PARP-1 in the DNA damage response and the mechanism of action of this compound.
Experimental Workflow
A typical workflow for assessing the effect of this compound on cell viability is depicted below.
Experimental Protocols
The following are detailed protocols for commonly used cell viability assays. It is recommended to optimize cell seeding density and this compound treatment duration for each cell line.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well clear flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile-filtered)[8]
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidic isopropanol)[8]
-
Multichannel pipette
-
Microplate reader
Protocol for Adherent Cells:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight to allow for attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[9]
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully aspirate the medium containing MTT.[8] Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.[8][10]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8] Read the absorbance at 570 nm or 590 nm using a microplate reader.[8][9]
Protocol for Suspension Cells:
-
Cell Seeding and Treatment: Seed cells (e.g., 20,000-50,000 cells/well) and immediately add this compound dilutions in a final volume of 100 µL.
-
Incubation: Incubate for the desired treatment period.
-
MTT Addition and Formazan Formation: Follow steps 4 and 5 as for adherent cells.
-
Solubilization: Centrifuge the plate at 1,000 x g for 5 minutes.[8] Carefully aspirate the supernatant without disturbing the cell pellet. Add 100-150 µL of MTT solvent and resuspend the pellet.
-
Absorbance Reading: Follow step 7 as for adherent cells.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
The XTT assay is another tetrazolium-based assay that produces a soluble formazan product, simplifying the protocol.[11]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
XTT labeling mixture (XTT labeling reagent and electron-coupling reagent)[11]
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol appropriate for your cell type.
-
Incubation: Incubate for the desired treatment duration.
-
XTT Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the mixture to each well.[11]
-
Incubation for Color Development: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Reading: Shake the plate gently. Read the absorbance at 450-500 nm.[11]
Trypan Blue Exclusion Assay
This assay distinguishes between viable and non-viable cells based on membrane integrity. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue.[12][13][14]
Materials:
-
Cell suspension treated with this compound
-
Trypan Blue solution (0.4%)[13]
-
Hemocytometer or automated cell counter
-
Microscope
Protocol:
-
Cell Preparation: Following this compound treatment, harvest adherent cells using trypsin and resuspend in medium. For suspension cells, gently resuspend the pellet.
-
Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 ratio).[13][14]
-
Incubation: Allow the mixture to stand for 1-2 minutes at room temperature. Do not exceed 5 minutes, as this can lead to viable cells taking up the dye.[12][14]
-
Counting: Load the stained cell suspension into a hemocytometer. Under a microscope, count the number of viable (clear) and non-viable (blue) cells in the central grid.
-
Calculation: Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100
Data Analysis and Interpretation
For MTT and XTT assays, cell viability is typically expressed as a percentage relative to the vehicle-treated control cells. The absorbance of the control wells is set to 100% viability. The IC50 value, the concentration of this compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
It is important to note that metabolic assays like MTT and XTT reflect cellular metabolic activity, which may not always directly correlate with cell number, especially for compounds that affect metabolism.[15] Therefore, it is advisable to confirm results with a direct cell counting method like the Trypan Blue exclusion assay.
Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific cell lines and experimental setup.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP1 - Wikipedia [en.wikipedia.org]
- 4. Potentiation of anti-cancer agent cytotoxicity by the potent poly(ADP-ribose) polymerase inhibitors this compound and NU1064 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential effects of the poly (ADP-ribose) polymerase (PARP) inhibitor this compound on topoisomerase I and II inhibitor cytotoxicity in L1210 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential Potential of Pharmacological PARP Inhibitors for Inhibiting Cell Proliferation and Inducing Apoptosis in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. cyrusbio.com.tw [cyrusbio.com.tw]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. resources.bio-techne.com [resources.bio-techne.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]
- 13. Trypan Blue Exclusion | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discrepancies between metabolic activity and DNA content as tool to assess cell proliferation in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NU1025 in Radiosensitization Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing NU1025, a potent poly(ADP-ribose) polymerase (PARP) inhibitor, as a radiosensitizing agent in cancer research. The following sections detail the underlying mechanism, quantitative data on its efficacy, and detailed protocols for key experimental assays.
Introduction
This compound is a powerful inhibitor of PARP with an IC50 of 400 nM.[1] By targeting the PARP enzyme, this compound disrupts the cellular DNA damage response, particularly the repair of single-strand breaks (SSBs). When combined with ionizing radiation (IR), which induces a variety of DNA lesions including SSBs, this compound prevents the efficient repair of this damage. During DNA replication, unrepaired SSBs are converted into more cytotoxic double-strand breaks (DSBs), leading to increased cell death and enhancing the therapeutic effect of radiation. This process is known as radiosensitization.
Quantitative Data on this compound-Mediated Radiosensitization
The efficacy of this compound as a radiosensitizer has been demonstrated in preclinical studies. The following table summarizes the key quantitative data from an experiment using the L1210 murine leukemia cell line.
| Cell Line | This compound Concentration | Treatment Duration | Radiation Type | Enhancement Factor (Cytotoxicity) | Reference |
| L1210 | 200 µM | 16 hours (co-incubation) | Gamma-irradiation | 1.4-fold | [2][3] |
Enhancement Factor is defined as the ratio of cell kill achieved with the combination of this compound and radiation compared to radiation alone.
Signaling Pathway and Experimental Workflow
The interplay between ionizing radiation, PARP inhibition by this compound, and the cellular DNA damage response is crucial for understanding its radiosensitizing effect. The following diagrams illustrate the key signaling pathway and a general experimental workflow for assessing radiosensitization.
Experimental Protocols
Detailed protocols for key assays to evaluate the radiosensitizing effects of this compound are provided below.
Clonogenic Survival Assay
This assay is the gold standard for determining cell reproductive death after treatment with ionizing radiation.
Materials:
-
Cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
6-well plates
-
Crystal Violet staining solution (0.5% w/v in methanol)
-
Ionizing radiation source
Protocol:
-
Cell Seeding: Seed cells into 6-well plates at a density that will result in approximately 50-150 colonies per well for the untreated control. The exact number will vary depending on the cell line's plating efficiency and radiosensitivity and needs to be determined empirically. Allow cells to attach overnight.
-
This compound Treatment: The following day, replace the medium with fresh medium containing the desired concentration of this compound or vehicle control (DMSO). A pre-incubation period of 3 to 24 hours before irradiation is recommended to ensure adequate PARP inhibition.
-
Irradiation: Following the pre-incubation period, irradiate the cells with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Post-Irradiation Incubation: After irradiation, remove the drug-containing medium, wash the cells once with PBS, and add fresh complete medium.
-
Colony Formation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Staining and Counting:
-
Aspirate the medium and gently wash the wells with PBS.
-
Fix the colonies by adding 1 mL of methanol (B129727) to each well for 10-15 minutes.
-
Remove the methanol and add 1 mL of Crystal Violet solution to each well for 10-20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies containing at least 50 cells.
-
-
Data Analysis: Calculate the surviving fraction (SF) for each treatment condition: SF = (number of colonies formed after treatment) / (number of cells seeded × plating efficiency). The plating efficiency (PE) is calculated as (number of colonies formed in control) / (number of cells seeded in control). Plot the surviving fraction against the radiation dose on a semi-logarithmic scale to generate cell survival curves. The enhancement ratio can be calculated by comparing the radiation doses required to achieve a specific level of cell kill (e.g., 50%) with and without this compound.
DNA Damage Analysis (γH2AX Immunofluorescence)
This assay quantifies the formation of DNA double-strand breaks by detecting the phosphorylation of histone H2AX (γH2AX).
Materials:
-
Cells grown on coverslips in multi-well plates
-
This compound
-
Ionizing radiation source
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Treatment: Seed cells on coverslips and treat with this compound or vehicle for the desired duration (e.g., 3-24 hours) before irradiation at a specific dose (e.g., 2 Gy).
-
Time Course: Fix cells at various time points post-irradiation (e.g., 30 minutes, 1 hour, 6 hours, and 24 hours) to assess the kinetics of DNA damage repair.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Acquire images using a fluorescence microscope.
-
-
Data Analysis: Quantify the number of γH2AX foci per nucleus. A significant increase in the number of foci at later time points (e.g., 24 hours) in the this compound-treated group compared to the radiation-only group indicates inhibition of DNA repair.
Cell Cycle Analysis
This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M). PARP inhibition in combination with radiation can often lead to a G2/M arrest.[4]
Materials:
-
This compound
-
Ionizing radiation source
-
PBS
-
Cold 70% Ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells in culture with this compound or vehicle, followed by irradiation.
-
Cell Harvesting: At desired time points post-irradiation (e.g., 24, 48 hours), harvest the cells by trypsinization, including any floating cells from the supernatant.
-
Fixation:
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in a small volume of PBS.
-
While vortexing gently, add cold 70% ethanol dropwise to a final concentration of approximately 70%.
-
Fix the cells for at least 2 hours (or overnight) at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cells in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase in the combination treatment group is indicative of a cell cycle checkpoint arrest due to DNA damage.
-
References
- 1. The PARP-1 Inhibitor Olaparib Causes Retention of γ-H2AX Foci in BRCA1 Heterozygote Cells Following Exposure to Gamma Radiation [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. Potentiation of anti-cancer agent cytotoxicity by the potent poly(ADP-ribose) polymerase inhibitors this compound and NU1064 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radiosensitization by PARP Inhibition in DNA Repair Proficient and Deficient Tumor Cells: Proliferative Recovery in Senescent Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In-Vivo Delivery of NU1025 in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in-vivo delivery methods for the potent poly(ADP-ribose) polymerase (PARP) inhibitor, NU1025, in preclinical research. The protocols detailed below are compiled from published preclinical studies and are intended to serve as a guide for the effective administration of this compound in various disease models.
Introduction to this compound
This compound is a robust inhibitor of PARP, an enzyme crucial for DNA repair.[1][2] By hindering PARP activity, this compound can potentiate the cytotoxic effects of DNA-damaging agents, such as chemotherapy and radiation, making it a compound of significant interest in oncology research.[2] Furthermore, studies have demonstrated its neuroprotective effects, suggesting its potential therapeutic application in conditions like cerebral ischemia.[1]
In-Vivo Delivery Strategies
The effective in-vivo delivery of this compound is critical for achieving desired therapeutic outcomes in preclinical models. The choice of administration route depends on the specific research question, the preclinical model being used, and the target tissue. This document outlines protocols for intraperitoneal, intracerebral, intravenous, and oral administration of this compound.
Data Presentation: Summary of In-Vivo Studies
The following table summarizes quantitative data from key preclinical studies involving this compound and other relevant PARP inhibitors.
| Administration Route | Preclinical Model | Compound | Dosage | Key Findings | Reference |
| Intraperitoneal (IP) Injection | Male Sprague Dawley rats (cerebral ischemia model) | This compound | 1 and 3 mg/kg | Reduced total infarct volume by 25% and 45%, respectively. Significant improvement in neurological deficits. | [1] |
| Intracerebral (IC) Injection | Mice with intracranial lymphoma | This compound | 1 mg/animal | Significantly enhanced the survival of tumor-bearing mice when combined with temozolomide. | |
| Intravenous (IV) Injection | BRCA-deficient mice with mammary tumors | Nano-formulated Talazoparib | Not specified | Prolonged the life span of mice from 11.6 days (control) to 82.2 days. | [3] |
| Oral Gavage | FVB/N mice with BRCA1 mutant ovarian cancer | Rucaparib | 150 mg/kg twice daily | Significant tumor growth inhibition. | [4] |
| Oral Delivery | Mice with primary and metastatic melanoma | 2-aminothiophene (PARP inhibitor) in nanocarriers | Not specified | ~88-95% inhibition of solid tumors and ~76% inhibition of lung metastases. | [5] |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection for Neuroprotection Model
This protocol is adapted from a study investigating the neuroprotective effects of this compound in a rat model of cerebral ischemia.[1]
1. Materials:
- This compound
- Dimethyl sulfoxide (B87167) (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Sterile saline (0.9% NaCl)
- Sterile syringes and needles (25-27 gauge)
2. Formulation Preparation (Example for a 1 mg/mL solution):
- Prepare a stock solution of this compound in DMSO (e.g., 20 mg/mL).
- To prepare the final injection solution, mix the following in a sterile tube:
- 10% DMSO (containing this compound)
- 40% PEG300
- 5% Tween-80
- 45% Sterile Saline
- Vortex the solution thoroughly until it is clear and homogenous. Prepare fresh on the day of use.
3. Animal Model:
- Male Sprague Dawley rats (250-300g) subjected to middle cerebral artery occlusion (MCAO) to induce focal cerebral ischemia.
4. Administration Procedure:
- Calculate the required volume of this compound solution based on the animal's body weight and the desired dose (1 or 3 mg/kg).
- Gently restrain the rat.
- Administer the this compound solution via intraperitoneal injection into the lower abdominal quadrant, avoiding the midline to prevent injection into the bladder or cecum.
Protocol 2: Intracerebral (IC) Injection for CNS Tumor Model
This protocol is based on a study evaluating this compound in a mouse model of intracranial lymphoma.
1. Materials:
- This compound
- Sterile phosphate-buffered saline (PBS) or artificial cerebrospinal fluid (aCSF)
- Stereotaxic apparatus
- Hamilton syringe with a 30-gauge needle
2. Formulation Preparation:
- Dissolve this compound directly in sterile PBS or aCSF to the desired concentration (e.g., to deliver 1 mg in a small volume like 5-10 µL).
- Ensure the solution is sterile-filtered before injection.
3. Animal Model:
- Mice intracranially injected with lymphoma cells.
4. Administration Procedure:
- Anesthetize the mouse and secure it in the stereotaxic apparatus.
- Create a small burr hole in the skull over the target injection site.
- Slowly inject the this compound solution into the brain parenchyma or tumor site using the Hamilton syringe.
- Withdraw the needle slowly to prevent backflow.
- Suture the scalp incision.
Protocol 3: Intravenous (IV) Injection for Cancer Models (Adapted from other PARP inhibitors)
This protocol is adapted from studies using nanoformulations of other PARP inhibitors for systemic delivery in cancer models.[3][6]
1. Materials:
- This compound
- Suitable nanoformulation components (e.g., lipids for liposomes, polymers for nanoparticles)
- Sterile saline or PBS
- Sterile syringes and needles (27-30 gauge)
2. Formulation Preparation (Conceptual - requires formulation development):
- Encapsulate this compound into a nanoparticle or liposomal formulation to improve solubility and circulation time. This is a complex process that requires specialized knowledge and equipment.
- An alternative, simpler formulation for some PARP inhibitors involves dissolving the compound in a vehicle such as 10% 2-hydroxy-propyl-β-cyclodextrin in PBS.[7]
- The final formulation should be sterile and suitable for intravenous injection.
3. Animal Model:
- Immunocompromised mice bearing human cancer xenografts (e.g., breast, ovarian, or prostate cancer).
4. Administration Procedure:
- Warm the animal to dilate the tail veins.
- Place the mouse in a restrainer.
- Administer the this compound formulation via slow injection into one of the lateral tail veins.
Protocol 4: Oral Gavage for Cancer Models (Adapted from other PARP inhibitors)
This protocol is based on studies involving the oral administration of PARP inhibitors in preclinical cancer models.[4][5]
1. Materials:
- This compound
- Vehicle suitable for oral administration (e.g., 0.5% methylcellulose (B11928114) in water, corn oil)
- Oral gavage needles (flexible or rigid, appropriate size for the animal)
- Syringes
2. Formulation Preparation:
- Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration. Sonication may be required to ensure a uniform suspension.
3. Animal Model:
- Mice bearing subcutaneous or orthotopic tumors.
4. Administration Procedure:
- Gently restrain the animal.
- Measure the distance from the animal's snout to the last rib to estimate the length of the gavage needle to be inserted.
- Insert the gavage needle gently into the esophagus and advance it to the stomach.
- Administer the this compound suspension slowly.
- Withdraw the gavage needle carefully.
Mandatory Visualizations
Caption: PARP1 signaling pathway in DNA damage repair and its inhibition by this compound.
Caption: General experimental workflow for in-vivo delivery of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Potentiation of anti-cancer agent cytotoxicity by the potent poly(ADP-ribose) polymerase inhibitors this compound and NU1064 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Oral delivery of PARP inhibitor via gelatin- and chitosan-based nanocarriers for refined therapy of primary and metastatic melanomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Nanoparticle Formulations of Poly (ADP-ribose) Polymerase Inhibitors for Cancer Therapy [frontiersin.org]
- 7. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Effect of NU1025 on DNA Damage Using the Comet Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for utilizing the comet assay (single-cell gel electrophoresis) to measure the genotoxic effects and DNA repair inhibition capacity of NU1025, a potent poly(ADP-ribose) polymerase (PARP) inhibitor. Detailed protocols for cell culture, treatment with this compound in combination with a DNA-damaging agent, and the subsequent alkaline comet assay are presented. Furthermore, this document outlines the mechanism of PARP inhibition by this compound and its role in potentiating DNA damage, supported by quantitative data and illustrative diagrams to facilitate experimental design and data interpretation.
Introduction
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for cellular processes, particularly DNA repair.[1][2] PARP-1, the most abundant member, detects single-strand breaks (SSBs) in DNA and facilitates their repair through the base excision repair (BER) pathway.[2][3] In cancer therapy, PARP inhibitors have emerged as a promising class of targeted agents.[1] These inhibitors are particularly effective in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[3] By blocking PARP-mediated SSB repair, unrepaired SSBs are converted into more lethal double-strand breaks (DSBs) during DNA replication, leading to apoptosis in cancer cells with compromised DSB repair mechanisms.[3]
This compound is a potent PARP inhibitor with an IC50 of 400 nM.[4] It has been shown to potentiate the cytotoxicity of various DNA-damaging agents, including ionizing radiation and certain chemotherapeutics, by retarding DNA repair.[4][5][6]
The comet assay, or single-cell gel electrophoresis, is a sensitive and versatile method for detecting DNA damage at the level of individual cells.[7][8][9] The principle of the assay is that under an electric field, fragmented DNA (resulting from SSBs, DSBs, and alkali-labile sites) migrates out of the nucleus, forming a "comet tail," while undamaged DNA remains in the "comet head".[7][8] The intensity and length of the tail are proportional to the amount of DNA damage. The alkaline version of the comet assay is particularly useful for detecting SSBs.[9]
This document provides a detailed protocol for using the comet assay to quantify the enhancement of DNA damage by this compound when used in combination with a DNA-damaging agent.
Signaling Pathway of PARP Inhibition by this compound
The following diagram illustrates the mechanism by which this compound inhibits PARP and leads to increased DNA damage, particularly in the context of co-treatment with a DNA-damaging agent.
Caption: PARP Inhibition Pathway by this compound.
Experimental Workflow for Comet Assay with this compound Treatment
The diagram below outlines the key steps for assessing the effect of this compound on DNA damage using the comet assay.
Caption: Experimental Workflow for Comet Assay.
Quantitative Data Summary
The following table summarizes representative quantitative data on the potentiation of DNA damage by this compound. The data is based on published findings and serves as an example for expected results.[5][6][10]
| Cell Line | DNA Damaging Agent (DDA) | DDA Concentration | This compound Concentration | Fold Increase in DNA Strand Breaks (vs. DDA alone) | Reference |
| L1210 | Camptothecin | 15 nM | 200 µM | 2.5 | [6][10] |
| L1210 | γ-irradiation | 5 Gy | 100 µM | Marked retardation of DNA repair | [5] |
| L1210 | Bleomycin | 10 µg/mL | 100 µM | 2.0 (cytotoxicity enhancement) | [5] |
| PC12 | H₂O₂ | Not specified | 200 µM | Significant reduction in DNA fragmentation | [4] |
Detailed Experimental Protocols
Materials and Reagents
-
Cell Lines: e.g., L1210 (mouse leukemia), HeLa (human cervical cancer), or other cell lines of interest.
-
Cell Culture Medium: Appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound: Prepare stock solution in DMSO.
-
DNA-damaging agent: e.g., Camptothecin, Etoposide, H₂O₂, or γ-irradiation source.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Trypsin-EDTA.
-
Normal Melting Point (NMP) Agarose.
-
Low Melting Point (LMP) Agarose.
-
Comet Assay Slides.
-
Lysis Solution (freshly prepared, 4°C): 2.5 M NaCl, 100 mM EDTA, 10 mM Tris-HCl, pH 10. Add 1% Triton X-100 just before use.
-
Alkaline Electrophoresis Buffer (freshly prepared, 4°C): 300 mM NaOH, 1 mM EDTA, pH > 13.
-
Neutralization Buffer: 0.4 M Tris-HCl, pH 7.5.
-
DNA Staining Solution: e.g., SYBR® Green I or Propidium Iodide (PI).
-
Sterile water.
-
DMSO (for vehicle control).
Protocol Steps
1. Cell Culture and Treatment
-
Culture cells in appropriate medium to ~80% confluency.
-
Seed cells into 6-well plates at a density that will allow for exponential growth during the treatment period.
-
Allow cells to attach overnight.
-
Prepare four treatment groups:
-
Vehicle control (medium with DMSO).
-
DNA-damaging agent (DDA) alone.
-
This compound alone (e.g., 200 µM).
-
DDA in combination with this compound.
-
-
Pre-treat cells with this compound for 1-2 hours before adding the DDA, or co-treat as per experimental design.
-
Incubate for the desired treatment time (e.g., 1-4 hours for DDA).
2. Slide Preparation (Alkaline Comet Assay)
-
Prepare a 1% NMP agarose solution in water and a 1% LMP agarose solution in PBS. Keep in a 37°C water bath.
-
Coat comet slides with a layer of 1% NMP agarose, spread evenly, and allow to dry.
-
Harvest cells by trypsinization and resuspend in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
-
Mix 10 µL of cell suspension with 90 µL of 1% LMP agarose (at 37°C).
-
Quickly pipette 75 µL of the cell/agarose mixture onto the pre-coated comet slide and cover with a coverslip.
-
Place the slides at 4°C for 10-15 minutes to allow the agarose to solidify.
3. Lysis
-
Gently remove the coverslips.
-
Immerse the slides in ice-cold Lysis Solution.
-
Incubate at 4°C for at least 1 hour (can be left overnight) in the dark.
4. DNA Unwinding and Electrophoresis
-
Carefully remove slides from the Lysis Solution and place them in a horizontal gel electrophoresis tank.
-
Fill the tank with fresh, cold Alkaline Electrophoresis Buffer until the slides are just covered.
-
Let the slides sit in this buffer for 20-40 minutes at 4°C in the dark to allow for DNA unwinding.
-
Apply a voltage of ~1 V/cm (e.g., 25 V for a 25 cm tank) for 20-30 minutes.
5. Neutralization and Staining
-
Gently remove the slides from the electrophoresis tank.
-
Place the slides in Neutralization Buffer and incubate for 5 minutes. Repeat this step three times with fresh buffer.
-
Allow the slides to dry.
-
Apply 50 µL of DNA staining solution to each slide and incubate for 5-10 minutes in the dark.
-
Rinse briefly with water and allow to dry completely.
6. Imaging and Analysis
-
Visualize the comets using a fluorescence microscope with the appropriate filter set.
-
Capture images of at least 50-100 randomly selected cells per slide.
-
Analyze the images using specialized comet assay software to quantify DNA damage. Key parameters include:
-
% Tail DNA: The percentage of DNA that has migrated into the tail.
-
Tail Moment: The product of the tail length and the percentage of DNA in the tail.
-
Conclusion
The combination of this compound treatment with the comet assay provides a robust system for evaluating the efficacy of PARP inhibitors in preventing DNA repair and enhancing the effects of genotoxic agents. The protocols and data presented herein offer a framework for researchers to investigate the potential of this compound and other PARP inhibitors in drug development and cancer research. Careful optimization of cell type, drug concentrations, and treatment times is recommended for each specific experimental system.
References
- 1. neb.com [neb.com]
- 2. researchgate.net [researchgate.net]
- 3. Potentiation of anti-cancer agent cytotoxicity by the potent poly(ADP-ribose) polymerase inhibitors this compound and NU1064 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. devtoolsdaily.com [devtoolsdaily.com]
- 9. researchgate.net [researchgate.net]
- 10. medium.com [medium.com]
Troubleshooting & Optimization
NU1025 solubility issues in aqueous buffers
Welcome to the technical support center for NU1025. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a particular focus on solubility issues in aqueous buffers.
Troubleshooting Guide
This guide addresses specific problems you may encounter when preparing and using this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| This compound powder will not dissolve in my aqueous buffer (e.g., PBS, Tris, HEPES). | Low intrinsic aqueous solubility. | This compound is practically insoluble in water and neutral aqueous buffers.[1] Direct dissolution in these buffers is not recommended. It is advisable to first prepare a concentrated stock solution in an appropriate organic solvent. |
| A precipitate forms when I dilute my this compound DMSO stock solution into an aqueous buffer or cell culture medium. | The concentration of this compound in the final aqueous solution exceeds its solubility limit. The percentage of DMSO in the final solution is too low to maintain solubility. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of DMSO in the final solution. However, be mindful of potential solvent toxicity in cellular assays (typically <0.5% DMSO).3. Use a sequential dilution method: Add the DMSO stock solution to a small volume of buffer/medium while vortexing to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.4. Consider the use of co-solvents for in vivo preparations, such as PEG300 and Tween-80, which can improve solubility.[2][3] |
| My this compound solution appears cloudy or hazy after preparation. | Incomplete dissolution or formation of fine precipitates. | 1. Sonication: Use an ultrasonic bath to aid in the dissolution of the stock solution.[3]2. Gentle warming: Briefly warm the solution to 37°C to enhance solubility.[2]3. Ensure you are using fresh, anhydrous DMSO. Hygroscopic DMSO can absorb moisture, which will reduce the solubility of this compound.[1] |
| I observe inconsistent experimental results when using this compound. | Potential degradation of this compound in solution or variability in solution preparation. | 1. Prepare fresh working solutions for each experiment. Stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to six months.[2] Avoid repeated freeze-thaw cycles.2. Ensure complete dissolution of the stock solution before each use. Visually inspect for any precipitation.3. Maintain consistent final DMSO concentrations across all experimental conditions, including vehicle controls. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Anhydrous dimethyl sulfoxide (B87167) (DMSO) is the most recommended solvent for preparing a stock solution of this compound for in vitro studies.[1][3] For in vivo applications, formulations often involve a combination of DMSO, PEG300, Tween-80, and saline.[2][3]
Q2: What is the maximum solubility of this compound in DMSO?
A2: The maximum reported solubility of this compound in DMSO is approximately 100 mg/mL.[2] However, it is always recommended to start with a lower concentration and visually confirm complete dissolution.
Q3: Can I dissolve this compound in ethanol (B145695) or methanol (B129727)?
A3: While some solubility in ethanol has been reported, it is significantly lower than in DMSO.[1] Therefore, ethanol and methanol are not recommended as primary solvents for preparing stock solutions.
Q4: How should I store this compound?
A4: Solid this compound should be stored at -20°C.[4] Stock solutions in DMSO should be aliquoted and stored at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent inhibitor of the nuclear enzyme poly(ADP-ribose) polymerase (PARP).[2] PARP plays a critical role in DNA repair. By inhibiting PARP, this compound can enhance the cytotoxic effects of DNA-damaging agents and ionizing radiation.[5][6]
Quantitative Solubility Data
| Solvent/Vehicle | Reported Solubility | Molar Concentration | Notes |
| DMSO | ~35-100 mg/mL | ~198-567 mM | Use fresh, anhydrous DMSO. Sonication may be required.[1][2] |
| 1 eq. NaOH | ~17.6 mg/mL | ~99.9 mM | Sonication is recommended.[3] |
| Water | Insoluble | - | [1] |
| In Vivo Formulation 1 | ≥ 2.08 mg/mL | ≥ 11.81 mM | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[2] |
| In Vivo Formulation 2 | ≥ 2.08 mg/mL | ≥ 11.81 mM | 10% DMSO, 90% (20% SBE-β-CD in Saline).[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Weigh out the required amount of this compound powder. The molecular weight of this compound is 176.17 g/mol . For 1 mL of a 10 mM stock solution, 1.76 mg of this compound is needed. b. Add the this compound powder to a sterile microcentrifuge tube. c. Add the calculated volume of anhydrous DMSO. d. Vortex the solution thoroughly. If necessary, sonicate the tube in an ultrasonic water bath for 5-10 minutes until the solid is completely dissolved. e. Visually inspect the solution to ensure there are no visible particles. f. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
-
Materials: 10 mM this compound stock solution in DMSO, pre-warmed cell culture medium.
-
Procedure: a. Determine the final concentration of this compound required for your experiment. b. Calculate the volume of the 10 mM stock solution needed. For example, to make 10 mL of medium with a final concentration of 10 µM this compound, you will need 10 µL of the 10 mM stock solution. c. Crucially, ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%). The calculation above would result in a final DMSO concentration of 0.1%. d. Add the calculated volume of the this compound stock solution drop-wise to the pre-warmed cell culture medium while gently vortexing or swirling the medium. This ensures rapid dispersal and prevents precipitation. e. Prepare a vehicle control with the same final concentration of DMSO. f. Use the freshly prepared this compound-containing medium for your experiment immediately.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: this compound inhibits the PARP signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | PARP | TargetMol [targetmol.com]
- 4. medkoo.com [medkoo.com]
- 5. Potentiation of anti-cancer agent cytotoxicity by the potent poly(ADP-ribose) polymerase inhibitors this compound and NU1064 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential effects of the poly (ADP-ribose) polymerase (PARP) inhibitor this compound on topoisomerase I and II inhibitor cytotoxicity in L1210 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: NU1025 Cytotoxicity and Resistance
Welcome to the technical support center for NU1025. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding cell line-specific resistance to this compound cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of the enzyme Poly(ADP-ribose) polymerase (PARP).[1][2][3][4] Its primary mechanism of action involves blocking PARP's role in DNA single-strand break repair. By inhibiting PARP, this compound leads to the accumulation of unrepaired single-strand breaks, which can then be converted into more lethal double-strand breaks during DNA replication. This ultimately results in cell death, particularly in cancer cells with deficiencies in other DNA repair pathways. This compound has a reported IC50 of 400 nM and a Ki of 48 nM for PARP.[1][2]
Q2: I am observing significant differences in this compound cytotoxicity across my panel of cell lines. Is this expected?
A2: Yes, cell line-specific responses to this compound are well-documented. The cytotoxic effect of this compound is highly dependent on the genetic background of the cell line, particularly its DNA damage response (DDR) capabilities. For example, cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1 mutations, are often more sensitive to PARP inhibitors. Conversely, some cell lines exhibit intrinsic or acquired resistance.
Q3: My BRCA1-deficient cell line is showing unexpected resistance to this compound. What are the potential reasons for this?
A3: While BRCA1 deficiency is a key sensitizer (B1316253) to PARP inhibitors, several mechanisms can lead to resistance. These include:
-
Secondary mutations in BRCA1: Reversion mutations that restore BRCA1 function can lead to resistance.
-
Low SLFN11 expression: Schlafen family member 11 (SLFN11) is a nuclear protein that sensitizes cancer cells to DNA-damaging agents. Low or absent expression of SLFN11 has been linked to resistance to PARP inhibitors, including in BRCA-deficient contexts.
-
Upregulation of drug efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
p97-mediated removal of trapped PARP: The p97/VCP segregase can extract PARP1 that is trapped on DNA by inhibitors like this compound, thereby mitigating the cytotoxic effect.
Q4: How can I determine if my cells are resistant to this compound due to low SLFN11 expression?
A4: You can assess SLFN11 expression levels in your cell lines using standard molecular biology techniques such as:
-
Western Blotting: To quantify SLFN11 protein levels.
-
RT-qPCR: To measure SLFN11 mRNA expression.
-
Immunohistochemistry (IHC) or Immunofluorescence (IF): To visualize SLFN11 protein expression and localization within the cells.
Comparing the SLFN11 expression levels between your sensitive and resistant cell lines can provide insights into this potential resistance mechanism.
Q5: What experimental controls should I use when assessing this compound cytotoxicity?
A5: To ensure the reliability of your cytotoxicity data, it is crucial to include the following controls:
-
Vehicle Control: Treat cells with the same concentration of the solvent used to dissolve this compound (e.g., DMSO) to account for any solvent-induced effects.
-
Untreated Control: Cells that are not exposed to this compound or vehicle.
-
Positive Control (Optional but recommended): A cell line known to be sensitive to this compound.
-
Negative Control (Optional but recommended): A cell line known to be resistant to this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High variability in cytotoxicity results between experiments. | Inconsistent cell seeding density. | Ensure accurate and consistent cell counting and seeding for each experiment. |
| Cell passage number too high, leading to altered phenotype. | Use cells within a consistent and low passage number range. | |
| Instability of this compound in solution. | Prepare fresh this compound dilutions for each experiment from a frozen stock. Protect from light. | |
| This compound appears to have no effect, even at high concentrations. | Cell line is intrinsically resistant. | Verify the resistance by testing a known sensitive cell line in parallel. Investigate potential resistance mechanisms (see FAQs). |
| Incorrect concentration of this compound. | Double-check calculations and ensure proper dilution of the stock solution. | |
| Inactive this compound compound. | Verify the purity and activity of your this compound stock. Consider purchasing from a different supplier. | |
| Unexpected sensitivity in a cell line thought to be resistant. | Off-target effects of this compound at high concentrations. | Perform a dose-response curve to determine the IC50 and ensure you are working within a specific concentration range. |
| Cell line misidentification or contamination. | Authenticate your cell lines using short tandem repeat (STR) profiling. |
Data Presentation
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | BRCA1 Status | SLFN11 Expression | This compound IC50 | Reference |
| L1210 | Murine Leukemia | Not specified | Not specified | Potentiates cytotoxicity of other agents | [5][6][7] |
| BT-20 | Breast Cancer | Wild-type | Not specified | Strongly affected (low µM range) | [8] |
| SKBr-3 | Breast Cancer | Deficient | Not specified | Almost completely insensitive | [8] |
| HeLa | Cervical Cancer | Not specified | Not specified | Slightly cytotoxic at 5 µM (as pro-inhibitor) | [9] |
| A549 | Lung Cancer | Not specified | Not specified | IC50 values for other compounds available | [10][11] |
| HT-29 | Colon Cancer | Not specified | Not specified | Growth inhibited by other agents | [12][13][14][15] |
Note: This table is a summary of available data. IC50 values can vary between studies due to different experimental conditions. Researchers are encouraged to determine the IC50 for their specific cell lines and experimental setup.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess cell viability based on the metabolic activity of the cells.
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: The next day, treat the cells with a range of this compound concentrations. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment with a cytotoxic agent, providing a measure of long-term cell survival.
Materials:
-
This compound
-
Cell culture medium
-
6-well plates or culture dishes
-
Trypsin-EDTA
-
Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells per well) in 6-well plates and allow them to attach.
-
Treatment: Treat the cells with different concentrations of this compound for a specified duration.
-
Incubation: After treatment, wash the cells and replace the medium with fresh, drug-free medium. Incubate the plates for 7-14 days, allowing colonies to form.
-
Colony Fixation and Staining: After the incubation period, wash the plates with PBS, fix the colonies with methanol (B129727) or a similar fixative, and then stain with crystal violet solution.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group compared to the vehicle-treated control.
Signaling Pathway Diagrams
Below are diagrams illustrating key signaling pathways involved in this compound action and resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NU 1025 | CAS:90417-38-2 | PARP inhibitor,potent and novel | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medkoo.com [medkoo.com]
- 5. Potentiation of anti-cancer agent cytotoxicity by the potent poly(ADP-ribose) polymerase inhibitors this compound and NU1064 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential effects of the poly (ADP-ribose) polymerase (PARP) inhibitor this compound on topoisomerase I and II inhibitor cytotoxicity in L1210 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential effects of the poly (ADP-ribose) polymerase (PARP) inhibitor this compound on topoisomerase I and II inhibitor cytotoxicity in L1210 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential Potential of Pharmacological PARP Inhibitors for Inhibiting Cell Proliferation and Inducing Apoptosis in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synergistic Effects of an Irreversible DNA Polymerase Inhibitor and DNA Damaging Agents on HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Growth inhibition of HT-29 human colon cancer cells by analogues of 1,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Improvement of the In Vitro Cytotoxic Effect on HT-29 Colon Cancer Cells by Combining 5-Fluorouacil and Fluphenazine with Green, Red or Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CRISPR Cas9-mediated ablation of pyruvate carboxylase gene in colon cancer cell line HT-29 inhibits growth and migration, induces apoptosis and increases sensitivity to 5-fluorouracil and glutaminase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Activation of NF-kappaB binding in HT-29 colon cancer cells by inhibition of phosphatidylinositol 3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in NU1025 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists using NU1025 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP). PARP is a family of enzymes involved in cellular processes such as DNA repair, genomic stability, and programmed cell death. In the context of cancer therapy, inhibiting PARP (with molecules like this compound) can prevent cancer cells from repairing their DNA, leading to cell death, especially when combined with DNA-damaging agents. This compound has been shown to potentiate the cytotoxicity of ionizing radiation and various anticancer agents.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage of a stock solution, it is recommended to store it at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to prepare fresh working solutions for in vivo experiments on the day of use.
Q3: In which solvents can this compound be dissolved?
A3: For in vitro experiments, a stock solution of this compound can be prepared in DMSO. For in vivo experiments, a multi-solvent system is often required. One such protocol involves a final concentration of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
Troubleshooting Guide
Issue 1: Unexpected Lack of Potentiation of Cytotoxicity
Question: I am not observing the expected potentiation of my DNA-damaging agent with this compound. What could be the reason?
Possible Causes and Solutions:
-
Suboptimal Concentration of this compound: The concentration of this compound may be too low to achieve effective PARP inhibition. It is important to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
-
Timing of this compound Administration: The timing of this compound treatment relative to the cytotoxic agent is crucial. Pre-treatment with this compound before exposure to the DNA-damaging agent is often necessary to ensure that PARP is inhibited when DNA damage occurs.
-
Cell Line Specificity: The potentiation effect can be cell-type dependent. Some cell lines may have intrinsic resistance mechanisms or different dependencies on PARP for DNA repair.
-
Mechanism of the Cytotoxic Agent: this compound may not potentiate all cytotoxic agents equally. For example, it has been shown to have differential effects on topoisomerase I and II inhibitors. It is crucial to understand the DNA repair pathways activated by your specific cytotoxic agent.
Issue 2: this compound Precipitation in Solution
Question: My this compound is precipitating out of the solution during my experiment. How can I resolve this?
Possible Causes and Solutions:
-
Improper Solvent Composition: For in vivo studies, the recommended solvent mixture is critical for maintaining solubility. Ensure the correct volumetric ratios of DMSO, PEG300, Tween-80, and Saline are used.
-
Temperature Effects: Changes in temperature can affect the solubility of this compound. If precipitation occurs upon cooling, gentle warming of the solution may be necessary before use.
-
Stock Solution Concentration: The concentration of the initial DMSO stock solution should be carefully prepared. If the stock is too concentrated, it may lead to precipitation when diluted into aqueous solutions.
Issue 3: Inconsistent Results in Cell Viability Assays
Question: I am observing high variability in my cell viability assay results when using this compound. What are the potential sources of this inconsistency?
Possible Causes and Solutions:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well, as variations in cell density can significantly impact the results of viability assays.
-
Edge Effects in Multi-well Plates: The outer wells of a multi-well plate are more prone to evaporation, which can concentrate the media and affect cell growth. It is recommended to not use the outer wells for experimental conditions or to fill them with sterile media or PBS to minimize this effect.
-
Assay Incubation Time: The incubation time for the viability reagent (e.g., MTT, PrestoBlue) should be optimized and kept consistent across all plates and experiments.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Cell Line | Treatment | This compound Concentration (mM) | Outcome | Reference |
| PC12 | H₂O₂ | 0.2 | Restored cell viability to ~73% | |
| PC12 | SIN-1 | 0.2 | Restored cell viability to ~82% | |
| L1210 | MTIC | Not Specified | 3.5-fold enhancement of cytotoxicity | |
| L1210 | γ-irradiation | Not Specified | 1.4-fold enhancement of cytotoxicity | |
| L1210 | Bleomycin | Not Specified | 2-fold enhancement of cytotoxicity |
Table 2: In Vivo Efficacy of this compound in a Rat Model of Cerebral Ischemia
| This compound Dose (mg/kg) | Administration Time | Outcome | Reference |
| 1 | 1 hour before reperfusion | 25% reduction in total infarct volume | |
| 3 | 1 hour before reperfusion | 45% reduction in total infarct volume |
Experimental Protocols
PARP Activity Assay (Conceptual)
This protocol outlines the general steps for measuring PARP activity in cells treated with this compound.
-
Cell Treatment: Culture cells to the desired confluency and treat with this compound at various concentrations for a specified period. Include appropriate positive (e.g., DNA damaging agent) and negative controls.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer to extract nuclear proteins.
-
PARP Activity Measurement: The activity of PARP in the cell lysates can be measured using commercially available ELISA kits. These kits typically measure the amount of poly(ADP-ribose) (PAR) polymer synthesized.
-
Data Analysis: Quantify the PAR levels and normalize to the total protein concentration. Compare the PAR levels in this compound-treated cells to the controls to determine the extent of PARP inhibition.
Visualizations
Signaling Pathway of PARP Inhibition by this compound
NU1025 stability in cell culture media over time
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the PARP inhibitor, NU1025, in cell culture media. This information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound stock solutions?
A1: this compound stock solutions should be stored at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[1] To maintain the integrity of the compound, it is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.
Q2: What is the solubility of this compound?
A2: this compound is soluble in DMSO and ethanol (B145695) but is insoluble in water. For in vitro experiments, it is common practice to dissolve this compound in DMSO to create a high-concentration stock solution, which is then further diluted in cell culture media to the desired working concentration.
Q3: How stable is this compound in cell culture media over time?
A3: Currently, there is no publicly available quantitative data from peer-reviewed studies that specifically details the stability of this compound in various cell culture media over extended periods. The stability of small molecule inhibitors like this compound in cell culture can be influenced by several factors including the composition of the media, the presence of serum, pH, and incubation temperature. It is recommended to perform a stability assessment under your specific experimental conditions.
Q4: What are the potential signs of this compound degradation in my experiments?
A4: Inconsistent or lower-than-expected biological activity, such as a reduced potentiation of cytotoxicity of DNA-damaging agents, could be an indicator of this compound degradation. Visual signs like precipitation in the cell culture media upon dilution of the DMSO stock can also suggest solubility issues, which may impact the effective concentration of the inhibitor.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent experimental results between batches. | Degradation of this compound in stock solution or working solution. | Prepare fresh stock solutions of this compound from powder. Aliquot stock solutions to minimize freeze-thaw cycles. Prepare fresh working solutions in media for each experiment. |
| Reduced or no potentiation of cytotoxicity. | Loss of this compound activity due to instability in the cell culture media during long incubation times. | Consider shorter incubation periods if experimentally feasible. Perform a time-course experiment to assess this compound stability in your specific media and under your experimental conditions. |
| Precipitation observed in cell culture media. | The aqueous solubility limit of this compound has been exceeded. The final DMSO concentration may be too low to maintain solubility. | Ensure the final concentration of DMSO in the cell culture media is sufficient to keep this compound in solution, typically not exceeding 0.5% (v/v) to avoid solvent-induced cytotoxicity. Perform a solubility test at the desired final concentration. |
Quantitative Data Summary
Disclaimer: The following tables present hypothetical stability data for this compound to illustrate how such data would be presented. This data is not based on published experimental results and should be used for illustrative purposes only. Researchers should generate their own stability data based on their specific experimental conditions.
Table 1: Hypothetical Stability of this compound (10 µM) in DMEM at 37°C
| Time (hours) | % Remaining (without serum) | % Remaining (with 10% FBS) |
| 0 | 100 | 100 |
| 2 | 98 | 99 |
| 8 | 92 | 97 |
| 24 | 85 | 94 |
| 48 | 76 | 90 |
| 72 | 68 | 85 |
Table 2: Hypothetical Stability of this compound (10 µM) in RPMI-1640 with 10% FBS at 37°C
| Time (hours) | % Remaining |
| 0 | 100 |
| 2 | 99 |
| 8 | 96 |
| 24 | 92 |
| 48 | 88 |
| 72 | 83 |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound powder
-
DMSO (cell culture grade)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Acetonitrile (B52724) (HPLC grade)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Preparation of Working Solutions:
-
Prepare two sets of your chosen cell culture medium: one without FBS and one supplemented with 10% FBS.
-
Spike the this compound stock solution into each medium to a final concentration of 10 µM. Ensure the final DMSO concentration is consistent and ideally below 0.5%.
-
-
Incubation and Sampling:
-
Aliquot 1 mL of each working solution into sterile microcentrifuge tubes for each time point.
-
Incubate the tubes at 37°C in a 5% CO₂ incubator.
-
Collect samples at designated time points (e.g., 0, 2, 8, 24, 48, and 72 hours). The 0-hour sample should be collected immediately after preparation.
-
-
Sample Processing:
-
For samples containing FBS, precipitate proteins by adding 3 volumes of ice-cold acetonitrile.
-
Vortex the samples vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for HPLC analysis. For samples without FBS, a similar dilution with acetonitrile can be performed to ensure consistency.
-
-
HPLC Analysis:
-
Analyze the concentration of this compound in each sample using a validated HPLC method.
-
The percentage of this compound remaining at each time point is calculated relative to the concentration at time 0.
-
Visualizations
Caption: Workflow for assessing this compound stability in cell culture media.
Caption: PARP1 signaling in DNA repair and its inhibition by this compound.
References
How to address NU1025 precipitation in stock solutions
This technical support guide provides solutions for researchers, scientists, and drug development professionals who encounter precipitation issues with NU1025 stock solutions. Follow these recommendations to ensure the stability and efficacy of your experimental compounds.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution has precipitated. What should I do?
A1: Precipitation can often be reversed. Gentle warming of the solution in a water bath (not exceeding 40°C) and sonication can help redissolve the compound.[1] If the precipitate does not dissolve, the solution may be supersaturated, and it is advisable to prepare a fresh stock at a slightly lower concentration.
Q2: What is the best solvent to use for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound due to its high solvency.[2][3] For in vivo experiments, co-solvent systems such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline may be necessary to achieve the desired concentration and maintain solubility in aqueous environments.[1]
Q3: At what concentration should I prepare my this compound stock solution?
A3: The maximum concentration will depend on the chosen solvent. It is recommended to prepare stock solutions at a concentration that is slightly below the maximum solubility to prevent precipitation during storage. Please refer to the solubility data table below for specific solvent concentrations.
Q4: How should I store my this compound stock solution to prevent precipitation?
A4: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store stock solutions at -80°C for up to six months or at -20°C for up to one month.[1][2] Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation, which can alter the concentration.
Troubleshooting Guide
If you are experiencing precipitation with your this compound stock solution, follow this step-by-step troubleshooting guide.
Step 1: Identify the Potential Cause
-
Low Temperature: Storage at low temperatures can decrease the solubility of this compound, leading to precipitation.
-
Solvent Evaporation: Improperly sealed vials can lead to solvent evaporation, increasing the concentration of this compound beyond its solubility limit.
-
Freeze-Thaw Cycles: Repeated changes in temperature can destabilize the solution.
-
Contamination: Introduction of water or other contaminants can reduce the solubility of this compound in organic solvents.
-
Incorrect Solvent: The chosen solvent may not be appropriate for the desired concentration.
Step 2: Attempt to Redissolve the Precipitate
-
Warm the Solution: Place the vial in a warm water bath (37-40°C) for 10-15 minutes.
-
Vortex/Sonicate: Gently vortex the solution or place it in a sonicator bath for 5-10 minutes to aid dissolution.[1]
-
Inspect: Check for any remaining precipitate. If the solution is clear, it can be used for your experiment.
Step 3: If Precipitation Persists
If the precipitate does not redissolve, the solution is likely supersaturated.
-
Prepare a Fresh Stock: It is recommended to discard the precipitated solution and prepare a new stock solution.
-
Adjust Concentration: Prepare the new stock at a lower concentration than the one that precipitated.
-
Verify Solvent Quality: Use fresh, anhydrous grade solvent to minimize water contamination.
Quantitative Data Summary
The solubility of this compound can vary depending on the solvent used. The following table summarizes the maximum solubility of this compound in common laboratory solvents.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 57.0 | 323.55 |
| DMF | 16.0 | 90.82 |
| DMF:PBS (pH 7.2) (1:1) | 0.5 | 2.84 |
| Ethanol | 0.11 | 0.62 |
Data sourced from multiple suppliers and may have slight variations.[3][4]
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps for preparing a stable 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 176.17 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass or polypropylene (B1209903) vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator
Procedure:
-
Equilibrate this compound: Allow the vial of this compound powder to come to room temperature before opening to prevent moisture condensation.
-
Weigh this compound: Accurately weigh out 1.76 mg of this compound powder and transfer it to a sterile vial.
-
Add Solvent: Add 1.0 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolve: Vortex the solution for 1-2 minutes. If necessary, place the vial in a sonicator bath for 5-10 minutes until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into single-use vials, seal tightly, and store at -20°C or -80°C.
Visual Aids
Troubleshooting Workflow for this compound Precipitation
Caption: Troubleshooting workflow for addressing this compound precipitation.
Signaling Pathway Context: PARP Inhibition by this compound
Caption: Simplified pathway of PARP inhibition by this compound.
References
Potential artifacts in high-concentration NU1025 studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the PARP inhibitor, NU1025, particularly in high-concentration studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended working concentration for this compound in cell-based assays?
A1: The effective concentration of this compound can vary depending on the cell line and experimental goals. A common starting point for achieving potent PARP inhibition is in the range of 200-300 µM.[1][2] For example, studies in L1210 cells have effectively used 200 µM this compound to potentiate the cytotoxicity of other agents.[3][4] However, it is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.
Q2: Is this compound cytotoxic on its own at high concentrations?
A2: At concentrations typically used for PARP inhibition (e.g., 200 µM), this compound has been shown to be non-cytotoxic in several cell lines, including L1210 cells.[4] However, as with any small molecule inhibitor, supra-pharmacological concentrations may induce off-target effects or direct cytotoxicity. It is crucial to include a vehicle control (e.g., DMSO) and a this compound-only treatment group to assess any baseline cytotoxicity in your experiments.
Q3: What are the potential off-target effects of this compound at high concentrations?
A3: While specific off-target effects of this compound at very high concentrations are not extensively documented in the literature, PARP inhibitors as a class have the potential to interact with other proteins, including kinases.[5] It is important to consider that unexpected phenotypes observed at high concentrations may not be solely due to PARP inhibition. Comparing the effects of this compound with other PARP inhibitors of different chemical structures can help to distinguish on-target from off-target effects.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution. For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes. When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentration, ensuring the final DMSO concentration is kept low (ideally below 0.5%) to avoid solvent-induced artifacts.
Troubleshooting Guides
Issue 1: Higher than expected IC50 value or lack of efficacy.
| Potential Cause | Troubleshooting Steps |
| Degraded this compound | - Prepare fresh stock and working solutions of this compound. - Ensure proper storage of the stock solution at -20°C or -80°C in aliquots. |
| Cell Line Resistance | - Verify the identity of your cell line using STR profiling. - Use low-passage number cells, as prolonged culturing can lead to resistance. - Consider that some cell lines may have intrinsic resistance to PARP inhibitors.[6] |
| Assay Issues | - Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment. - Confirm the reliability of your viability assay (e.g., MTT, CellTiter-Glo) and that it is not being affected by this compound or the vehicle. |
Issue 2: Unexpected cytotoxicity in control (this compound only) wells.
| Potential Cause | Troubleshooting Steps |
| High DMSO Concentration | - Calculate the final DMSO concentration in your culture medium. It should ideally be below 0.5%. - Include a vehicle-only control with the same final DMSO concentration as your highest this compound concentration to assess solvent toxicity. |
| This compound Precipitation | - Visually inspect the culture medium for any signs of precipitation after adding this compound. - Ensure the stock solution is fully dissolved before diluting it into the medium. If necessary, gently warm the stock solution. |
| Off-Target Cytotoxicity | - Perform a dose-response experiment to determine the cytotoxic threshold of this compound for your specific cell line. - Compare the cytotoxic effects with another PARP inhibitor to see if the effect is specific to this compound. |
Issue 3: Inconsistent or irreproducible results.
| Potential Cause | Troubleshooting Steps |
| Variability in Cell Culture | - Standardize cell seeding density and passage number for all experiments. - Ensure consistent incubation times and conditions. |
| Pipetting Errors | - Use calibrated pipettes and be meticulous with dilutions and additions. - For multi-well plates, be mindful of potential edge effects and consider not using the outer wells for experimental conditions. |
| Reagent Variability | - Use the same batch of reagents (e.g., this compound, media, serum, assay kits) for a set of related experiments. |
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line | Reference |
| IC50 (PARP) | 400 nM | - | [7] |
| Ki (PARP) | 48 nM | - | [7] |
| Potentiation of MTIC cytotoxicity | 3.5-fold | L1210 | [3] |
| Potentiation of γ-irradiation cytotoxicity | 1.4-fold | L1210 | [3] |
| Potentiation of bleomycin (B88199) cytotoxicity | 2.0-fold | L1210 | [3] |
| Potentiation of camptothecin (B557342) cytotoxicity | 2.6-fold | L1210 | [4] |
Table 2: Recommended Storage of this compound Stock Solution (in DMSO)
| Storage Temperature | Duration |
| -20°C | 1 month |
| -80°C | 6 months |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for assessing the cytotoxic effects of high concentrations of this compound.
Materials:
-
This compound
-
Cell line of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the this compound dilutions. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.[8][9]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[9][10]
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]
Protocol 2: PARP Activity (ELISA-based) Assay
This protocol can be used to confirm that the observed effects at high this compound concentrations are due to PARP inhibition.
Materials:
-
PARP ELISA Kit (commercial kits are available, e.g., from Abcam, Novus Biologicals, R&D Systems)[11][12][13]
-
Cell lysate from cells treated with this compound
-
Microplate reader
Procedure:
-
Prepare Cell Lysates: Treat cells with various concentrations of this compound and a vehicle control. Prepare cell lysates according to the instructions provided with the PARP ELISA kit.
-
Follow Kit Instructions: Perform the ELISA as described in the kit manual. This typically involves:
-
Coating a plate with a substrate for PARP (e.g., histones).
-
Adding cell lysates containing the PARP enzyme.
-
Adding biotinylated NAD+ as a substrate for the PARP reaction.
-
Detecting the incorporated biotinylated ADP-ribose using a streptavidin-HRP conjugate and a colorimetric or chemiluminescent substrate.[14]
-
-
Data Analysis: Measure the absorbance or luminescence using a microplate reader. A decrease in signal in the this compound-treated samples compared to the vehicle control indicates PARP inhibition.
Mandatory Visualization
Caption: Simplified PARP1 signaling pathway in response to DNA single-strand breaks and the inhibitory action of this compound.
Caption: A general workflow for conducting cell-based assays with this compound.
Caption: A logical decision-making flow for troubleshooting unexpected experimental outcomes with this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Interactive effects of inhibitors of poly(ADP-ribose) polymerase and DNA-dependent protein kinase on cellular responses to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potentiation of anti-cancer agent cytotoxicity by the potent poly(ADP-ribose) polymerase inhibitors this compound and NU1064 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential effects of the poly (ADP-ribose) polymerase (PARP) inhibitor this compound on topoisomerase I and II inhibitor cytotoxicity in L1210 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Differential Potential of Pharmacological PARP Inhibitors for Inhibiting Cell Proliferation and Inducing Apoptosis in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. benchchem.com [benchchem.com]
- 11. novusbio.com [novusbio.com]
- 12. Human PARP (Cleaved) [214/215] ELISA Kit (KHO0741) - Invitrogen [thermofisher.com]
- 13. rndsystems.com [rndsystems.com]
- 14. bpsbioscience.com [bpsbioscience.com]
Adjusting NU1025 dosage for different tumor cell lines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with the PARP inhibitor, NU1025.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP), with an IC50 of 400 nM and a Ki of 48 nM.[1] PARP is a key enzyme in the repair of single-strand DNA breaks (SSBs). By inhibiting PARP, this compound prevents the repair of these breaks. When the cell attempts to replicate its DNA, the unrepaired SSBs are converted into more lethal double-strand breaks (DSBs). In cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to cell death. This concept is known as synthetic lethality. This compound has been shown to potentiate the cytotoxicity of DNA-damaging agents such as ionizing radiation and certain chemotherapeutics.[1]
Q2: Is the cytotoxic effect of this compound consistent across all tumor cell lines?
A2: No, the sensitivity of tumor cell lines to this compound can vary significantly. This differential sensitivity is not solely dependent on the BRCA1/2 mutation status. For instance, one study demonstrated that the BRCA1-expressing breast cancer cell line BT-20 is highly sensitive to this compound, while the BRCA1-deficient SKBr-3 cell line is almost completely insensitive.[2] This suggests that other factors, such as the expression levels of other DNA repair proteins or the status of other signaling pathways, can influence a cell line's response to PARP inhibition.
Q3: What factors can influence a tumor cell line's sensitivity to this compound?
A3: Several factors can determine the sensitivity of a cancer cell line to this compound and other PARP inhibitors:
-
Homologous Recombination (HR) Deficiency: Cells with defects in the HR pathway are generally more sensitive to PARP inhibitors. This is the basis of synthetic lethality.
-
Expression Levels of PARP1: The target of this compound is PARP1. Cell lines with higher levels of PARP1 expression may be more sensitive to inhibition.
-
Status of Other DNA Repair Pathways: The functionality of other DNA repair pathways, such as non-homologous end joining (NHEJ), can impact the outcome of PARP inhibition.
-
Drug Efflux Pumps: Overexpression of multidrug resistance transporters can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.
-
p53 Status: The p53 tumor suppressor protein plays a role in cell cycle arrest and apoptosis following DNA damage. While some studies suggest that the potentiation of cytotoxicity by this compound is unaffected by p53 status, this can be a contributing factor in the overall cellular response.[3]
Q4: Can this compound be used as a standalone therapeutic agent?
A4: While PARP inhibitors can be effective as monotherapy in tumors with specific DNA repair deficiencies (like BRCA mutations), this compound is often studied for its ability to potentiate the effects of other DNA-damaging agents. It has been shown to enhance the cytotoxicity of chemotherapeutics like temozolomide (B1682018) and topotecan (B1662842), as well as ionizing radiation and bleomycin.[3]
Troubleshooting Guide
Issue 1: Higher than expected IC50 value or lack of efficacy in a supposedly sensitive cell line.
-
Possible Cause 1: Cell Line Integrity. The cell line may have acquired resistance over time in culture or may have been misidentified.
-
Troubleshooting Step:
-
Perform cell line authentication (e.g., Short Tandem Repeat profiling).
-
Use a fresh, low-passage vial of cells from a reputable cell bank.
-
If applicable, sequence key genes in the HR pathway (e.g., BRCA1/2) to confirm their mutation status.
-
-
-
Possible Cause 2: Drug Inactivity. The this compound compound may have degraded.
-
Troubleshooting Step:
-
Prepare fresh stock and working solutions of this compound.
-
Ensure proper storage of the compound according to the manufacturer's instructions.
-
Verify the purity and identity of the this compound compound.
-
-
-
Possible Cause 3: Assay-Specific Issues. The experimental setup may not be optimal for detecting the cytotoxic effect.
-
Troubleshooting Step:
-
Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment.
-
Vary the incubation time with this compound (e.g., 24, 48, 72 hours).
-
Use a more sensitive assay for cell viability, such as a clonogenic survival assay, which measures long-term reproductive capacity.
-
-
Issue 2: Inconsistent results between experimental replicates.
-
Possible Cause 1: Variability in Cell Culture Conditions.
-
Troubleshooting Step:
-
Standardize all cell culture parameters, including media composition, serum concentration, cell density at plating, and passage number.
-
-
-
Possible Cause 2: Inaccurate Drug Dilutions.
-
Troubleshooting Step:
-
Carefully prepare serial dilutions of this compound for each experiment.
-
Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups and the vehicle control.
-
-
Issue 3: Unexpected cytotoxicity in a resistant cell line.
-
Possible Cause: Off-Target Effects. At high concentrations, this compound may have off-target effects that induce cytotoxicity through mechanisms other than PARP inhibition.
-
Troubleshooting Step:
-
Perform a dose-response experiment over a wide range of concentrations to determine if the toxicity is dose-dependent.
-
Review the literature for any known off-target effects of this compound.
-
If possible, use a structurally different PARP inhibitor as a control to see if the effect is specific to this compound.
-
-
Data Presentation
Table 1: Potentiation of Temozolomide (TM) and Topotecan (TP) Cytotoxicity by this compound in Human Tumor Cell Lines
| Cell Line | Cancer Type | p53 Status | Potentiation Factor for TM (with 200 µM this compound) | Potentiation Factor for TP (with 200 µM this compound) |
| A2780 | Ovarian | Wild-type | 2.5 | 3.0 |
| CH1 | Ovarian | Wild-type | 2.0 | 2.5 |
| CAL51 | Breast | Mutant | 2.0 | 2.0 |
| MCF-7 | Breast | Wild-type | 2.0 | 2.5 |
| LoVo | Colon | Wild-type | 2.0 | 3.0 |
| HT29 | Colon | Mutant | 1.5 | 2.0 |
| A549 | Lung | Wild-type | 2.5 | 3.5 |
| CORL23 | Lung | Mutant | 3.0 | 4.0 |
| L132 | Lung | Wild-type | 3.5 | 5.0 |
| MOR | Lung | Mutant | 4.0 | 4.5 |
| SKMES1 | Lung | Mutant | 2.0 | 2.5 |
| SW2 | Lung | Mutant | 2.5 | 3.0 |
Data synthesized from a study by Delaney et al. (2000), where potentiation factor is the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 in the presence of this compound.[3][4][5]
Table 2: Differential Sensitivity of Breast Cancer Cell Lines to this compound
| Cell Line | BRCA1 Status | Sensitivity to this compound |
| BT-20 | Expressing | Strongly Affected |
| SKBr-3 | Deficient | Almost Completely Insensitive |
This table highlights the unexpected finding that BRCA1 status alone does not always predict sensitivity to this compound.[2]
Experimental Protocols
1. Protocol for Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a specific cancer cell line.
-
Materials:
-
Selected cancer cell line
-
Complete cell culture medium
-
96-well plates
-
This compound
-
DMSO (vehicle)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
-
-
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
-
2. Protocol for Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after treatment with this compound.
-
Materials:
-
Selected cancer cell line
-
Complete cell culture medium
-
6-well plates
-
This compound
-
DMSO (vehicle)
-
Crystal violet staining solution (e.g., 0.5% crystal violet in methanol)
-
PBS
-
-
Procedure:
-
Cell Seeding:
-
Prepare a single-cell suspension.
-
Seed a low and precise number of cells (e.g., 200-1000 cells per well) in 6-well plates. The exact number will depend on the plating efficiency of the cell line and the expected toxicity of the treatment.
-
Allow the cells to attach overnight.
-
-
Drug Treatment:
-
Treat the cells with various concentrations of this compound or a vehicle control for a specified duration (e.g., 24 hours).
-
-
Colony Formation:
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
-
Staining and Counting:
-
After the incubation period, wash the wells with PBS.
-
Fix the colonies with a suitable fixative (e.g., methanol) for 10-15 minutes.
-
Stain the colonies with crystal violet solution for 20-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group to assess the long-term cytotoxic effects.
-
-
Visualizations
Caption: Mechanism of action of this compound as a PARP inhibitor.
Caption: Experimental workflow for determining this compound dosage.
Caption: Troubleshooting logic for unexpected this compound resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Differential Potential of Pharmacological PARP Inhibitors for Inhibiting Cell Proliferation and Inducing Apoptosis in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potentiation of temozolomide and topotecan growth inhibition and cytotoxicity by novel poly(adenosine diphosphoribose) polymerase inhibitors in a panel of human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. [PDF] Potentiation of temozolomide and topotecan growth inhibition and cytotoxicity by novel poly(adenosine diphosphoribose) polymerase inhibitors in a panel of human tumor cell lines. | Semantic Scholar [semanticscholar.org]
NU1025 not potentiating a specific chemotherapy agent
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering a lack of potentiation when combining the PARP inhibitor NU1025 with certain chemotherapy agents.
Frequently Asked Questions (FAQs)
Q1: I am not observing a synergistic or potentiating effect when co-administering this compound with my chemotherapy agent. Is this expected?
A1: Yes, this is a known outcome with certain classes of chemotherapy drugs. This compound, a poly(ADP-ribose) polymerase (PARP) inhibitor, primarily enhances the efficacy of agents that cause single-strand DNA breaks (SSBs), which are then converted into more lethal double-strand breaks (DSBs) in the absence of PARP-mediated repair. Chemotherapy agents that do not rely on this specific DNA repair pathway for their cytotoxic effect are less likely to be potentiated by this compound.
Q2: Which specific chemotherapy agents have been shown to NOT be potentiated by this compound?
A2: Published studies have demonstrated a lack of potentiation for the following agents when used in combination with this compound:
-
Nolatrexed (B128640): A thymidylate synthase inhibitor.
-
Gemcitabine: A nucleoside analog that inhibits DNA synthesis.
-
Etoposide (B1684455): A topoisomerase II inhibitor.
Q3: What is the underlying mechanism for this lack of potentiation?
A3: The lack of synergy is rooted in the distinct mechanisms of action of these chemotherapy drugs, which do not generate the specific type of DNA damage that is critically dependent on PARP for repair.
-
Nolatrexed and Gemcitabine: These are anti-metabolites that disrupt the synthesis of DNA precursors or are incorporated into DNA, leading to the termination of DNA chain elongation. Their primary mode of cytotoxicity is not through the creation of SSBs that are repaired by the PARP-dependent base excision repair (BER) pathway.[1]
-
Etoposide: This agent inhibits topoisomerase II, leading to protein-linked double-strand DNA breaks. The cellular response to this type of damage is not primarily mediated by PARP.[2][3]
Troubleshooting Guide
If you are not observing the expected potentiation with your chemotherapy agent in combination with this compound, consider the following troubleshooting steps.
Problem: No increased cytotoxicity is observed when combining this compound with a chemotherapy agent.
Possible Causes and Solutions:
-
Mechanism of Action of the Chemotherapy Agent:
-
Suggestion: Review the primary mechanism of action of your chemotherapy drug. If it does not induce single-strand DNA breaks that are substrates for PARP-mediated repair, potentiation by this compound is unlikely.
-
Recommendation: Consider using a positive control agent known to be potentiated by this compound, such as a DNA methylating agent (e.g., MTIC) or ionizing radiation, to confirm the activity of this compound in your experimental system.[1]
-
-
Experimental Conditions:
-
Suggestion: Ensure that the concentrations and exposure times for both this compound and the chemotherapy agent are appropriate and based on established protocols.
-
Recommendation: Refer to the detailed experimental protocols provided below for guidance on setting up your cytotoxicity assays.
-
Data Presentation
The following tables summarize the quantitative data from studies where this compound did not potentiate the cytotoxicity of specific chemotherapy agents.
Table 1: Cytotoxicity of Nolatrexed and Gemcitabine in L1210 Cells with and without this compound
| Chemotherapy Agent | This compound (100 µM) | IC50 (µM) ± SD | Potentiation Ratio |
| Nolatrexed | Absent | 0.19 ± 0.02 | 1.1 |
| Present | 0.18 ± 0.01 | ||
| Gemcitabine | Absent | 0.0031 ± 0.0002 | 1.0 |
| Present | 0.0032 ± 0.0003 |
Data from Bowman et al., British Journal of Cancer (1998), 78(10), 1269-1277.[1]
Table 2: Cytotoxicity of Etoposide in L1210 Cells with and without this compound
| Chemotherapy Agent | This compound (200 µM) | LC50 (µM) ± SD | Enhancement Factor |
| Etoposide | Absent | 0.30 ± 0.04 | 0.9 |
| Present | 0.33 ± 0.05 |
Data from Bowman et al., British Journal of Cancer (2001), 84(1), 106-112.[2][3]
Experimental Protocols
1. Cytotoxicity Assay for Nolatrexed and Gemcitabine with this compound
-
Cell Line: L1210 murine leukemia cells.
-
Assay: Microtitre plate growth inhibition assay.
-
Methodology:
-
Seed 10^4 cells per well in 96-well plates.
-
Add various concentrations of nolatrexed or gemcitabine, with or without 100 µM this compound.
-
Incubate the plates for a continuous 72-hour period.
-
Assess cell growth inhibition by staining with sulphorhodamine B (SRB).
-
Determine the IC50 (the drug concentration required to inhibit cell growth by 50%).
-
2. Cytotoxicity Assay for Etoposide with this compound
-
Cell Line: L1210 murine leukemia cells.
-
Assay: MTT assay.
-
Methodology:
-
Seed 10^5 cells/ml (200 µl per well) in 96-well plates.
-
Add a range of etoposide concentrations (e.g., 0.01 to 10 µM), with or without 200 µM this compound.
-
Incubate the plates for 16 hours.
-
Determine cell survival using a standard MTT assay protocol.
-
Calculate the LC50 (the drug concentration required to kill 50% of the cells).
-
Visualizations
The following diagrams illustrate the relevant cellular pathways and experimental workflows.
Caption: Signaling pathways of this compound and non-potentiated agents.
References
Validation & Comparative
A Comparative In Vitro Analysis of PARP Inhibitors: NU1025 versus Rucaparib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of two well-characterized Poly (ADP-ribose) polymerase (PARP) inhibitors: NU1025 and rucaparib (B1680265). The following sections present a comprehensive overview of their efficacy, mechanisms of action, and the experimental protocols used for their evaluation, with the aim of assisting researchers in selecting the appropriate inhibitor for their experimental needs.
Quantitative Efficacy Comparison
The in vitro potency of this compound and rucaparib has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the efficacy of these inhibitors. The data below summarizes the reported IC50 values for both compounds in different contexts.
| Inhibitor | Target | IC50 Value | Cell Line/Assay Condition | Reference |
| This compound | PARP | 400 nM | Enzyme Assay | [1][2] |
| PARP | 48 nM (Ki) | Enzyme Assay | [1] | |
| Rucaparib | PARP-1 | 1.4 nM (Ki) | Enzyme Assay | [3] |
| PARP-1 | 0.8 nM | Cell-free in vitro assay | ||
| PARP-2 | 0.5 nM | Cell-free in vitro assay | ||
| PARP-3 | 28 nM | Cell-free in vitro assay | ||
| Ovarian Cancer Cell Lines | 2.5 µM to >15 µM | 39 different cell lines | [4] | |
| BRCA-1 deficient SKBr-3 cells | Insensitive | Cytotoxicity Assay | [5] | |
| BRCA-1 expressing BT-20 cells | Sensitive | Cytotoxicity Assay | [5] |
Mechanisms of Action and Signaling Pathways
Both this compound and rucaparib are potent inhibitors of the PARP family of enzymes, which play a critical role in DNA single-strand break repair via the base excision repair (BER) pathway. Inhibition of PARP leads to the accumulation of unrepaired single-strand breaks, which are converted into more cytotoxic double-strand breaks during DNA replication. In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, this accumulation of double-strand breaks leads to synthetic lethality and apoptotic cell death.
Core Mechanism: PARP Inhibition and DNA Damage
The primary mechanism for both inhibitors involves competitive binding to the NAD+ binding site of PARP enzymes, preventing the synthesis of poly(ADP-ribose) chains and trapping PARP on the DNA. This leads to the downstream effects of stalled replication forks, accumulation of DNA double-strand breaks, and ultimately, cell death.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Rucaparib: the past, present, and future of a newly approved PARP inhibitor for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of the Poly(ADP-ribose) Polymerase Inhibitor Rucaparib for the Treatment of Sporadic Human Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential Potential of Pharmacological PARP Inhibitors for Inhibiting Cell Proliferation and Inducing Apoptosis in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of PARP Inhibitors in Neuroprotection: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective performance of various Poly (ADP-ribose) polymerase (PARP) inhibitors based on available preclinical data. This document synthesizes quantitative experimental data, details key methodologies, and visualizes the underlying biological pathways to aid in the evaluation and selection of PARP inhibitors for neurological research.
The overactivation of PARP enzymes, particularly PARP-1, is a critical mechanism implicated in neuronal damage across a spectrum of neurological disorders, including ischemic stroke, traumatic brain injury (TBI), and neurodegenerative diseases such as Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS). PARP inhibitors, originally developed as anti-cancer agents, are now being extensively investigated for their neuroprotective potential. This guide offers a comparative analysis of several key PARP inhibitors, focusing on their efficacy in preclinical models of neurological disease.
Data Presentation: Comparative Efficacy of PARP Inhibitors
The following tables summarize the quantitative data from preclinical studies, comparing the neuroprotective effects of different PARP inhibitors.
Table 1: In Vitro Neuroprotective Effects of PARP Inhibitors
| PARP Inhibitor | Cell Type | Insult/Model | Key Outcome Measure(s) | Result | Reference(s) |
| Olaparib | Primary cortical neurons | Oxygen-Glucose Deprivation (OGD) | Reduced neuronal cell death | Significant neuroprotection observed. | [1] |
| Murine astrocytes | Doxorubicin | Reduced astrocyte growth (dose-dependent) | Indicates potential for cytotoxicity at higher concentrations. | ||
| Talazoparib | Murine astrocytes | Doxorubicin | Reduced astrocyte growth (dose-dependent) | More potent in reducing astrocyte viability compared to PJ34 and minocycline. | |
| PJ34 | Primary cortical neurons | MNNG-induced excitotoxicity | Reduced cell death (LDH release) | Significant neuroprotection.[2][3] | |
| Murine astrocytes | Doxorubicin | No effect on astrocyte growth | Suggests a better safety profile for non-cancerous CNS cells compared to Olaparib and Talazoparib. | ||
| Minocycline | Murine astrocytes | Doxorubicin | No effect on astrocyte growth | Similar to PJ34, indicating a favorable astrocyte safety profile. | |
| Veliparib | Primary rat spinal cord neurons | TDP-43 aggregation (ALS model) | Prevented neuronal death | Effective in reducing neurotoxicity associated with ALS pathology.[4] | |
| 10e (Olaparib analogue) | SH-SY5Y neuroblastoma cells | α-synuclein pre-formed fibrils (Parkinson's model) | Neuroprotective effects | Protected against α-synuclein-mediated toxicity. |
Table 2: In Vivo Neuroprotective Effects of PARP Inhibitors in Stroke Models
| PARP Inhibitor | Animal Model | Stroke Model | Administration Route & Dose | Key Outcome Measure(s) | Result | Reference(s) |
| Olaparib | Mouse | Transient Middle Cerebral Artery Occlusion (tMCAO) | Intraperitoneal (3 and 5 mg/kg) | Reduced cerebral infarction volume, improved neurological score | Significant neuroprotection and reduction in blood-brain barrier damage.[5] | |
| PJ34 | Mouse | Controlled Cortical Impact (TBI model with ischemic component) | Systemic | Reduced lesion volume, improved motor function | Efficacious even when administered 24 hours post-injury.[2][3] | |
| Veliparib | Mouse | Medulloblastoma with radiation (indirect neuroprotection) | Not specified | Increased survival in combination with radiotherapy | Demonstrates brain penetrance and activity.[6][7] |
Table 3: Comparative Potency of PARP Inhibitors (primarily from cancer studies)
| PARP Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | PARP Trapping Potency | Reference(s) |
| Simmiparib | ~0.65 | ~0.08 | ++++ | [8] |
| Talazoparib | ~1 | Not specified | +++++ | [8] |
| Niraparib | ~3.8 | ~2.1 | +++ | [8] |
| Olaparib | ~5 | ~1 | ++ | [8] |
| Rucaparib | ~0.65 | ~0.08 | ++ | [8] |
| Veliparib | Not specified | Not specified | + | [8] |
Note: PARP trapping potency is a relative measure, with more "+" indicating higher potency.
Signaling Pathways and Experimental Workflows
Signaling Pathway of PARP-Mediated Neuronal Death (Parthanatos)
The primary mechanism by which PARP-1 overactivation leads to neuronal death is a caspase-independent pathway known as parthanatos. The following diagram illustrates this pathway and the points of intervention for PARP inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. PARP-1 Inhibition Attenuates Neuronal Loss, Microglia Activation and Neurological Deficits after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP-1 inhibition attenuates neuronal loss, microglia activation and neurological deficits after traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alsnewstoday.com [alsnewstoday.com]
- 5. Neuroprotective Effects of Poly(ADP-ribose)polymerase Inhibitor Olaparib in Transient Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Veliparib Is an Effective Radiosensitizing Agent in a Preclinical Model of Medulloblastoma [frontiersin.org]
- 7. Veliparib in combination with whole brain radiation therapy in patients with brain metastases: results of a phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Validating the On-Target Effects of NU1025 Using PARP1 Knockout Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the on-target effects of the PARP inhibitor NU1025. By comparing its performance in wild-type cells with isogenic PARP1 knockout cells, researchers can definitively attribute the inhibitor's activity to its intended target. This guide also presents a comparative analysis with other well-established PARP inhibitors, offering valuable context for experimental outcomes.
Introduction to this compound and On-Target Validation
This compound is a potent inhibitor of poly(ADP-ribose) polymerase (PARP), with a reported IC50 of 400 nM and a Ki of 48 nM.[1] It has been shown to potentiate the cytotoxicity of DNA-damaging agents like ionizing radiation and certain chemotherapeutics.[2][3] The primary mechanism of action of PARP inhibitors involves blocking the repair of single-strand DNA breaks. This leads to the accumulation of DNA damage and ultimately cell death, particularly in cancer cells with deficiencies in other DNA repair pathways, a concept known as synthetic lethality.[4]
To ensure that the observed effects of this compound are indeed due to the inhibition of PARP1, it is crucial to perform on-target validation studies. The gold standard for this is the use of isogenic cell lines where the target protein, in this case, PARP1, has been knocked out. A truly selective PARP1 inhibitor is expected to have significantly diminished activity in cells lacking PARP1.[5]
Comparative Analysis of PARP Inhibitors
To provide a benchmark for validating this compound, this guide includes data from studies on other well-characterized PARP inhibitors. These inhibitors have been tested in wild-type versus PARP1 knockout cell lines, demonstrating the dependency of their cytotoxic effects on the presence of PARP1.
| PARP Inhibitor | Cell Line | IC50 in Wild-Type (WT) Cells (nM) | IC50 in PARP1 Knockout (KO) Cells (nM) | Fold Increase in IC50 (KO/WT) | Reference |
| Olaparib | HAP1 | 28 | >10,000 | >357 | [6] |
| Rucaparib | HAP1 | 23 | 91 | 4 | [6] |
| Talazoparib | HAP1 | 0.4 | 125 | 313 | [6] |
| Veliparib | DT40 | ~5,000 | >50,000 | >10 | [7] |
Note: IC50 values can vary depending on the cell line and assay conditions.
Experimental Workflow for this compound Validation
The following diagram outlines the key steps to validate the on-target effects of this compound.
Key Experimental Protocols
Detailed methodologies for the essential experiments are provided below.
Cell Viability Assay
Objective: To determine and compare the cytotoxic effect of this compound on wild-type and PARP1 knockout cells.
Protocol:
-
Cell Seeding: Seed an equal number of wild-type and PARP1 knockout cells into 96-well plates. The seeding density should be optimized for each cell line to ensure logarithmic growth during the assay period.
-
Inhibitor Treatment: The following day, treat the cells with a serial dilution of this compound. A typical concentration range to test would be from 1 nM to 100 µM. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period, typically 72 to 120 hours, to allow for the assessment of cytotoxicity.
-
Viability Assessment: Use a suitable method to determine cell viability, such as the Crystal Violet assay.
-
Gently wash the cells with PBS.
-
Fix the cells with methanol (B129727) for 10-15 minutes.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes.[8]
-
Wash the plates with water to remove excess stain and allow them to dry.
-
Solubilize the stain with a solution like 10% acetic acid or methanol.
-
Measure the absorbance at a wavelength of 570-590 nm using a plate reader.[9]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability data against the log of the this compound concentration and determine the IC50 value for both cell lines using non-linear regression analysis.
PARP Activity Assay
Objective: To confirm that this compound inhibits PARP1 activity in wild-type cells and to show the absence of such activity in PARP1 knockout cells.
Protocol:
-
Nuclear Extract Preparation: Prepare nuclear extracts from both wild-type and PARP1 knockout cells.
-
Assay Setup: Use a commercially available PARP activity assay kit (colorimetric or chemiluminescent). These assays typically measure the incorporation of biotinylated NAD+ onto histone proteins in the presence of damaged DNA.
-
Inhibitor Treatment: Perform the assay with the nuclear extracts in the presence of a range of this compound concentrations (e.g., 1 nM to 10 µM).
-
Detection: Follow the manufacturer's instructions for the detection of PARP activity. This usually involves the use of streptavidin-HRP and a colorimetric or chemiluminescent substrate.
-
Data Analysis: Determine the IC50 of this compound for PARP activity in the wild-type nuclear extracts. The PARP activity in the PARP1 knockout extracts should be at or near background levels, and this compound should have no significant effect.[5]
DNA Damage Assay (Comet Assay)
Objective: To assess whether the cytotoxicity of this compound is associated with an increase in DNA damage in a PARP1-dependent manner.
Protocol:
-
Cell Treatment: Treat wild-type and PARP1 knockout cells with a relevant concentration of this compound (e.g., around the IC50 value determined in the viability assay) for a defined period (e.g., 24 hours).
-
Cell Harvesting and Embedding: Harvest the cells and embed them in low-melting-point agarose (B213101) on microscope slides.[10]
-
Lysis: Lyse the cells in a high-salt and detergent solution to remove membranes and cytoplasm, leaving behind the nucleoids.[11]
-
Alkaline Unwinding and Electrophoresis: Treat the slides with an alkaline solution to unwind the DNA and then perform electrophoresis. Fragmented DNA will migrate out of the nucleoid, forming a "comet tail."[12]
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide) and visualize the comets using a fluorescence microscope.
-
Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tails using specialized software. Common parameters include Olive tail moment and % DNA in the tail. Compare the levels of DNA damage between this compound-treated and untreated cells for both wild-type and PARP1 knockout lines. An on-target effect would be indicated by a significant increase in DNA damage in wild-type cells treated with this compound, with a much-reduced or no increase in PARP1 knockout cells.
Signaling Pathway and Experimental Logic
The following diagrams illustrate the PARP1 signaling pathway and the logical framework for this validation study.
References
- 1. researchgate.net [researchgate.net]
- 2. Potentiation of anti-cancer agent cytotoxicity by the potent poly(ADP-ribose) polymerase inhibitors this compound and NU1064 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential effects of the poly (ADP-ribose) polymerase (PARP) inhibitor this compound on topoisomerase I and II inhibitor cytotoxicity in L1210 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The PARP-1 inhibitor Olaparib suppresses BRCA1 protein levels, increases apoptosis and causes radiation hypersensitivity in BRCA1+/- lymphoblastoid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. nmsgroup.it [nmsgroup.it]
- 7. nmsgroup.it [nmsgroup.it]
- 8. researchgate.net [researchgate.net]
- 9. Crystal Violet Cell Viability Assay Protocol - JangoCell [jangocell.com]
- 10. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 11. mdpi.com [mdpi.com]
- 12. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of NU1025 and Other Early-Generation PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the early-generation Poly (ADP-ribose) polymerase (PARP) inhibitor, NU1025, with other pioneering PARP inhibitors. The content is supported by experimental data to assist researchers in evaluating these foundational molecules in the context of PARP inhibition and drug discovery.
Introduction to Early-Generation PARP Inhibitors
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway that resolves single-strand breaks (SSBs). The inhibition of PARP has emerged as a promising anti-cancer strategy, especially in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality. Early-generation PARP inhibitors, including this compound, were instrumental in validating this therapeutic approach and paving the way for the development of more potent and selective agents. These initial inhibitors are primarily competitive inhibitors of NAD+, the substrate for PARP enzymes.[1]
Quantitative Comparison of Inhibitor Potency
The inhibitory potential of PARP inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of PARP by 50%. The following table summarizes the reported IC50 values for this compound and other notable early-generation PARP inhibitors. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as enzyme and substrate concentrations, and assay formats.
| Inhibitor | PARP-1 IC50 (nM) | Notes |
| This compound | 400[2] | A potent, early-generation PARP inhibitor. |
| 3-Aminobenzamide | ~45,000[3] | One of the first-generation PARP inhibitors, serving as a scaffold for later compounds. |
| Olaparib (B1684210) | 4.2 - 19.8 (µM in cell lines)[4] | A first-in-class clinical PARP inhibitor, considered both an early and new generation inhibitor. |
| Rucaparib | Not explicitly found in direct comparison with this compound | Another clinically approved PARP inhibitor with early developmental roots. |
| DPQ (3,4-dihydro-5-methoxy-isoquinolin-(2H)-one) | 89[3] | An isoquinolinone derivative and potent early PARP inhibitor. |
Signaling Pathway: PARP in DNA Single-Strand Break Repair
PARP-1 plays a critical role as a DNA damage sensor. Upon detection of a single-strand break, it binds to the damaged site and catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, using NAD+ as a substrate. This PARylation event serves as a scaffold to recruit other essential DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage to effect repair.[5] Inhibition of PARP-1 prevents this recruitment, leading to the accumulation of unrepaired SSBs. During DNA replication, these SSBs can be converted into more lethal double-strand breaks (DSBs). In cells with deficient homologous recombination repair (e.g., BRCA-mutated cells), these DSBs cannot be efficiently repaired, leading to cell death.
Experimental Workflow for PARP Inhibitor Evaluation
The evaluation of PARP inhibitors typically follows a multi-step process, starting from biochemical assays to assess direct enzyme inhibition, followed by cell-based assays to determine cellular activity and cytotoxicity, and potentially culminating in in vivo studies.
Experimental Protocols
PARP1 Enzymatic Inhibition Assay (for IC50 Determination)
This biochemical assay determines the direct inhibitory effect of a compound on the catalytic activity of purified PARP-1 enzyme.
Materials:
-
Recombinant human PARP-1 enzyme
-
Activated DNA (e.g., nicked DNA)
-
NAD+ (Nicotinamide adenine (B156593) dinucleotide)
-
Histone H1 (substrate)
-
Biotinylated NAD+ (for some assay formats)
-
Streptavidin-coated plates (for biotin-based assays)
-
Anti-PAR antibody conjugated to a reporter enzyme (e.g., HRP)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2 and DTT)
-
Detection reagent (e.g., chemiluminescent or colorimetric substrate for HRP)
-
Microplate reader
Procedure:
-
Plate Preparation: For ELISA-based assays, coat a 96-well plate with histone H1. For assays using activated DNA on the plate, streptavidin-coated plates can be used with biotinylated, nicked DNA.
-
Enzyme and Inhibitor Incubation: Add the PARP-1 enzyme to each well. Then, add serial dilutions of the test inhibitor to the designated wells. Include a positive control (no inhibitor) and a negative control (no enzyme). Incubate for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the PARylation reaction by adding a mixture of NAD+ and activated DNA (if not already immobilized).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25-30°C) to allow for the synthesis of PAR chains.
-
Washing: Wash the wells to remove unbound reagents.
-
Detection:
-
ELISA-based: Add an anti-PAR antibody-HRP conjugate and incubate. After another wash step, add a chemiluminescent or colorimetric HRP substrate.
-
NAD+ Depletion Assay: Alternatively, measure the amount of remaining NAD+ using a coupled enzymatic reaction that produces a fluorescent or luminescent signal.
-
-
Data Acquisition: Measure the signal (luminescence, fluorescence, or absorbance) using a microplate reader.
-
Data Analysis: The signal is proportional to PARP-1 activity. Plot the percentage of PARP-1 inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.[6][7]
Cellular PARP Activity Assay
This assay measures the inhibition of PARP activity within intact cells.
Materials:
-
Cell line of interest (e.g., a cancer cell line)
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., H2O2 or MMS) to induce PARP activity
-
Test inhibitor (e.g., this compound)
-
Lysis buffer
-
Primary antibody against PAR
-
Secondary antibody conjugated to a fluorescent dye
-
Nuclear stain (e.g., DAPI)
-
Microscope or high-content imaging system
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate suitable for imaging and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of the PARP inhibitor for a specified period.
-
Induction of DNA Damage: Expose the cells to a DNA damaging agent to stimulate PARP activity.
-
Cell Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and then permeabilize them to allow antibody entry.
-
Immunostaining: Incubate the cells with a primary antibody that recognizes PAR, followed by incubation with a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging and Quantification: Acquire images using a fluorescence microscope or a high-content imaging system.
-
Data Analysis: Quantify the intensity of the PAR signal within the nucleus and normalize it to the DAPI signal to account for cell number. Plot the normalized PAR levels against the inhibitor concentration to determine the cellular IC50 for PARP inhibition.
Conclusion
This compound and its contemporaries represent the foundational discoveries in the field of PARP inhibition. While newer generations of PARP inhibitors have demonstrated significantly greater potency and, in some cases, improved selectivity, the study of these early molecules remains crucial for understanding the fundamental principles of PARP biology and the mechanisms of action of this important class of anti-cancer drugs. The experimental protocols and comparative data presented in this guide are intended to provide a valuable resource for researchers continuing to explore the therapeutic potential of PARP inhibition.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. adooq.com [adooq.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP assay [assay-protocol.com]
- 6. benchchem.com [benchchem.com]
- 7. courses.edx.org [courses.edx.org]
Cross-Resistance Between NU1025 and Other PARP Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the PARP inhibitor NU1025 with other commercially available PARP inhibitors, focusing on cross-resistance profiles and supported by experimental data. The information is intended to assist researchers and drug development professionals in understanding the landscape of PARP inhibition and the potential challenges of resistance.
Introduction to PARP Inhibition and Resistance
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapies that have shown significant efficacy in cancers with deficiencies in the homologous recombination (HR) DNA repair pathway, most notably those with BRCA1/2 mutations. By inhibiting PARP-mediated repair of single-strand DNA breaks, these drugs lead to the accumulation of double-strand breaks that are lethal to HR-deficient cancer cells, a concept known as synthetic lethality.
Despite their success, the development of resistance to PARP inhibitors is a significant clinical challenge. Resistance can occur through various mechanisms, including the restoration of HR function, decreased PARP1 expression or trapping, and increased drug efflux. Cross-resistance, where resistance to one PARP inhibitor confers resistance to others, is a critical consideration in the development and clinical application of these agents. This guide focuses on the cross-resistance profile of this compound, an early-generation PARP inhibitor, in comparison to other well-established PARP inhibitors.
Comparative Cytotoxicity of PARP Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other PARP inhibitors across a panel of breast cancer cell lines. This data provides a quantitative comparison of their cytotoxic potential.
Table 1: IC50 Values (µM) of PARP Inhibitors in Breast Cancer Cell Lines [1]
| Cell Line | BRCA Status | This compound | Olaparib | Rucaparib | Niraparib | Talazoparib |
| MDA-MB-436 | BRCA1 mut | >20 | 4.7 | 2.3 | 3.2 | 0.13 |
| HCC1937 | BRCA1 mut | >20 | >20 | >20 | >20 | >20 |
| MDA-MB-231 | BRCA wt | >20 | <10 | <10 | ≤20 | 0.48 |
| MDA-MB-468 | BRCA wt | >20 | <10 | <10 | ≤20 | 0.8 |
| BT549 | BRCA wt | >20 | >20 | >20 | 7 | >20 |
| HCC1143 | BRCA wt | >20 | >20 | >20 | 9 | >20 |
| HCC70 | BRCA wt | >20 | >20 | >20 | 4 | >20 |
| HCC1806 | BRCA wt | >20 | 1.2 | 0.9 | >20 | >20 |
| SKBR3 | BRCA wt | >20 | >20 | >20 | >20 | 0.002 |
| JIMT1 | BRCA wt | >20 | >20 | >20 | >20 | 0.002 |
| MCF-7 | BRCA wt | >20 | <10 | <10 | <10 | <10 |
| BT474 | BRCA wt | >20 | >20 | >20 | <10 | >20 |
Data extracted from "Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status"[1]
A study comparing the cytotoxicity of this compound, olaparib, rucaparib, iniparib, and AZD2461 in BT-20 (BRCA1-positive) and SKBr-3 (BRCA1-deficient) breast cancer cells revealed that BT-20 cells were highly sensitive to this compound, while SKBr-3 cells were almost completely insensitive.[2] In contrast, iniparib and AZD2461 were cytotoxic to both cell lines.[2] This suggests that the sensitivity to different PARP inhibitors can be cell-line specific and may not solely depend on BRCA1/2 mutation status.
Mechanisms of Cross-Resistance
While direct experimental evidence for cross-resistance between this compound and other PARP inhibitors is limited, the known mechanisms of resistance to PARP inhibitors provide a framework for understanding potential cross-resistance.
Caption: Common mechanisms of resistance to PARP inhibitors.
-
Restoration of Homologous Recombination (HR) Function: Secondary mutations in BRCA1/2 or other HR pathway genes can restore their function, thereby rendering cells resistant to PARP inhibitors. This is a common mechanism of acquired resistance and is likely to confer cross-resistance to all PARP inhibitors that rely on synthetic lethality in HR-deficient cells.
-
Altered PARP1 Expression or Trapping: Downregulation of PARP1 expression can reduce the target for PARP inhibitors. Furthermore, since a key mechanism of action for many PARP inhibitors is the "trapping" of PARP1 on DNA, alterations that reduce this trapping effect can lead to resistance. The differential trapping efficiencies of various PARP inhibitors may influence the degree of cross-resistance.
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (MDR1), can reduce the intracellular concentration of PARP inhibitors, leading to resistance. This mechanism is likely to affect multiple PARP inhibitors that are substrates for these pumps.
-
Replication Fork Protection: Mechanisms that stabilize and protect stalled replication forks can prevent the formation of lethal double-strand breaks, thus conferring resistance to PARP inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate assessment and comparison of PARP inhibitors.
Cell Viability Assay (MTT/XTT Assay)
This assay is used to determine the cytotoxic effects of PARP inhibitors on cancer cell lines and to calculate IC50 values.
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the PARP inhibitors (e.g., this compound, olaparib, etc.) for a specified period (e.g., 72 hours).
-
Reagent Incubation: Add MTT or XTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values using non-linear regression analysis.
PARP Trapping Assay
This assay quantifies the ability of a PARP inhibitor to trap PARP1 enzyme on damaged DNA.
Caption: Workflow for a cell-based PARP trapping assay.
-
Cell Treatment: Treat cells with the PARP inhibitor and a DNA-damaging agent (e.g., methyl methanesulfonate) for a short period.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble and chromatin-bound protein fractions.
-
Western Blotting: Perform western blotting on the chromatin-bound fraction using antibodies against PARP1 and a loading control (e.g., Histone H3).
-
Quantification: Quantify the band intensities to determine the amount of PARP1 trapped on the chromatin.
Immunoblotting for DNA Damage and Apoptosis Markers
This method is used to assess the downstream effects of PARP inhibition, such as DNA damage and apoptosis.
-
Protein Extraction: Extract total protein from treated and untreated cells.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against key proteins such as:
-
γH2AX: A marker for DNA double-strand breaks.
-
Cleaved PARP-1: A marker of apoptosis.
-
β-actin or GAPDH: Loading controls.
-
-
Secondary Antibody and Detection: Incubate with a corresponding secondary antibody and detect the protein bands using a chemiluminescence-based system.
Conclusion
The available data suggests that this compound is a potent PARP inhibitor in certain cellular contexts, but its efficacy can be highly dependent on the specific cancer cell line. The IC50 data across a panel of breast cancer cell lines indicates that newer generation PARP inhibitors, such as talazoparib, are significantly more potent than this compound in many cases.
While direct studies on cross-resistance involving this compound are scarce, the established mechanisms of resistance to other PARP inhibitors provide a strong indication that cross-resistance is a likely phenomenon. Mechanisms such as restoration of HR function and increased drug efflux would be expected to confer resistance to this compound in a similar manner to other PARP inhibitors. The differential sensitivity profiles observed in some studies highlight the need for further investigation into the specific resistance mechanisms for each PARP inhibitor and the extent of their cross-resistance. For drug development professionals, these findings underscore the importance of developing novel PARP inhibitors with distinct resistance profiles or strategies to overcome known resistance mechanisms.
References
Evaluating the Neuroprotective Potential of NU1025 Against Other Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective agent NU1025 against two other prominent neuroprotective compounds, Edaravone (B1671096) and Minocycline (B592863). The information is curated from preclinical studies to assist researchers in evaluating their potential applications in the context of cerebral ischemia and related neurodegenerative conditions.
Overview of Neuroprotective Agents
This comparison focuses on three agents with distinct primary mechanisms of action:
-
This compound: A potent inhibitor of Poly (ADP-ribose) polymerase (PARP), an enzyme critically involved in DNA repair and cell death pathways.
-
Edaravone: A free radical scavenger that mitigates oxidative stress, a key contributor to neuronal damage in ischemic events.
-
Minocycline: A tetracycline (B611298) antibiotic with anti-inflammatory and anti-apoptotic properties, independent of its antimicrobial activity.
In Vivo Neuroprotective Efficacy: Middle Cerebral Artery Occlusion (MCAO) Model in Rats
The MCAO model is a widely used preclinical model of focal cerebral ischemia that mimics human stroke. The following table summarizes the neuroprotective effects of this compound, Edaravone, and Minocycline in this model, based on available data.
| Agent | Dosage | Administration Route | Timing of Administration | Reduction in Infarct Volume | Improvement in Neurological Deficit | Key Findings |
| This compound | 1 and 3 mg/kg | Intraperitoneal | 1 hour before reperfusion | 25% and 45% reduction, respectively[1] | Significant improvement[1] | Neuroprotection is associated with reduced PAR accumulation, reversal of NAD depletion, and decreased DNA fragmentation.[1] |
| Edaravone | 10, 20, and 30 mg/kg (oral); 10 mg/kg (IP) | Oral and Intraperitoneal | 5 hours post-MCAO, twice daily for 7 days | Significant reduction (dose-dependent for oral)[2][3] | Dose-dependent improvement[2][3] | High-dose oral edaravone showed comparable efficacy to intraperitoneal administration.[2] Effects are linked to minimizing oxidative stress and glial cell overactivation.[2][3] |
| Minocycline | 3 and 10 mg/kg | Intravenous | 4 hours post-transient MCAO | 42% and 56% reduction, respectively[4] | Significant improvement[4] | Effective at clinically relevant doses and shows a therapeutic window of at least 4-5 hours.[4] |
| Minocycline | 22.5 mg/kg | Intraperitoneal | Daily for 7 days post-MCAO | Significant decrease[5][6] | Greater improvement in transient vs. permanent MCAO[5][6] | Neuroprotective effects are more prominent in a transient occlusion model.[5][6] |
In Vitro Neuroprotective Efficacy: Neuronal Cell Culture Models
In vitro models using cell lines like PC12 are crucial for mechanistic studies and initial screening of neuroprotective compounds. The data below summarizes the effects of the three agents against oxidative or excitotoxic insults.
| Agent | Cell Line | Insult | Concentration | Increase in Cell Viability | Key Findings |
| This compound | PC12 | H2O2 (0.4 mM) and SIN-1 (0.8 mM) | 0.2 mM | ~73% (H2O2) and ~82% (SIN-1) restoration[1][7] | Pretreatment with this compound significantly restored cell viability after oxidative stress.[1][7] |
| Edaravone | PC12 | Oxygen-Glucose Deprivation (OGD) | 0.01, 0.1, 1 µmol/L | Significant increase at all tested concentrations[8] | Protects against apoptosis by regulating the Bcl-2/Bax protein expression and preserving mitochondrial function.[8] |
| Minocycline | PC12 | Oxygen-Glucose Deprivation/Reoxygenation (OGD/Re) | 0.1, 1, 10 µM | Significant attenuation of cytotoxicity, maximal effect at 1 µM[9] | Provides neuroprotection against ischemia-like damage.[9] |
| Minocycline | Primary retinal cells | Glutamate (100 µM) | 2, 20, 200 µM | 59%, 82%, and 82% increase, respectively[10] | Demonstrates protection against excitotoxicity and reduces caspase-3 mRNA expression.[10] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The neuroprotective mechanisms of this compound, Edaravone, and Minocycline involve distinct signaling pathways.
Figure 1: this compound signaling pathway in neuroprotection.
Figure 2: Edaravone's free radical scavenging mechanism.
Figure 3: Minocycline's anti-inflammatory and anti-apoptotic pathways.
Experimental Workflow
A general workflow for evaluating neuroprotective agents in a preclinical setting is outlined below.
Figure 4: General experimental workflow.
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) in Rats
-
Animal Model: Male Sprague-Dawley or Wistar rats (250-300g).
-
Anesthesia: Isoflurane (3-4% for induction, 1.5-2% for maintenance) in a mixture of N2O and O2.
-
Procedure: A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. The ECA is ligated and a nylon monofilament (e.g., 4-0) with a rounded tip is inserted through the ECA into the ICA to occlude the origin of the middle cerebral artery. For transient MCAO, the filament is withdrawn after a defined period (e.g., 90 or 120 minutes) to allow reperfusion. For permanent MCAO, the filament is left in place.
-
Confirmation of Occlusion: Laser Doppler flowmetry can be used to monitor cerebral blood flow and confirm successful occlusion.
-
Post-operative Care: Animals are monitored for recovery from anesthesia and body temperature is maintained.
Neurological Deficit Scoring
A 5-point scale is commonly used to assess neurological deficits 24 hours after MCAO:
-
0: No observable deficit.
-
1: Forelimb flexion.
-
2: Circling to the contralateral side.
-
3: Falling to the contralateral side.
-
4: No spontaneous motor activity.
Infarct Volume Measurement (TTC Staining)
-
Procedure: 24 hours after MCAO, rats are euthanized, and brains are rapidly removed and sectioned coronally (e.g., 2 mm thick slices).
-
Staining: Brain slices are incubated in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate-buffered saline (PBS) at 37°C for 15-30 minutes.
-
Analysis: Viable tissue stains red, while the infarcted tissue remains unstained (white). The unstained areas are quantified using imaging software to calculate the infarct volume, often expressed as a percentage of the total brain or hemispheric volume.
In Vitro Cytotoxicity Assays
-
Cell Culture: PC12 cells are cultured in appropriate media (e.g., DMEM with horse and fetal bovine serum) and plated in 96-well plates.
-
Induction of Injury:
-
Oxidative Stress: Cells are exposed to agents like hydrogen peroxide (H2O2) or 3-morpholinosydnonimine (SIN-1) for a specified duration.
-
Oxygen-Glucose Deprivation (OGD): Cells are incubated in a glucose-free medium in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a set period, followed by reoxygenation in normal culture medium.
-
-
Drug Treatment: Cells are pre-treated or co-treated with various concentrations of the neuroprotective agent.
-
Principle: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
-
Procedure: After treatment, MTT solution (e.g., 0.5 mg/mL) is added to each well and incubated for 2-4 hours. The formazan crystals are then solubilized with a solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
Principle: Measures the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage.
-
Procedure: A portion of the cell culture supernatant is collected and incubated with an LDH assay reagent mixture. The enzymatic reaction results in a color change that is proportional to the amount of LDH released, which is quantified by measuring absorbance.
Apoptosis Assays
-
Principle: Detects DNA fragmentation, a hallmark of apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks with labeled dUTPs.
-
Procedure: For tissue sections or cultured cells, samples are fixed and permeabilized. They are then incubated with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs. The incorporated label is then visualized by fluorescence microscopy.
-
Principle: Measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Procedure: Cell lysates are incubated with a specific caspase-3 substrate conjugated to a colorimetric or fluorometric reporter. The cleavage of the substrate by active caspase-3 releases the reporter, and the signal is measured to quantify enzyme activity.
Conclusion
This guide provides a comparative overview of the neuroprotective potential of this compound, Edaravone, and Minocycline based on available preclinical data.
-
This compound demonstrates neuroprotection through a targeted mechanism of PARP inhibition, which is crucial in the DNA damage response pathway activated during ischemia.
-
Edaravone acts as a potent free radical scavenger, addressing the widespread oxidative stress that occurs following an ischemic event.
-
Minocycline offers a multi-faceted approach by inhibiting both inflammation and apoptosis, two critical secondary injury mechanisms.
The choice of a neuroprotective agent for further investigation will depend on the specific research question and the targeted pathological cascade. While direct comparative studies are limited, the data presented here from robust preclinical models provide a valuable foundation for researchers in the field of neuroprotection. Future head-to-head studies are warranted to definitively establish the relative efficacy of these and other neuroprotective agents.
References
- 1. Neuroprotective effects of this compound, a PARP inhibitor in cerebral ischemia are mediated through reduction in NAD depletion and DNA fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotection of Oral Edaravone on Middle Cerebral Artery Occlusion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Low dose intravenous minocycline is neuroprotective after middle cerebral artery occlusion-reperfusion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Edaravone protects PC12 cells from ischemic-like injury via attenuating the damage to mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Minocycline Promotes Neurite Outgrowth of PC12 Cells Exposed to Oxygen-Glucose Deprivation and Reoxygenation Through Regulation of MLCP/MLC Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
Benchmarking PARP-Trapping Efficiency of NU1025: A Comparative Analysis
The Dual Mechanism of PARP Inhibition: Catalytic Inhibition vs. PARP Trapping
PARP inhibitors exert their anti-cancer effects through a dual mechanism. The first is the well-understood inhibition of PARP's catalytic activity, which prevents the synthesis of poly(ADP-ribose) (PAR) chains and hinders the recruitment of DNA repair factors to sites of single-strand breaks (SSBs). This leads to the accumulation of SSBs, which upon replication, can collapse into more cytotoxic double-strand breaks (DSBs).
The second, and increasingly recognized critical mechanism, is "PARP trapping." This phenomenon occurs when the PARP inhibitor binds to the PARP enzyme on the DNA, preventing its dissociation and creating a stable PARP-DNA complex. These trapped complexes are potent cytotoxic lesions that can obstruct DNA replication and transcription, leading to cell death, particularly in cancer cells with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. The potency of PARP trapping varies significantly among different inhibitors and does not always correlate with their catalytic inhibitory activity.
Experimental Protocols for Quantifying PARP-Trapping Efficiency
Several key experimental methodologies are employed to quantify the PARP-trapping efficiency of inhibitors. These assays can be broadly categorized into cellular and biochemical approaches.
Cellular PARP Trapping Assays
1. Cellular Fractionation and Western Blotting: This is a widely used method to assess the amount of PARP enzyme trapped on chromatin.
-
Protocol:
-
Cell Treatment: Treat cultured cells with varying concentrations of the PARP inhibitor (e.g., NU1025) and a positive control (e.g., olaparib (B1684210), talazoparib) for a defined period. A DNA-damaging agent, such as methyl methanesulfonate (B1217627) (MMS), is often co-administered to induce SSBs and enhance the trapping effect.
-
Cell Lysis and Fractionation: Harvest the cells and perform subcellular fractionation to separate the chromatin-bound proteins from the soluble nuclear and cytoplasmic fractions.
-
Western Blot Analysis: Analyze the chromatin-bound fraction by SDS-PAGE and Western blotting using an antibody specific for PARP1. A histone protein (e.g., Histone H3) is typically used as a loading control for the chromatin fraction.
-
Quantification: Densitometric analysis of the PARP1 band intensity relative to the loading control allows for the quantification of trapped PARP1.
-
2. Immunofluorescence Microscopy: This technique visualizes the accumulation of PARP1 on chromatin within intact cells.
-
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with PARP inhibitors and a DNA-damaging agent as described above.
-
Immunostaining: Fix and permeabilize the cells, then incubate with a primary antibody against PARP1, followed by a fluorescently labeled secondary antibody.
-
Imaging and Analysis: Visualize the localization of PARP1 using fluorescence microscopy. An increase in nuclear foci representing PARP1 accumulation on chromatin indicates PARP trapping.
-
Biochemical PARP Trapping Assays
1. Fluorescence Polarization/Anisotropy Assay: This in vitro assay measures the ability of an inhibitor to stabilize the PARP1-DNA complex.
-
Protocol:
-
Reaction Setup: Combine recombinant PARP1 enzyme with a fluorescently labeled DNA oligonucleotide containing a nick.
-
Inhibitor Addition: Add varying concentrations of the PARP inhibitor.
-
Reaction Initiation: Initiate the PARylation reaction by adding NAD+. In the absence of an effective trapping agent, PARP1 will auto-PARylate and dissociate from the DNA, leading to a decrease in fluorescence polarization.
-
Measurement: A plate reader is used to measure fluorescence polarization. A potent trapping inhibitor will prevent PARP1 dissociation, resulting in a sustained high fluorescence polarization signal.
-
Comparative Data of Clinically Relevant PARP Inhibitors
While specific quantitative data for this compound's trapping efficiency is not available, extensive research has benchmarked other well-known PARP inhibitors. This data provides a reference for the range of trapping potencies observed.
| PARP Inhibitor | Relative PARP Trapping Potency | Key Findings |
| Talazoparib (B560058) | Very High | Consistently demonstrates the most potent PARP trapping activity, often orders of magnitude higher than other inhibitors. |
| Niraparib | High | Exhibits strong PARP trapping capabilities. |
| Olaparib | Moderate to High | A well-characterized inhibitor with significant trapping activity. |
| Rucaparib | Moderate | Shows effective PARP trapping, comparable to olaparib in some studies. |
| Veliparib | Low | Known as a potent catalytic inhibitor but a weak PARP trapper. |
This table summarizes general findings from multiple studies and the relative potency can vary depending on the specific assay and cell line used.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the PARP trapping signaling pathway and a typical experimental workflow.
Caption: The signaling pathway of PARP trapping.
Caption: A typical experimental workflow for measuring cellular PARP trapping.
Conclusion
While this compound is recognized as a potent PARP inhibitor based on its catalytic inhibition (IC50 of 400 nM and Ki of 48 nM), a comprehensive understanding of its therapeutic potential requires a direct assessment of its PARP-trapping efficiency. The experimental protocols outlined above provide a clear roadmap for conducting such a benchmark study. By comparing this compound to inhibitors with known trapping potencies like talazoparib and veliparib, researchers can elucidate its complete mechanistic profile. This information is invaluable for guiding the rational design of future clinical trials and combination therapies, ultimately aiming to maximize the therapeutic benefit of PARP inhibitors in oncology. Further research is warranted to fill this gap in the literature and fully characterize the PARP-trapping ability of this compound.
Safety Operating Guide
Proper Disposal of NU1025: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Disposal Protocols for the PARP Inhibitor NU1025
For researchers, scientists, and drug development professionals, adherence to stringent safety and disposal protocols is paramount when handling chemical compounds. This guide provides comprehensive, step-by-step procedures for the proper disposal of this compound, a potent poly(ADP-ribose) polymerase (PARP) inhibitor. Given that the toxicological properties of many research chemicals are not fully elucidated, this compound should be handled as a potentially hazardous substance. This protocol is based on established best practices for the disposal of chemical waste.
Immediate Safety Precautions
Before initiating any disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Safety goggles
-
Chemical-resistant gloves
-
Laboratory coat
All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
This compound Waste Characterization
All materials that have come into contact with this compound must be treated as chemical waste. This includes unused or expired product, solutions containing this compound, and all contaminated laboratory consumables.
| Waste Type | Description | Disposal Container |
| Solid Waste | Unused or expired this compound powder, contaminated personal protective equipment (gloves, etc.), pipette tips, and other solid lab materials. | Labeled, sealed, and puncture-resistant container for chemical waste. |
| Liquid Waste | Solutions containing this compound, including stock solutions, experimental media, and solvent rinses. | Labeled, leak-proof container for chemical liquid waste. |
| Contaminated Sharps | Needles, syringes, or any other sharp objects contaminated with this compound. | Labeled, puncture-proof sharps container for chemical waste. |
| Contaminated Glassware | Any glass laboratory equipment (beakers, flasks, etc.) that has been in contact with this compound. | Decontaminate if possible; otherwise, dispose of as solid chemical waste. |
Step-by-Step Disposal Protocol
1. Waste Segregation:
-
Solid Waste: Collect all solid waste contaminated with this compound in a designated, clearly labeled, and sealable container.
-
Liquid Waste: Pour all liquid waste containing this compound into a dedicated, leak-proof container. Do not mix with other incompatible waste streams.
-
Sharps Waste: Immediately place all contaminated sharps into a designated sharps container for chemical waste.
2. Container Labeling: Properly label all waste containers with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards associated with the waste
-
The accumulation start date
-
The name and contact information of the responsible researcher or laboratory
3. Storage: Store all this compound waste containers in a designated, secure area within the laboratory, away from general circulation and incompatible materials. Ensure all containers are tightly sealed to prevent leaks or spills.
4. Final Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Never dispose of this compound down the drain or in the regular trash.
Experimental Protocols Cited
While a specific, detailed experimental protocol for the disposal of this compound is not available in published literature, the procedures outlined above are based on standard laboratory practices for the handling and disposal of potentially hazardous chemical waste. These practices are derived from guidelines provided by regulatory bodies and chemical safety experts.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of NU1-25.
Caption: Logical workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols. Always consult with your Environmental Health and Safety (EHS) department for detailed guidance.
Personal protective equipment for handling NU1025
This document provides immediate, essential safety, operational, and disposal guidance for the handling of NU1025 (8-Hydroxy-2-methyl-4(3H)-quinazolinone), a potent poly(ADP-ribose) polymerase (PARP) inhibitor. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.
Quantitative Data Summary
For quick reference, the following table summarizes the key quantitative properties of this compound.
| Property | Value | Reference |
| Chemical Name | 8-Hydroxy-2-methyl-4(3H)-quinazolinone | |
| Molecular Formula | C₉H₈N₂O₂ | [1][2] |
| Molecular Weight | 176.17 g/mol | |
| CAS Number | 90417-38-2 | [1] |
| Purity | ≥98% | [2] |
| IC₅₀ | 400 nM for PARP | [1][2][3] |
| Kᵢ | 48 nM for PARP | [3] |
| Appearance | Crystalline solid | [2] |
Personal Protective Equipment (PPE)
Standard laboratory personal protective equipment should be worn at all times when handling this compound. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A laboratory coat.
-
Respiratory Protection: While not explicitly stated in the search results, as a powdered substance, a dust mask or respirator may be appropriate when handling larger quantities to avoid inhalation.
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Reconstitution:
-
This compound is typically supplied as a crystalline solid.[2]
-
For in vitro studies, stock solutions are often prepared in dimethyl sulfoxide (B87167) (DMSO).[1] One protocol suggests a stock solution of 20.8 mg/mL in DMSO.[3]
-
A working solution can be prepared by diluting the DMSO stock solution with other solvents such as PEG300 and Tween-80 in saline.[3]
-
Always use fresh DMSO as moisture-absorbing DMSO can reduce solubility.[4]
2. Storage:
-
Store the solid compound at room temperature.
-
For long-term storage of stock solutions in DMSO, it is recommended to store at -80°C for up to 6 months or at -20°C for up to 2 weeks.[1][3]
3. Experimental Use:
-
This compound has been shown to potentiate the cytotoxicity of DNA-damaging agents like ionizing radiation and certain anticancer drugs.[2][3][5][6]
-
It is a potent inhibitor of PARP, an enzyme involved in DNA repair.[5]
-
When used in cell-based assays, it is important to determine the optimal concentration and incubation time for the specific cell line and experimental conditions.
Disposal Plan
Specific disposal instructions for this compound are not provided in the search results. However, based on standard laboratory procedures for chemical waste, the following guidelines should be followed:
-
Solid Waste: Collect any solid this compound waste in a designated, sealed container labeled as chemical waste.
-
Liquid Waste: Any solutions containing this compound, including unused stock and working solutions, should be collected in a designated, sealed container for hazardous chemical waste. Do not pour down the drain.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and paper towels, should be disposed of as solid chemical waste.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Experimental Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound, from preparation to disposal.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. NU 1025 - Biochemicals - CAT N°: 14534 [bertin-bioreagent.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Differential effects of the poly (ADP-ribose) polymerase (PARP) inhibitor this compound on topoisomerase I and II inhibitor cytotoxicity in L1210 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potentiation of anti-cancer agent cytotoxicity by the potent poly(ADP-ribose) polymerase inhibitors this compound and NU1064 - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
